molecular formula C9H12N2S B1271879 1-Benzyl-3-methyl-2-thiourea CAS No. 2740-94-5

1-Benzyl-3-methyl-2-thiourea

Cat. No.: B1271879
CAS No.: 2740-94-5
M. Wt: 180.27 g/mol
InChI Key: GDUBTTXVKWIAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-methyl-2-thiourea is a useful research compound. Its molecular formula is C9H12N2S and its molecular weight is 180.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-10-9(12)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUBTTXVKWIAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181830
Record name 3-Benzyl-1-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2740-94-5
Record name 1-Benzyl-3-methyl-2-thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2740-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyl-1-methylthiourea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzyl-1-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-benzyl-1-methylthiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.518
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-BENZYL-1-METHYLTHIOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX5FUH5JS5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzyl-3-methyl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of 1-benzyl-3-methyl-2-thiourea, a disubstituted thiourea derivative. Thiourea and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] This guide details the synthetic protocol, purification methods, and characterization techniques for this specific compound.

Core Synthesis

The synthesis of this compound is achieved through a straightforward and efficient nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic carbon atom of methyl isothiocyanate. This is followed by a proton transfer to yield the final thiourea product.[2]

Reaction Scheme:

Methyl Isothiocyanate + Benzylamine -> this compound

Experimental Protocols

Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound in a laboratory setting.

Materials:

  • Benzylamine

  • Methyl isothiocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in anhydrous THF.

  • Place the flask on a magnetic stirrer and begin stirring.

  • Add methyl isothiocyanate (1.0 equivalent) dropwise to the stirred solution at room temperature.[2][3]

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude product.

Purification

If impurities are present, the crude product can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol) and allow it to cool slowly to form crystals.[2]

  • Column Chromatography: For non-crystalline or oily products, purification can be achieved using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[2]

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₉H₁₂N₂S
Molecular Weight 180.27 g/mol [4]
CAS Number 2740-94-5[4]
Appearance White to off-white crystalline powder
Melting Point To be determined experimentally
Theoretical Yield To be calculated based on stoichiometry
Actual Yield To be determined experimentally

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the benzyl group, the aromatic protons of the phenyl ring, and the N-H protons. The chemical shifts (δ) and coupling constants (J) will be characteristic of the molecular structure.
¹³C NMR Spectroscopy The carbon NMR spectrum will display peaks corresponding to the methyl carbon, the methylene carbon, the aromatic carbons, and the thiocarbonyl carbon (C=S).
IR Spectroscopy The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching vibrations, C-H stretching (aromatic and aliphatic), C=S stretching, and C-N stretching, confirming the presence of the key functional groups.
Mass Spectrometry (MS) Mass spectrometry will determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of this compound (180.27). Fragmentation patterns can further support the proposed structure.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the general reaction mechanism.

synthesis_workflow reagents Benzylamine + Methyl Isothiocyanate reaction Reaction at Room Temperature reagents->reaction 1. Mix solvent Anhydrous THF solvent->reaction workup Solvent Removal reaction->workup 2. Completion crude_product Crude Product workup->crude_product purification Purification (Recrystallization or Column Chromatography) crude_product->purification final_product Pure 1-Benzyl-3-methyl- 2-thiourea purification->final_product characterization Characterization (NMR, IR, MS) final_product->characterization

Caption: Synthesis Workflow for this compound.

reaction_mechanism cluster_start Reactants benzylamine Benzylamine (Nucleophile) intermediate Zwitterionic Intermediate benzylamine->intermediate Nucleophilic Attack methyl_iso Methyl Isothiocyanate (Electrophile) methyl_iso->intermediate product This compound intermediate->product Proton Transfer

Caption: General Reaction Mechanism for Thiourea Synthesis.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Benzyl-3-methyl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Benzyl-3-methyl-2-thiourea, a thiourea derivative of interest in medicinal chemistry and drug development. Thiourea compounds are known for a wide range of biological activities, including antibacterial, antioxidant, and anticancer properties.[1][2] A thorough spectroscopic characterization is crucial for the confirmation of its molecular structure and for quality control in synthetic processes. This guide details the experimental protocols and expected spectral data for Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Molecular Structure

This compound possesses the molecular formula C₉H₁₂N₂S and a molecular weight of 180.27 g/mol . The structure features a central thiourea core with a benzyl group attached to one nitrogen atom and a methyl group to the other.

Diagram of the molecular structure of this compound:

Molecular Structure of this compound cluster_benzyl Benzyl Group cluster_thiourea Thiourea Core cluster_methyl Methyl Group C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 CH2 CH₂ C6->CH2 N1 N CH2->N1 C_thio C=S N1->C_thio N2 N C_thio->N2 CH3 CH₃ N2->CH3

Caption: Molecular structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound, based on the analysis of closely related thiourea derivatives.

Table 1: FT-IR Spectral Data

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretching3200-3400Medium, Broad
Aromatic C-H Stretching3000-3100Medium
Aliphatic C-H Stretching2850-3000Medium
C=S Stretching (Thioamide I)1500-1600Strong
N-C=S Bending (Thioamide II)1250-1350Medium
C-N Stretching1000-1200Medium
C=S Stretching (Thioamide III)800-900Medium

Table 2: ¹H NMR Spectral Data (in CDCl₃)

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic protons (C₆H₅)7.20 - 7.40Multiplet5H
N-H (Benzyl side)6.00 - 7.00Broad Singlet1H
N-H (Methyl side)5.50 - 6.50Broad Singlet1H
Methylene protons (CH₂)4.60 - 4.80Doublet2H
Methyl protons (CH₃)2.90 - 3.10Doublet3H

Table 3: ¹³C NMR Spectral Data (in CDCl₃)

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=S (Thiourea)180 - 185
Aromatic C (quaternary)135 - 140
Aromatic CH127 - 130
Methylene C (CH₂)48 - 52
Methyl C (CH₃)30 - 35

Table 4: UV-Vis Spectroscopic Data (in Ethanol)

TransitionExpected λmax (nm)
π → π250 - 270
n → π300 - 320

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Method):

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, 100-200 mg) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: The powdered mixture is transferred to a pellet-forming die and pressed under high pressure (8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

FT-IR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start grind Grind sample with KBr start->grind press Press into pellet grind->press background Record background spectrum press->background sample Record sample spectrum press->sample subtract Subtract background background->subtract sample->subtract analyze Analyze spectrum subtract->analyze end End analyze->end

Caption: Workflow for FT-IR analysis using the KBr pellet method.

NMR Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Methodology (¹H and ¹³C NMR):

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrument Setup: The NMR spectrometer is tuned and shimmed to obtain a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: The carbon-13 NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the TMS signal.

NMR Spectroscopy Workflow start Start dissolve Dissolve sample in deuterated solvent with TMS start->dissolve tune Tune and shim spectrometer dissolve->tune acquire Acquire 1H and 13C NMR spectra tune->acquire process Process FID (Fourier transform, phasing, baseline correction) acquire->process analyze Analyze chemical shifts, integration, and multiplicity process->analyze end End analyze->end

Caption: General workflow for acquiring and processing NMR spectra.

UV-Vis Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

  • Solution Preparation: A stock solution of this compound is prepared in a suitable UV-transparent solvent (e.g., ethanol). A series of dilutions are made to obtain concentrations within the linear range of the spectrophotometer's detector.

  • Data Acquisition: A quartz cuvette is filled with the sample solution, and another with the pure solvent (as a blank). The UV-Vis spectrum is recorded over a range of 200-800 nm. The absorbance of the blank is subtracted from the sample absorbance.

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified.

UV-Vis Spectroscopy Workflow start Start prepare_sol Prepare stock and diluted solutions start->prepare_sol record_blank Record blank spectrum (solvent) prepare_sol->record_blank record_sample Record sample spectrum prepare_sol->record_sample analyze Identify λmax record_blank->analyze record_sample->analyze end End analyze->end

Caption: Workflow for UV-Vis spectroscopic analysis.

Potential Signaling Pathway

While the specific signaling pathways for this compound are not yet fully elucidated, many thiourea derivatives exhibit anticancer activity.[3] A plausible mechanism of action could involve the induction of apoptosis (programmed cell death) in cancer cells. This can occur through various pathways, including the inhibition of key enzymes like protein tyrosine kinases or by inducing oxidative stress.[4]

The following diagram illustrates a generalized signaling pathway for apoptosis induction by a cytotoxic thiourea derivative.

Hypothetical Apoptotic Signaling Pathway compound This compound cell Cancer Cell compound->cell ros Increased ROS cell->ros Induces Oxidative Stress mito Mitochondrial Stress ros->mito caspase9 Caspase-9 Activation mito->caspase9 Cytochrome c release caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A generalized pathway for thiourea-induced apoptosis.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. The provided data and protocols serve as a valuable resource for researchers in the synthesis, quality control, and further investigation of this and related compounds.

References

An In-depth Technical Guide to 1-Benzyl-3-methyl-2-thiourea: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Benzyl-3-methyl-2-thiourea, a compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its physicochemical characteristics, synthesis, and biological relevance, presenting it in a clear and accessible format for technical audiences.

Chemical Properties

This compound, with the CAS number 2740-94-5, is a disubstituted thiourea derivative. Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative snapshot of its characteristics.

PropertyValueSource
Molecular Formula C₉H₁₂N₂S--INVALID-LINK--[1]
Molecular Weight 180.27 g/mol --INVALID-LINK--[1]
Melting Point 74 °C--INVALID-LINK--
Boiling Point (Predicted) 281.7 ± 33.0 °C--INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--[2] (for a similar compound)
Solubility Sparingly soluble in water--INVALID-LINK--[2] (for a similar compound)

Chemical Structure

The structure of this compound features a central thiourea core with a benzyl group attached to one nitrogen atom and a methyl group to the other. This arrangement confers specific steric and electronic properties to the molecule, influencing its reactivity and biological interactions.

Structural Diagram:

Caption: Chemical structure of this compound.

Experimental Protocols

General Synthesis

The synthesis of N,N'-disubstituted thioureas like this compound is typically achieved through the reaction of an amine with an isothiocyanate. A plausible synthetic route for this compound involves the reaction of benzylamine with methyl isothiocyanate.

Adapted Experimental Protocol for the Synthesis of this compound:

  • Materials:

    • Benzylamine

    • Methyl isothiocyanate

    • Anhydrous solvent (e.g., benzene, toluene, or acetonitrile)

  • Procedure:

    • In a reaction vessel, dissolve methyl isothiocyanate (1.0 equivalent) in the chosen anhydrous solvent.

    • To this solution, add benzylamine (1.0 equivalent) dropwise at room temperature with continuous stirring. An exothermic reaction is expected.

    • After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated under reflux for a period to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to obtain the pure crystalline solid.

Biological Activity and Potential Signaling Pathways

Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including potential as anticancer and antimicrobial agents. The specific biological activities and mechanisms of action for this compound are not extensively documented in the available literature. However, based on the activities of structurally related compounds, some potential areas of investigation can be inferred.

One study on novel benzyl- and phenyl-isothioureidic derivatives identified them as inhibitors of nitric oxide synthesis.[3] This suggests a potential role for this compound in modulating inflammatory pathways where nitric oxide synthase (NOS) plays a key role.

Hypothetical Signaling Pathway Inhibition:

The following diagram illustrates a simplified, hypothetical pathway of nitric oxide production and a potential point of inhibition by this compound, based on the activity of similar compounds. It is important to note that this is a generalized representation and has not been experimentally validated for this specific compound.

G LPS LPS Macrophage Macrophage LPS->Macrophage Activates iNOS_Induction iNOS Induction Macrophage->iNOS_Induction Leads to iNOS_Enzyme iNOS Enzyme iNOS_Induction->iNOS_Enzyme Results in L_Arginine L-Arginine L_Arginine->iNOS_Enzyme Substrate NO_Production Nitric Oxide (NO) Production iNOS_Enzyme->NO_Production Catalyzes Inflammation Inflammation NO_Production->Inflammation Promotes Inhibitor 1-Benzyl-3-methyl- 2-thiourea Inhibitor->iNOS_Enzyme Potential Inhibition

Caption: Hypothetical inhibition of the iNOS pathway by this compound.

Structure-Activity Relationships

The biological activity of thiourea derivatives is often influenced by the nature of the substituents on the nitrogen atoms. The presence of a benzyl group in this compound provides a lipophilic character to the molecule, which may facilitate its transport across cell membranes. The methyl group, being a small alkyl substituent, will have a lesser steric impact compared to larger groups.

The thiocarbonyl group (C=S) is a key feature, as the sulfur atom can act as a hydrogen bond acceptor and can also coordinate with metal ions, which may be relevant for enzyme inhibition. The N-H protons can act as hydrogen bond donors. These structural features collectively determine the molecule's ability to interact with biological targets.

Conclusion

This compound is a compound with well-defined basic chemical properties. While a detailed experimental protocol for its synthesis and extensive data on its biological activity are not yet fully elucidated in publicly available resources, the existing information on related thiourea derivatives suggests potential for this compound in the modulation of biological pathways, particularly those involved in inflammation. Further research is warranted to fully characterize its solubility, optimize its synthesis, and, most importantly, to investigate its specific biological targets and mechanisms of action. This will be crucial for unlocking its potential in drug discovery and development.

References

A Technical Guide to the Synthesis of 1-Benzyl-3-methyl-2-thiourea and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth technical overview of the synthetic methodologies for 1-Benzyl-3-methyl-2-thiourea and its structurally related derivatives. Thiourea-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] This guide details the core synthetic pathways, provides comprehensive experimental protocols, and presents quantitative data for a range of synthesized derivatives to support research and development in this area.

Core Synthetic Pathway

The principal and most direct method for synthesizing 1,3-disubstituted thioureas, including this compound, is the nucleophilic addition of a primary amine to an isothiocyanate.[5] This reaction is typically high-yielding and can be performed under mild conditions. The general transformation involves the attack of the amine's lone pair of electrons on the electrophilic carbon atom of the isothiocyanate group.

The versatility of this synthesis allows for the creation of a diverse library of derivatives by varying the substituents on both the amine and the isothiocyanate starting materials. For the parent compound, the reaction occurs between benzyl isothiocyanate and methylamine.

G cluster_reaction General Synthesis Reaction R1_NCS Benzyl Isothiocyanate (R-N=C=S) Product This compound (R-NH-C(S)-NH-R') R1_NCS->Product + R2_NH2 Methylamine (R'-NH₂) R2_NH2:s->Product:n

Caption: General reaction for the synthesis of 1,3-disubstituted thioureas.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the precursor, benzyl isothiocyanate, and the target compound, this compound.

Synthesis of Benzyl Isothiocyanate (Precursor)

Benzyl isothiocyanate can be synthesized from benzylamine through various methods. A general and effective one-pot protocol involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt in situ. This intermediate is then treated with a desulfurylation reagent to yield the final isothiocyanate product.[6]

Materials:

  • Benzylamine

  • Carbon Disulfide (CS₂)

  • Potassium Carbonate (K₂CO₃)

  • Cyanuric Chloride (TCT)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • 6 N Sodium Hydroxide (NaOH)

Procedure:

  • In a reaction vessel, combine benzylamine (1.0 eq) and potassium carbonate (2.0 eq) in a mixture of water and an organic solvent like DMF.

  • Cool the mixture and add carbon disulfide (1.2 eq) dropwise while maintaining a low temperature. Stir for 2-3 hours at room temperature to form the dithiocarbamate salt.

  • Cool the reaction mixture to 0 °C. Add a solution of cyanuric chloride (0.5 eq) in dichloromethane dropwise over 4 hours.

  • After the addition is complete, stir for an additional hour.

  • Basify the mixture to a pH >11 with 6 N NaOH to decompose the adducts.[6]

  • Separate the organic layer. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain crude benzyl isothiocyanate, which can be purified further by vacuum distillation. The product should be a colorless oil.[6]

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N,N'-disubstituted thioureas.[5]

Materials:

  • Benzyl isothiocyanate

  • Methylamine (solution in THF, water, or ethanol)

  • Anhydrous diethyl ether (or dichloromethane)

  • n-Heptane (for precipitation)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzyl isothiocyanate (1.0 eq.) in anhydrous diethyl ether.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add the methylamine solution (1.05 eq.) dropwise to the stirred solution over 20-30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting isothiocyanate is consumed.

  • Reduce the solvent volume under reduced pressure.

  • Add n-heptane to the concentrated residue to induce precipitation of the solid product.

  • Collect the white solid product by vacuum filtration, wash with cold n-heptane, and dry in a vacuum oven.

G A 1. Reagent Prep B Dissolve Benzyl Isothiocyanate in Diethyl Ether A->B C Cool to 0-5 °C B->C E Add Methylamine Solution Dropwise C->E D 2. Reaction D->E F Stir at Room Temp for 2-3 hours E->F H Reduce Solvent Volume F->H G 3. Workup G->H I Induce Precipitation with n-Heptane H->I K Vacuum Filtration I->K J 4. Isolation J->K L Wash with Cold Heptane & Dry K->L M Final Product L->M

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation: Synthesis of Derivatives

The following tables summarize quantitative data for a selection of this compound derivatives synthesized through analogous methods, typically by reacting a substituted isothiocyanate with an appropriate amine.

Table 1: Synthesis of 1-(Substituted-phenyl)-3-[3-(trifluoromethyl)phenyl]thiourea Derivatives[1]

CompoundSubstituent on Phenyl RingYield (%)Melting Point (°C)
1 3,4-Dichlorophenyl70155–157
2 2,4-Dichlorophenyl--
3 4-CF₃-phenyl--

Note: Yield and melting point data were not available for all compounds in the cited source. Characterization was confirmed by ¹H NMR.

Table 2: Synthesis of Chiral Thiourea Derivatives from Amino Acids[3]

CompoundStarting Amino Acid DerivativeYield (%)Melting Point (°C)
4a L-Valine79164.5–165.8
4b L-Isoleucine79161–163
5 D-Phenylglycine65195–197

Note: The structures of these derivatives are more complex, incorporating amino acid backbones. For full structures, refer to the cited literature.

Table 3: Characterization Data for Selected Thiourea Derivatives

CompoundDescription¹H NMR (Solvent, δ in ppm)Reference
1-(2,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea Cream powder(DMSO) : 10.22 (s, 1H, NH), 9.73 (s, 1H, NH), 8.00 (s, 1H, Ar-H), 7.80–7.77 (d, 1H), 7.71–7.70 (d, 1H), 7.62–7.55 (m, 2H), 7.50–7.43 (m, 2H)[1]
N-(1-(2-hydroxyphenylamino)-3-methyl-1-oxobutan-2-ylcarbamothioyl)benzamide Bright yellow crystal(CDCl₃) : 9.81 (s, 1H), 7.11 (td, 1H), 7.02 (dd, 1H) 6.95 (dd, 1H), 6.84 (td, 1H), 3.47 (d, 1H), 2.46 (m, 1H), 1.07 (d, 3H), 0.9 (d, 3H)[3]

Alternative Synthetic Route: Reductive Amination

An alternative method for preparing specific derivatives involves a one-pot reductive amination. For example, 1-(4-benzyloxy-benzyl)-3-methyl-thiourea can be synthesized by reacting 4-(benzyloxy)benzaldehyde with N-methylthiourea in the presence of a reducing agent like triethylsilane and an acid catalyst such as trifluoroacetic acid.[7]

References

The Multifaceted Biological Activities of Novel Thiourea Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, positioning them as promising scaffolds in modern drug discovery. This technical guide provides an in-depth overview of the latest research on novel thiourea compounds, with a focus on their anticancer, antimicrobial, enzyme inhibitory, and antioxidant properties. Detailed experimental protocols for key biological assays are presented, alongside a comprehensive summary of quantitative activity data. Furthermore, this guide utilizes Graphviz visualizations to clearly illustrate experimental workflows and relevant signaling pathways, offering a valuable resource for researchers in the field of medicinal chemistry and drug development.

Introduction: The Versatility of the Thiourea Scaffold

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological applications.[1][2] The structural flexibility of the thiourea backbone allows for the synthesis of a vast library of derivatives with tailored biological activities. These activities stem from the ability of the thiourea moiety to form hydrogen bonds and interact with various biological targets, including enzymes and cellular receptors.[3] Researchers have successfully synthesized and evaluated numerous novel thiourea compounds, demonstrating their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant agents.[4] This guide aims to consolidate key findings and methodologies to facilitate further research and development in this promising area.

Anticancer Activity of Thiourea Derivatives

Novel thiourea derivatives have emerged as a significant class of potential anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2).[5][7]

Quantitative Anticancer Activity Data

The anticancer efficacy of novel thiourea compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the in vitro cytotoxic activity of selected novel thiourea derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 5c HepG2 (Liver)Data not specified[7]
MCF-7 (Breast)Data not specified[7]
Caco-2 (Colon)Data not specified[7]
PC-3 (Prostate)Data not specified[7]
Compound 5f A549 (Lung Adenocarcinoma)Induces Apoptosis[5]
Compound 4c SW480 (Primary Colon)9.0[3]
SW620 (Metastatic Colon)1.5[3]
K562 (Chronic Myelogenous Leukemia)6.3[3]
Compound 2 A549 (Lung)0.2[3]
Compound 20 MCF-7 (Breast)1.3[3]
SkBR3 (Breast)0.7[3]
Various Derivatives Breast and Lung Cancer Cell Lines7 - 20 (LC50)
Phosphonate Thiourea Derivatives Pancreatic, Prostate, and Breast Cancer Cell Lines3 - 14
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiourea compounds and a vehicle control. Include a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_incubation Incubation & Assay cluster_analysis Data Analysis Seed Cells Seed Cells Adherence Adherence Seed Cells->Adherence Overnight Add Compounds Add Compounds Adherence->Add Compounds Serial Dilutions Incubate Incubate Add Compounds->Incubate 24-72h Add MTT Add MTT Incubate->Add MTT 2-4h Incubation Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Add DMSO Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance 570 nm Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Thiourea Derivatives

Thiourea derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[8][9][10] Their metal complexes, particularly with nickel and copper, have also shown enhanced antimicrobial properties.[9]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of thiourea compounds is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Thiourea Derivatives 1, 2, 4, 8, 9, 10, 12 S. aureus (Gram-positive)4 - 32[8]
S. epidermidis (Gram-positive)4 - 32[8]
Methicillin-resistant S. aureus4 - 64[8]
Compound 2 E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae40 - 50
Thiourea-Metal Complexes Various Bacteria50 - 400[10]
Various Yeasts25 - 100[10]
Thiourea Derivatives 4b, 4d, 4g, 4h Gram-positive and Gram-negative bacteria0.78 - 3.125[11]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that prevents visible growth after incubation is the MIC.

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the thiourea compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prepare Compound Dilutions 2-fold serial dilutions Inoculate Plate Inoculate Plate Prepare Compound Dilutions->Inoculate Plate Prepare Inoculum 0.5 McFarland standard Prepare Inoculum->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate 16-20h Read Results Read Results Incubate Plate->Read Results Visual Inspection Determine MIC Determine MIC Read Results->Determine MIC

Caption: Workflow for MIC determination by broth microdilution.

Enzyme Inhibition by Thiourea Derivatives

Thiourea derivatives are known to inhibit a variety of enzymes, which is a key mechanism underlying their therapeutic effects. Notable targets include acetylcholinesterase (AChE), butyrylcholinesterase (BChE), carbonic anhydrases, and COX-2.[1][7][12][13][14]

Quantitative Enzyme Inhibition Data

The inhibitory potency of thiourea compounds against specific enzymes is typically expressed as IC50 or Ki values.

Compound IDEnzymeIC50 / KiReference
Compound 3 Acetylcholinesterase (AChE)50 µg/mL (IC50)[12][15]
Butyrylcholinesterase (BChE)60 µg/mL (IC50)[12][15]
Compound 5g Cyclooxygenase-2 (COX-2)Most Selective Inhibitor[7]
Compound 7c Carbonic Anhydrase IX (hCA IX)125.1 ± 12.4 nM (Ki)[14]
Compound 7d Carbonic Anhydrase XII (hCA XII)111.0 ± 12.3 nM (Ki)[14]
Thiourea Derivatives 2e, 2f TyrosinaseBest Inhibition[13][16]
Thiourea Derivative 2g α-Amylase, α-GlucosidaseBest Inhibition[13][16]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.

Procedure:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the thiourea inhibitor solutions at various concentrations.

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the enzyme solution (AChE).

  • Inhibitor Addition: Add the different concentrations of the thiourea inhibitor to the respective wells. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the reaction by adding the ATCI substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value.

AChE_Inhibition_Pathway cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_inhibition Inhibition AChE Acetylcholinesterase Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCI Acetylthiocholine (Substrate) ATCI->Thiocholine TNB 5-Thio-2-Nitrobenzoate (Yellow) Thiocholine->TNB reacts with DTNB DTNB DTNB->TNB Thiourea Thiourea Derivative Thiourea->AChE inhibits

Caption: Signaling pathway of the AChE inhibition assay.

Antioxidant Activity of Thiourea Derivatives

Several novel thiourea derivatives have demonstrated significant antioxidant activity, which is their ability to neutralize harmful free radicals in the body.[1][13] This property is crucial for preventing oxidative stress, a condition linked to various chronic diseases.

Quantitative Antioxidant Activity Data

The antioxidant capacity of thiourea compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

Compound IDAssayIC50 (µg/mL)Reference
Compound 2a DPPHMore active than standard[13][16]
Compound 2c ABTS•+More active than standard[13][16]
1,3-bis(3,4-dichlorophenyl) thiourea 21 DPPH45
ABTS52
Compound 29 DPPH5.8
Compound 27 DPPH42.3
Compound 24 DPPH45
Experimental Protocol: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol. Also, prepare various concentrations of the thiourea test compounds and a standard antioxidant (e.g., ascorbic acid).

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with different concentrations of the test compounds.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Synthesis of Novel Thiourea Derivatives

The synthesis of novel thiourea derivatives is a cornerstone of research in this field, enabling the creation of new compounds with potentially enhanced biological activities. A common and versatile method involves the reaction of isothiocyanates with primary or secondary amines.

General Experimental Protocol: Synthesis of N,N'-Disubstituted Thioureas

Principle: The nucleophilic addition of an amine to the electrophilic carbon atom of an isothiocyanate yields the corresponding N,N'-disubstituted thiourea.

Procedure:

  • Reactant Dissolution: Dissolve the desired amine in a suitable solvent (e.g., acetone, ethanol, or dichloromethane).

  • Isothiocyanate Addition: Add an equimolar amount of the corresponding isothiocyanate to the amine solution.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a period ranging from a few minutes to several hours, depending on the reactivity of the substrates.

  • Product Isolation: The product often precipitates out of the solution upon completion of the reaction. The solid product can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product is typically purified by recrystallization from an appropriate solvent to yield the pure N,N'-disubstituted thiourea derivative.

  • Characterization: The structure of the synthesized compound is confirmed using various spectroscopic techniques, such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Thiourea_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Characterization Dissolve Amine Dissolve Amine Add Isothiocyanate Add Isothiocyanate Dissolve Amine->Add Isothiocyanate Stir Mixture Stir Mixture Add Isothiocyanate->Stir Mixture RT or Reflux Isolate Product Isolate Product Stir Mixture->Isolate Product Filtration or Evaporation Purify Product Purify Product Isolate Product->Purify Product Recrystallization Spectroscopic Analysis Spectroscopic Analysis Purify Product->Spectroscopic Analysis FT-IR, NMR, MS

Caption: General workflow for the synthesis of N,N'-disubstituted thioureas.

Conclusion and Future Perspectives

The diverse biological activities of novel thiourea compounds underscore their significant potential in the development of new therapeutic agents. Their efficacy as anticancer, antimicrobial, enzyme inhibitory, and antioxidant agents has been well-documented. The synthetic accessibility of the thiourea scaffold allows for extensive structural modifications, providing a robust platform for optimizing potency and selectivity.

Future research in this area should focus on several key aspects. Elucidating the precise molecular mechanisms of action and identifying specific cellular targets will be crucial for rational drug design. Structure-activity relationship (SAR) studies will continue to guide the synthesis of more potent and selective derivatives. Furthermore, in vivo studies are necessary to evaluate the pharmacokinetic properties, efficacy, and safety of the most promising lead compounds. The continued exploration of thiourea derivatives holds great promise for addressing unmet medical needs in oncology, infectious diseases, and other therapeutic areas.

References

1-Benzyl-3-methyl-2-thiourea CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-3-methyl-2-thiourea, a molecule of interest within the broader class of thiourea derivatives known for their diverse biological activities. This document covers its fundamental chemical properties, including its CAS number and molecular weight. A detailed, generalized synthesis protocol is presented, alongside a discussion of its potential biological significance, drawing from research on structurally similar compounds. The guide explores potential mechanisms of action, including enzyme inhibition and disruption of cellular signaling pathways, supported by data from related thiourea derivatives. Experimental protocols for assessing biological activity are detailed, and potential signaling pathway interactions are visualized. This guide serves as a foundational resource for researchers and professionals in drug development interested in the potential applications of this compound.

Chemical and Physical Properties

This compound, also known as N-Benzyl-N'-methylthiourea, is a disubstituted thiourea derivative. Its core structure consists of a thiocarbonyl group flanked by a benzylamine and a methylamine moiety.

PropertyValue
CAS Number 2740-94-5
Molecular Formula C₉H₁₂N₂S
Molecular Weight 180.27 g/mol

Synthesis

A general and effective method for the synthesis of this compound involves the reaction of benzylamine with methyl isothiocyanate. This nucleophilic addition reaction is characteristic of the formation of disubstituted thioureas.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the known reactivity of amines with isothiocyanates.

Materials:

  • Benzylamine

  • Methyl isothiocyanate

  • Anhydrous solvent (e.g., benzene, toluene, or a polar aprotic solvent)

Procedure:

  • In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • To this solution, add methyl isothiocyanate (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of time to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product benzylamine Benzylamine reaction Nucleophilic Addition (Anhydrous Solvent) benzylamine->reaction methyl_isothiocyanate Methyl Isothiocyanate methyl_isothiocyanate->reaction product 1-Benzyl-3-methyl- 2-thiourea reaction->product

Synthesis of this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of thiourea derivatives has been extensively studied, revealing a wide range of pharmacological activities. These compounds are recognized for their potential as anticancer, antibacterial, antioxidant, and anti-inflammatory agents.[1] The biological activity is often attributed to the thiourea backbone and the nature of its substituents.

Anticancer Potential

Thiourea derivatives have shown promise as anticancer agents by targeting various molecular pathways involved in cancer progression.[1] Some derivatives have been found to inhibit the growth of various cancer cell lines.[1] For instance, certain N-substituted thiourea derivatives have demonstrated cytotoxicity against human lung cancer cell lines, with IC₅₀ values in the micromolar range.[2] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[2]

A study on a symmetrical 1,3-phenyl bis-thiourea derivative revealed potent cytotoxicity against multiple cancer cell lines at nanomolar concentrations. The mechanism was identified as the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis.[3] Another area of investigation is the inhibition of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR). Some thiourea derivatives have been shown to inhibit EGFR signaling, which is crucial for the proliferation of certain cancer cells.[2][4]

Table of Cytotoxicity Data for Representative Thiourea Derivatives:

CompoundCell LineIC₅₀ (µM)Reference
N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative (DC27)Human Lung Carcinoma2.5 - 12.9[2]
1,3-disubstituted thiourea derivativesHuman Colon (SW480, SW620), Prostate (PC3), Leukemia (K-562)≤ 10[5]
Phosphonate thiourea derivativesPancreatic, Prostate, and Breast Cancer3 - 14[1]
N-phenylpyrazolone-N-benzylthiazole hybridColon Carcinoma (HCT-116)7.3 ± 0.47[6]
Enzyme Inhibition

Thiourea derivatives are also known to be effective enzyme inhibitors. Their ability to coordinate with metal ions in enzyme active sites is a key aspect of their inhibitory action. This has led to their investigation as inhibitors of urease and other enzymes.

Potential Signaling Pathway Involvement

Based on studies of related compounds, this compound could potentially interact with several critical cellular signaling pathways implicated in cancer and other diseases.

One of the well-documented targets for thiourea derivatives is the EGFR signaling pathway.[2][4] Inhibition of EGFR tyrosine kinase activity can block downstream signaling cascades like the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are pivotal for cell proliferation, survival, and angiogenesis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis Thiourea 1-Benzyl-3-methyl- 2-thiourea (Potential Inhibitor) Thiourea->EGFR

Potential inhibition of the EGFR signaling pathway.

Conclusion

This compound presents an interesting scaffold for further investigation in the field of drug discovery. While direct experimental data on this specific compound is not abundant, the extensive research on the thiourea class of molecules provides a strong rationale for its potential biological activities. The synthetic route is straightforward, allowing for the generation of material for biological screening. Future research should focus on the comprehensive evaluation of its cytotoxic, enzyme inhibitory, and other pharmacological properties to fully elucidate its therapeutic potential. This guide provides a solid starting point for researchers embarking on the study of this and related thiourea derivatives.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Benzyl-3-methyl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the solubility and stability of 1-Benzyl-3-methyl-2-thiourea is limited in publicly available literature. This guide provides a comprehensive overview based on the general properties of N,N'-disubstituted thioureas and adaptable experimental protocols for its determination.

Introduction

This compound is a disubstituted thiourea derivative with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and biological screening. This technical guide aims to provide a detailed overview of the known physicochemical properties, expected solubility and stability characteristics, and comprehensive, adaptable protocols for their experimental determination.

Physicochemical Properties

While extensive experimental data is not available, the basic physicochemical properties of this compound have been reported.

PropertyValueReference
CAS Number 2740-94-5[1]
Molecular Formula C₉H₁₂N₂S[1]
Molecular Weight 180.27 g/mol [1]
Appearance Expected to be a crystalline solidInferred
Purity 0.97[1]
MDL Number MFCD00004924[1]

Solubility Profile

Solvent TypePredicted SolubilityRationale
Water Sparingly soluble to insolubleThe hydrophobic benzyl and methyl groups likely decrease aqueous solubility compared to unsubstituted thiourea.
Alcohols (Methanol, Ethanol) SolubleThiourea itself is soluble in alcohols, and many substituted thioureas retain this solubility.
Chlorinated Solvents (Dichloromethane, Chloroform) SolubleThe organic nature of the compound suggests good solubility in these solvents.
Ethers (Diethyl ether, Tetrahydrofuran) Moderately soluble to solubleExpected to be a good solvent based on the compound's structure.
Aprotic Polar Solvents (DMSO, DMF) SolubleThese solvents are generally effective at dissolving a wide range of organic compounds.
Nonpolar Solvents (Hexane, Toluene) Sparingly soluble to insolubleThe polar thiourea core will likely limit solubility in nonpolar solvents.
Experimental Protocol for Solubility Determination (Adaptable Gravimetric Method)

This protocol is adapted from a general method for determining the solubility of thiourea in various solvents.[2]

Objective: To determine the mole fraction solubility of this compound in a given solvent at various temperatures.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, etc.)

  • Jacketed glass vessel

  • Thermostatic water bath

  • Magnetic stirrer and stir bar

  • Analytical balance (±0.0001 g)

  • Syringe with a membrane filter (e.g., 0.45 µm PTFE)

  • Pre-weighed weighing bottles or petri dishes

  • Drying oven

Procedure:

  • Preparation: Add a known mass of the chosen solvent to the jacketed glass vessel.

  • Equilibration: Set the thermostatic water bath to the desired temperature and allow the solvent to equilibrate.

  • Saturation: Add an excess amount of this compound to the solvent to create a saturated solution with visible solid excess.

  • Stirring: Stir the mixture vigorously using the magnetic stirrer for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.

  • Settling: Stop stirring and allow the solid to settle for at least 30 minutes, ensuring a clear supernatant.

  • Sampling: Carefully withdraw a known volume (e.g., 2-5 mL) of the clear supernatant using a pre-warmed syringe fitted with a filter to avoid crystallization during sampling.

  • Weighing: Immediately transfer the sample to a pre-weighed weighing bottle and record the total mass.

  • Drying: Place the weighing bottle in a drying oven at a suitable temperature (e.g., 60-80 °C) until all the solvent has evaporated and a constant weight of the solute is achieved.

  • Calculation:

    • Mass of the dissolved solute = (Mass of weighing bottle + solute) - (Mass of empty weighing bottle).

    • Mass of the solvent in the sample = Total mass of the sample - Mass of the dissolved solute.

    • Calculate the mole fraction solubility using the masses and molecular weights of the solute and solvent.

  • Repeat: Repeat the procedure at different temperatures to determine the temperature dependence of solubility.

G Workflow for Solubility Determination prep Preparation: Add solvent to vessel equil Equilibration: Set temperature prep->equil sat Saturation: Add excess solute equil->sat stir Stirring: Achieve equilibrium sat->stir settle Settling: Allow solid to settle stir->settle sample Sampling: Withdraw supernatant settle->sample weigh Weighing: Record sample mass sample->weigh dry Drying: Evaporate solvent weigh->dry calc Calculation: Mole fraction solubility dry->calc repeat Repeat at different temperatures calc->repeat

Caption: Workflow for the gravimetric determination of solubility.

Stability Profile

Specific stability data for this compound is not available. However, N,N'-disubstituted thioureas are generally known to be relatively stable compounds.[3] Potential degradation pathways may involve hydrolysis of the thiourea group, particularly under harsh acidic or basic conditions, or oxidation of the sulfur atom.

Potential Degradation Pathways for N,N'-Disubstituted Thioureas:

G Potential Degradation of N,N'-Disubstituted Thioureas cluster_hydrolysis Hydrolysis Products cluster_oxidation Oxidation Products start This compound hydrolysis Hydrolysis (Acid/Base) start->hydrolysis oxidation Oxidation start->oxidation benzylamine Benzylamine hydrolysis->benzylamine methylamine Methylamine hydrolysis->methylamine carbonyl_sulfide Carbonyl Sulfide (COS) or Hydrogen Sulfide (H2S) hydrolysis->carbonyl_sulfide sulfoxide Corresponding Sulfoxide oxidation->sulfoxide Further Oxidation sulfone Corresponding Sulfone sulfoxide->sulfone Further Oxidation

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Stability Assessment (Adaptable HPLC Method)

This protocol describes a general approach for conducting accelerated stability testing using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4]

Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products.

Materials and Equipment:

  • This compound

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • pH meter and buffers

  • Forced degradation equipment (oven, UV lamp, acid/base solutions)

  • Volumetric flasks, pipettes, and syringes with filters

Procedure:

Part 1: Method Development and Validation

  • Chromatographic Conditions Development:

    • Develop an HPLC method capable of separating the parent compound from any potential degradation products. A typical starting point could be a gradient elution with a mobile phase consisting of acetonitrile and water.

    • Monitor the elution profile using a UV detector at a wavelength where this compound has significant absorbance.

  • Forced Degradation Studies:

    • Subject samples of this compound to various stress conditions:

      • Acidic Hydrolysis: Reflux in 0.1 M HCl.

      • Basic Hydrolysis: Reflux in 0.1 M NaOH.

      • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

      • Thermal Degradation: Heat the solid sample in an oven (e.g., at 60 °C).

      • Photodegradation: Expose the sample to UV light.

    • Analyze the stressed samples by the developed HPLC method to ensure that all degradation products are well-separated from the parent peak.

  • Method Validation: Validate the HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Part 2: Stability Study

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.

  • Storage: Store the samples under controlled conditions of temperature and humidity (e.g., 25 °C/60% RH, 40 °C/75% RH).

  • Analysis: At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze them using the validated stability-indicating HPLC method.

  • Data Evaluation: Quantify the amount of this compound remaining and any degradation products formed. Determine the degradation kinetics and predict the shelf-life.

G Workflow for Stability Testing method_dev HPLC Method Development forced_deg Forced Degradation Studies method_dev->forced_deg validation Method Validation forced_deg->validation sample_prep Sample Preparation storage Storage under Controlled Conditions sample_prep->storage analysis Analysis at Time Points storage->analysis data_eval Data Evaluation (Degradation Kinetics) analysis->data_eval

Caption: General workflow for conducting a stability study.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is scarce, the provided adaptable protocols offer a robust starting point for researchers to generate reliable data. The successful application of these methods will enable the confident use of this compound in drug development and other scientific research, ensuring its quality, efficacy, and safety. It is strongly recommended that experimental data be generated for this specific compound to confirm the predictions and assumptions made in this guide.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-Benzyl-3-methyl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action of 1-Benzyl-3-methyl-2-thiourea is limited in publicly available literature. This guide provides a comprehensive overview of its potential mechanisms based on studies of structurally related thiourea derivatives. All data and protocols are presented with citations to the specific compounds and studies from which they are derived.

Introduction

Thiourea and its derivatives are a versatile class of compounds with a broad spectrum of biological activities, including anticancer, antioxidant, antibacterial, and anti-inflammatory properties[1]. This compound, belonging to this class, is a subject of interest for its potential therapeutic applications. This technical guide consolidates the current understanding of the potential mechanisms of action of this compound by examining the established activities of its structural analogs. The core chemical structure of thiourea, with its sulfur and nitrogen moieties, allows for diverse chemical interactions and biological effects.

Potential Mechanisms of Action

Based on the literature for structurally similar compounds, the mechanism of action of this compound is likely multifaceted, potentially involving antioxidant, anticancer, and anti-inflammatory pathways.

Antioxidant Activity

Thiourea derivatives are known to act as potent antioxidants by scavenging free radicals. The primary proposed mechanism for this activity is Hydrogen Atom Transfer (HAT). In this process, the thiourea derivative donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. Theoretical studies on compounds like 1-benzyl-3-phenyl-2-thiourea (BPTU) suggest that the HAT mechanism is kinetically preferred over the Single Electron Transfer (SET) mechanism[2].

A potential signaling pathway that could be modulated by thiourea derivatives to exert antioxidant effects is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiourea This compound (or other thiourea derivatives) Keap1_Nrf2 Keap1-Nrf2 Complex Thiourea->Keap1_Nrf2 Induces dissociation ROS Reactive Oxygen Species (ROS) ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Figure 1: Proposed Keap1-Nrf2 signaling pathway potentially modulated by thiourea derivatives.
Anticancer Activity

Several thiourea derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed anticancer mechanisms include:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Certain N-benzyl-N'-(substituted-phenyl)thioureas have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) kinases. These receptors are crucial for cancer cell proliferation, survival, and metastasis. Inhibition of their kinase activity blocks downstream signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.

  • Induction of Apoptosis: Studies on various thiourea derivatives have shown that they can induce programmed cell death (apoptosis) in cancer cells. This is often characterized by the externalization of phosphatidylserine, activation of caspases, and DNA fragmentation.

EGFR_HER2_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER-2 Receptor Ligand->EGFR_HER2 P_EGFR_HER2 Phosphorylated EGFR/HER-2 EGFR_HER2->P_EGFR_HER2 Dimerization & Autophosphorylation Thiourea This compound (Proposed) Thiourea->P_EGFR_HER2 Inhibition PI3K_Akt PI3K/Akt Pathway P_EGFR_HER2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway P_EGFR_HER2->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibition RAS_MAPK->Proliferation

Figure 2: Proposed inhibition of EGFR/HER-2 signaling by thiourea derivatives.
Anti-inflammatory Activity

The anti-inflammatory potential of this class of compounds is suggested by studies on isothiourea derivatives, which are closely related to thioureas. Some S-substituted isothioureas are potent inhibitors of inducible nitric oxide synthase (iNOS)[3][4]. Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammation. By inhibiting iNOS, these compounds can reduce excessive NO levels, thereby mitigating the inflammatory response.

iNOS_Inhibition cluster_cell Macrophage / Inflammatory Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) iNOS_Induction iNOS Gene Transcription Inflammatory_Stimuli->iNOS_Induction iNOS iNOS Enzyme iNOS_Induction->iNOS L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO iNOS Inflammation Inflammation NO->Inflammation Thiourea This compound (Proposed) Thiourea->iNOS Inhibition

Figure 3: Proposed mechanism of anti-inflammatory action via iNOS inhibition.

Quantitative Data

The following tables summarize the quantitative data for the biological activities of various thiourea derivatives. It is important to note that these data are for structurally related compounds and not for this compound itself, unless specified.

Table 1: Antioxidant Activity of Thiourea Derivatives

CompoundAssayIC50 (mM)Reference
1,3-diphenyl-2-thiourea (DPTU)DPPH0.710 ± 0.001[2]
1-benzyl-3-phenyl-2-thiourea (BPTU)DPPH11.000 ± 0.015[2]
1,3-diphenyl-2-thiourea (DPTU)ABTS0.044 ± 0.001[2]
1-benzyl-3-phenyl-2-thiourea (BPTU)ABTS2.400 ± 0.021[2]

Table 2: Cytotoxicity of Thiourea Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (colon)9.0[5]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (colon)1.5[5]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK-562 (leukemia)6.3[5]
N1,N3-disubstituted-thiosemicarbazone 7HCT116 (colon)1.11[6]
N1,N3-disubstituted-thiosemicarbazone 7HepG2 (liver)1.74[6]
N1,N3-disubstituted-thiosemicarbazone 7MCF-7 (breast)7.0[6]
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thioureaBreast Cancer Cell Lines2.2 - 5.5[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the context of thiourea derivatives are provided below. These protocols can be adapted for the investigation of this compound.

Synthesis of this compound (General Procedure)

A common method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine.

Materials:

  • Benzylamine

  • Methyl isothiocyanate

  • Anhydrous solvent (e.g., ethanol, acetonitrile, or acetone)

Procedure:

  • Dissolve benzylamine (1 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add methyl isothiocyanate (1 equivalent) dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature or under gentle reflux for a specified period (typically a few hours, monitored by TLC).

  • Upon completion, the product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

  • The structure of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Synthesis_Workflow cluster_synthesis Synthesis Start Start: Benzylamine + Methyl Isothiocyanate Reaction Reaction in Anhydrous Solvent Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Final_Product This compound Characterization->Final_Product

Figure 4: General workflow for the synthesis and characterization of this compound.
DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical[2][7][8].

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compound (this compound)

  • Standard antioxidant (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and the standard antioxidant in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add a specific volume of various concentrations of the test compound or standard to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentrations.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation[1][2][7][9][10].

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compound and standard antioxidant

  • 96-well microplate and reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compound and standard.

  • Add a small volume of the sample solution to a larger volume of the diluted ABTS•+ solution in a 96-well plate.

  • After a defined incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability[11][12][13][14][15][16].

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • 96-well sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test compound

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.

EGFR/HER-2 Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the ability of a compound to inhibit the enzymatic activity of EGFR and HER-2[17][18][19][20][21][22][23].

Materials:

  • Recombinant human EGFR and HER-2 kinases

  • Kinase buffer

  • ATP

  • Specific peptide substrate

  • Test compound

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or phospho-specific antibodies)

Procedure:

  • The kinase reaction is set up in a 96- or 384-well plate.

  • Add the kinase, test compound at various concentrations, and the peptide substrate to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of ADP produced or by detecting the phosphorylated substrate using a specific antibody.

  • The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.

  • The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis[24][25][26].

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI) solution

  • Binding buffer

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in the binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry.

  • The cell population can be differentiated into four groups: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Conclusion

While direct mechanistic studies on this compound are not extensively documented, the available evidence from structurally related thiourea derivatives provides a strong foundation for understanding its potential biological activities. The core thiourea scaffold is associated with antioxidant, anticancer, and anti-inflammatory properties. The proposed mechanisms of action include free radical scavenging via hydrogen atom transfer, inhibition of key cancer-related kinases such as EGFR and HER-2, induction of apoptosis, and inhibition of the pro-inflammatory enzyme iNOS. The experimental protocols provided in this guide offer a robust framework for the systematic investigation of this compound to elucidate its precise mechanism of action and to evaluate its therapeutic potential. Further research is warranted to validate these proposed mechanisms and to establish a comprehensive pharmacological profile for this compound.

References

Unlocking a Versatile Pharmacophore: A Technical Guide to the Therapeutic Targets of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of these versatile compounds, with a focus on their applications in oncology, infectious diseases, and enzyme inhibition. This document consolidates quantitative biological data, details key experimental methodologies, and visualizes complex biological pathways and workflows to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the thiourea framework.

Introduction: The Thiourea Scaffold in Drug Discovery

The thiourea moiety, characterized by a central thiocarbonyl group flanked by two amino groups, is a cornerstone in the design of bioactive molecules. Its ability to act as a hydrogen bond donor and acceptor, along with the diverse chemical space accessible through substitutions on its nitrogen atoms, allows for fine-tuning of its pharmacological properties. Thiourea derivatives have been investigated for a wide array of therapeutic applications, including anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory activities.[1] Their mechanisms of action are equally diverse, ranging from the inhibition of key enzymes to the modulation of critical signaling pathways. This guide will systematically explore these facets, providing a technical foundation for further research and development.

Anticancer Activity of Thiourea Derivatives

Thiourea derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[2] Their antitumor effects are often attributed to the inhibition of signaling pathways crucial for cancer cell proliferation and survival, as well as the induction of apoptosis.

Key Molecular Targets in Oncology

Epidermal Growth Factor Receptor (EGFR): Several thiourea derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, including non-small-cell lung cancer.[3] By blocking the tyrosine phosphorylation of EGFR, these compounds can inhibit downstream signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival.[3]

BRAF Kinase: The BRAF protein is a serine/threonine kinase that plays a pivotal role in the MAPK/ERK signaling pathway. Mutations in the BRAF gene are common in melanoma and other cancers. Thiourea-based compounds have been developed as inhibitors of BRAF, offering a therapeutic strategy for cancers harboring these mutations.

Other Kinases and Enzymes: The anticancer activity of thiourea derivatives also extends to the inhibition of other protein tyrosine kinases (PTKs), receptor tyrosine kinases (RTKs), and enzymes like DNA topoisomerase, which are essential for DNA replication and repair in rapidly dividing cancer cells.[4]

Quantitative Anticancer Activity

The cytotoxic effects of various thiourea derivatives have been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for representative thiourea derivatives against a panel of human cancer cell lines.

Compound/Derivative ClassCancer Cell LineTarget/MechanismIC50 (µM)Reference
N1,N3-disubstituted-thiosemicarbazone 7HCT116 (Colon)EGFR Inhibition1.11[5]
N1,N3-disubstituted-thiosemicarbazone 7HepG2 (Liver)EGFR Inhibition1.74[5]
N1,N3-disubstituted-thiosemicarbazone 7MCF-7 (Breast)EGFR Inhibition7.0[5]
Diarylthiourea (Compound 4)MCF-7 (Breast)Cytotoxicity338.33[2]
3,4-dichlorophenylthiourea (2)SW620 (Colon)Pro-apoptotic1.5[6]
4-(trifluoromethyl)phenylthiourea (8)SW620 (Colon)Pro-apoptotic5.8[6]
Indole–thiourea derivative (4b)-Tyrosinase Inhibition5.9[7][8]
Benzothiazole-thiourea (BT2)-Tyrosinase Inhibition1.34[9]
Alkyl chain-linked thiourea (3c)-Urease Inhibition10.65[10]
N-methyl quinolonyl thiourea-Urease Inhibition1.83[11]
Quinoline thiourea derivative (TD4)MRSA (USA300)Antibacterial2 µg/mL (MIC)[12]
Naphthalimide–thiourea derivative (17b)S. aureusAntibacterial0.03125 µg/mL (MIC)[13]
Signaling Pathways in Thiourea-Mediated Anticancer Activity

Thiourea derivatives can interfere with the EGFR signaling cascade at the receptor level. The following diagram illustrates the canonical EGFR pathway and the point of inhibition by these compounds.

EGFR_Signaling_Pathway Ligand EGF EGFR EGFR Ligand->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation Thiourea Thiourea Derivative Thiourea->EGFR Inhibits Grb2 Grb2 P_EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

EGFR signaling inhibition by thiourea derivatives.

Many thiourea derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Induction of apoptosis by thiourea derivatives.

Enzyme Inhibition by Thiourea Derivatives

Thiourea derivatives are potent inhibitors of a variety of enzymes, which underpins many of their therapeutic effects.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogens, including Helicobacter pylori. Thiourea and its derivatives are effective urease inhibitors.[10]

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders. Thiourea derivatives have been identified as potent tyrosinase inhibitors, making them promising candidates for the development of skin-lightening agents.[7][8]

Antibacterial Activity of Thiourea Derivatives

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents. Thiourea derivatives have demonstrated significant activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[12][13] Their mechanisms of action can include the disruption of the bacterial cell wall and the inhibition of essential enzymes.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of thiourea derivatives.

General Synthesis of N,N'-Disubstituted Thioureas

A common and versatile method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine.

Materials:

  • Appropriate isothiocyanate

  • Corresponding primary or secondary amine

  • Solvent (e.g., acetone, ethanol, or water)[5]

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve equimolar amounts of the selected isothiocyanate and the corresponding amine in a suitable solvent in a round-bottom flask.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • If the reaction is slow, it can be heated to reflux.

  • Upon completion, the solvent is typically removed under reduced pressure.

  • The resulting solid product is often purified by recrystallization from an appropriate solvent to yield the pure N,N'-disubstituted thiourea derivative.

Synthesis_Workflow Start Start Reactants Dissolve Isothiocyanate & Amine in Solvent Start->Reactants Reaction Stir at Room Temp (or Reflux) Reactants->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Evaporation Solvent Evaporation Monitor->Evaporation Complete Purification Recrystallization Evaporation->Purification End Pure Product Purification->End

General workflow for thiourea derivative synthesis.
Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Thiourea derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiourea derivatives for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Urease Inhibition Assay (Indophenol Method)

This assay quantifies the ammonia produced by the urease-catalyzed hydrolysis of urea.

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.4)

  • Thiourea derivatives (dissolved in a suitable solvent)

  • Phenol reagent (phenol and sodium nitroprusside)

  • Alkali reagent (sodium hydroxide and sodium hypochlorite)

  • 96-well plate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate the urease enzyme with various concentrations of the thiourea derivative in phosphate buffer for 15 minutes at 30°C.

  • Reaction Initiation: Add urea solution to each well to start the enzymatic reaction and incubate for 30 minutes at 30°C.

  • Color Development: Add the phenol reagent followed by the alkali reagent to each well. Incubate for 50 minutes at room temperature for color development.

  • Absorbance Measurement: Measure the absorbance at 630 nm.

  • Data Analysis: Calculate the percentage of urease inhibition and determine the IC50 value.

Antibacterial Activity Screening: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., MRSA)

  • Mueller-Hinton broth (MHB)

  • 96-well plates

  • Thiourea derivatives (dissolved in a suitable solvent)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the thiourea derivatives in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Antibacterial_Screening_Workflow Start Start Preparation Prepare Serial Dilutions of Thiourea Derivatives in 96-well Plate Start->Preparation Inoculation Inoculate with Standardized Bacterial Suspension Preparation->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Visually Inspect for Bacterial Growth Incubation->Observation MIC Determine Minimum Inhibitory Concentration (MIC) Observation->MIC

Workflow for antibacterial MIC determination.

Conclusion and Future Directions

Thiourea derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. Their chemical tractability and diverse biological activities make them attractive candidates for addressing a multitude of diseases. The data and protocols presented in this guide highlight the significant potential of this compound class in oncology, infectious diseases, and as enzyme inhibitors. Future research should focus on optimizing the selectivity and potency of thiourea derivatives for specific targets, as well as exploring their in vivo efficacy and safety profiles. The continued application of rational drug design, guided by a deep understanding of structure-activity relationships and mechanisms of action, will undoubtedly lead to the development of next-generation thiourea-based therapeutics.

References

In Silico Modeling of 1-Benzyl-3-methyl-2-thiourea: A Technical Guide to Unveiling Molecular Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the in silico modeling of 1-Benzyl-3-methyl-2-thiourea, a small molecule with potential therapeutic applications. Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Computational approaches, such as molecular docking and molecular dynamics simulations, are invaluable tools for elucidating the molecular interactions of these compounds with their biological targets, thereby accelerating the drug discovery and development process. This guide details the methodologies for these in silico experiments, presents hypothetical quantitative data in structured tables for comparative analysis, and visualizes key experimental workflows and potential signaling pathways using Graphviz diagrams. The content herein is intended to serve as a technical resource for researchers and scientists engaged in the computational assessment of thiourea derivatives.

Introduction to this compound and In Silico Modeling

This compound is an organic compound featuring a thiourea core functional group, which is known to be a versatile scaffold in medicinal chemistry.[3] The presence of the benzyl and methyl groups contributes to the molecule's specific physicochemical properties, influencing its binding affinity and selectivity for various biological targets. The thiourea moiety itself is capable of forming multiple hydrogen bonds, which facilitates strong interactions with the active sites of enzymes and receptors.[3]

In silico modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For compounds like this compound, these methods are instrumental in:

  • Target Identification: Predicting potential protein targets.

  • Binding Mode Analysis: Understanding the specific orientation and interactions of the molecule within a protein's binding site.

  • Affinity Prediction: Estimating the strength of the interaction between the molecule and its target.

  • Pharmacokinetic Profiling: Predicting the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[4]

This guide focuses on the application of molecular docking and molecular dynamics simulations to explore the interactions of this compound.

Potential Biological Targets and Signaling Pathways

Based on computational and experimental studies of structurally similar thiourea derivatives, several protein families have been identified as potential targets. These include protein kinases, which are crucial regulators of cell signaling, and other enzymes involved in disease pathogenesis.

Protein Kinase Inhibition

Thiourea derivatives have been investigated as inhibitors of various protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Mitogen-activated protein kinase-activated protein kinase 2 (MK-2).[5][6][7] Inhibition of these kinases can disrupt signaling pathways that control cell proliferation, angiogenesis, and inflammation.

A potential signaling pathway that could be modulated by this compound is the MAPK/p38 signaling cascade, where MK-2 is a key downstream effector.

G Extracellular_Signal Extracellular Signal (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., TAK1, ASK1) Extracellular_Signal->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK MK2 MK-2 p38_MAPK->MK2 Target_Proteins Target Proteins (e.g., HSP27, TTP) MK2->Target_Proteins Inflammatory_Response Inflammatory Response Target_Proteins->Inflammatory_Response BMT This compound BMT->MK2 Inhibition

Caption: Potential inhibition of the p38 MAPK/MK-2 signaling pathway.

Other Potential Enzyme Targets

Thiourea derivatives have also shown inhibitory activity against other classes of enzymes, including:

  • DNA Gyrase: An essential bacterial enzyme, making it a target for antibacterial agents.[8]

  • Carbonic Anhydrase: Involved in various physiological processes, and its inhibition has therapeutic applications.

  • Tyrosinase: A key enzyme in melanin biosynthesis, making it a target for treating hyperpigmentation disorders.

Methodologies for In Silico Modeling

A systematic in silico workflow is crucial for obtaining reliable predictions of molecular interactions. This section details the standard protocols for molecular docking and molecular dynamics simulations.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

G PDB 1. Protein Preparation (from PDB, e.g., 1KZN for DNA Gyrase) Grid 3. Grid Generation (Define Binding Site) PDB->Grid Ligand 2. Ligand Preparation (this compound) Docking 4. Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Analysis 5. Pose Analysis & Scoring (Binding Energy, Interactions) Docking->Analysis MD 6. Further Analysis (Molecular Dynamics) Analysis->MD

Caption: A typical workflow for molecular docking studies.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). For example, the structure of DNA gyrase B (PDB ID: 1KZN) can be used.[8]

    • Water molecules and co-crystallized ligands are typically removed.

    • Polar hydrogen atoms are added, and charges are assigned to the protein atoms.

  • Ligand Preparation:

    • The 2D structure of this compound is drawn using chemical drawing software like ChemDraw.

    • The 2D structure is converted to a 3D conformation, and its energy is minimized using a suitable force field.

  • Grid Generation:

    • A grid box is defined around the active site of the protein. The size and center of the grid are chosen to encompass the binding pocket.

  • Docking Simulation:

    • A docking program, such as AutoDock Vina, is used to explore possible binding poses of the ligand within the defined grid.

    • The program calculates a binding affinity score for each pose, typically in kcal/mol.

  • Results Analysis:

    • The docking poses are visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.

    • The binding affinity scores are used to rank the poses and compare the binding of different ligands.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the interactions.

Experimental Protocol: Molecular Dynamics Simulation

  • System Preparation:

    • The best-ranked docked pose of the this compound-protein complex is selected as the starting structure.

    • The complex is placed in a simulation box filled with a specific water model (e.g., TIP3P).

    • Ions are added to neutralize the system and mimic physiological salt concentrations.

  • Simulation Parameters:

    • A force field (e.g., AMBER, CHARMM) is chosen to describe the interactions between atoms.

    • The system is first minimized to remove any steric clashes.

    • The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated at the desired pressure (e.g., 1 atm).

  • Production Run:

    • A long-duration simulation (e.g., 100 ns) is run to collect trajectory data.

  • Trajectory Analysis:

    • The trajectory is analyzed to assess the stability of the complex, including measurements of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

    • The persistence of key interactions observed in docking is evaluated over the course of the simulation.

Quantitative Data Presentation (Hypothetical)

The following tables present hypothetical quantitative data that could be generated from in silico modeling of this compound against various potential targets. This data is for illustrative purposes to guide researchers in presenting their findings.

Table 1: Molecular Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
MK-22OZA-8.5LEU70, GLY71, LYS93
VEGFR-24ASD-9.2CYS919, ASP1046, LYS868
DNA Gyrase B1KZN-7.9ASP73, ILE78, PRO79
EGFR2J6M-8.8LEU718, LYS745, MET793

Table 2: Predicted ADME Properties

PropertyPredicted ValueAcceptable Range
Molecular Weight180.27 g/mol < 500
LogP2.5< 5
Hydrogen Bond Donors2< 5
Hydrogen Bond Acceptors1< 10
Lipinski's Rule of Five0 Violations0-1 Violations

Conclusion

In silico modeling provides a powerful and resource-efficient approach to investigate the interactions of this compound with potential biological targets. The methodologies of molecular docking and molecular dynamics simulations, as detailed in this guide, can offer significant insights into binding affinities, interaction patterns, and the dynamic stability of ligand-protein complexes. The systematic application of these computational tools is essential for guiding further experimental validation and accelerating the development of novel therapeutic agents based on the thiourea scaffold. This technical guide serves as a foundational resource for researchers embarking on the computational exploration of this compound and related compounds.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-Benzyl-3-methyl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-3-methyl-2-thiourea is a disubstituted thiourea derivative with potential applications in medicinal chemistry and as a building block in organic synthesis. Thiourea derivatives are known to exhibit a wide range of biological activities. This document provides a detailed experimental protocol for the synthesis of this compound via the reaction of benzyl isothiocyanate with methylamine. The straightforward procedure and purification yield the target compound in good purity.

Reaction Scheme

The synthesis proceeds through the nucleophilic addition of the amino group of methylamine to the electrophilic carbon atom of the isothiocyanate group of benzyl isothiocyanate.

Experimental Protocol

Materials and Equipment:

  • Benzyl isothiocyanate

  • Methylamine (40% solution in water)

  • Ethanol

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzyl isothiocyanate (1.0 eq) in ethanol (30 mL).

  • Addition of Methylamine: While stirring, slowly add a 40% aqueous solution of methylamine (1.1 eq) to the flask at room temperature. An exothermic reaction may be observed.

  • Reaction: After the initial reaction subsides, attach a reflux condenser to the flask and heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Solvent Removal: After the reflux period, allow the reaction mixture to cool to room temperature. Remove the ethanol and excess methylamine using a rotary evaporator.

  • Isolation of Crude Product: The resulting residue is the crude this compound, which should be a solid.

  • Purification by Recrystallization: To the crude solid, add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.

  • Filtration and Drying: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities. Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Determine the melting point of the dried product and characterize by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Data Presentation

ParameterValue
Reactants
Benzyl Isothiocyanate
Molecular FormulaC₈H₇NS
Molecular Weight149.22 g/mol
Molar Equivalent1.0
Methylamine (40% aq.)
Molecular FormulaCH₅N
Molecular Weight31.06 g/mol
Molar Equivalent1.1
Product
This compound
Molecular FormulaC₉H₁₂N₂S
Molecular Weight180.27 g/mol [1]
Theoretical YieldCalculated based on limiting reagent
AppearanceWhite crystalline solid
Melting Point119-121 °C (literature value)
Reaction Conditions
SolventEthanol
Reaction TemperatureReflux
Reaction Time1-2 hours

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Benzyl isothiocyanate is a lachrymator and irritant. Avoid inhalation and contact with skin and eyes.

  • Methylamine is a flammable and corrosive gas. The aqueous solution is also corrosive. Handle with care.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Diagrams

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactants Benzyl Isothiocyanate + Methylamine (aq) Mix Mixing and Stirring (Room Temperature) Reactants->Mix Solvent Ethanol Solvent->Mix Reflux Reflux (1-2 hours) Mix->Reflux Evaporation Rotary Evaporation Reflux->Evaporation Recrystallization Recrystallization (Hot Ethanol) Evaporation->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Product This compound (Pure Product) Drying->Product Characterization Characterization (MP, NMR, IR) Product->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product BI Benzyl Isothiocyanate TS Nucleophilic Attack BI->TS MA Methylamine MA->TS BMTU This compound TS->BMTU

Caption: Signaling pathway of the synthesis reaction.

References

Application Notes and Protocols for 1-Benzyl-3-methyl-2-thiourea in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-methyl-2-thiourea is a disubstituted thiourea derivative that holds potential in medicinal chemistry research. The thiourea scaffold is a recognized pharmacophore present in a variety of biologically active compounds. Derivatives of thiourea have demonstrated a broad spectrum of activities, including anticancer, antibacterial, antiviral, and antifungal properties. This document provides an overview of the potential applications of this compound, along with detailed protocols for its synthesis and for evaluating its biological activities, based on methodologies reported for closely related analogs.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₂N₂SN/A
Molecular Weight180.27 g/mol N/A
CAS Number2740-94-5N/A
AppearanceWhite to off-white crystalline powder (Expected)N/A
SolubilityExpected to be soluble in organic solvents like DMSO and ethanol, with low aqueous solubility.N/A

Potential Applications in Medicinal Chemistry

Based on research into analogous N-benzylthiourea derivatives, this compound is a candidate for investigation in the following areas:

  • Anticancer Research: Thiourea derivatives have been identified as potential inhibitors of key signaling pathways in cancer progression. Notably, N-benzylthiourea analogs have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are crucial targets in cancer therapy.[1][2]

  • Antibacterial Drug Discovery: The thiourea moiety is present in a number of compounds with antibacterial properties. Investigation into the activity of this compound against various bacterial strains, including resistant ones, could yield promising results.

Experimental Protocols

Note: Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methods for the synthesis and evaluation of closely related thiourea derivatives. These should be considered as starting points and may require optimization.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of N,N'-disubstituted thioureas from the corresponding isothiocyanate and amine.

Materials:

  • Benzyl isothiocyanate

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • Ethanol or Tetrahydrofuran (THF) as solvent

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Condenser

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography (if necessary)

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round bottom flask, dissolve benzyl isothiocyanate (1 equivalent) in a suitable solvent like ethanol or THF.

  • To this stirred solution, add methylamine (1.1 equivalents) dropwise at room temperature.

  • The reaction mixture is typically stirred at room temperature for several hours or gently heated to reflux to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

  • The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Logical Workflow for Synthesis:

General workflow for the synthesis of this compound.
Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO to prepare a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound from the stock solution in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours in the CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Prep Prepare Serial Dilutions of This compound Treatment Treat Cells with Compound Compound_Prep->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Solubilization Dissolve Formazan Crystals in DMSO MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Value Absorbance_Measurement->Data_Analysis

Workflow for determining the in vitro anticancer activity using the MTT assay.
Protocol 3: Antibacterial Activity Evaluation (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in DMSO)

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control (a known antibiotic)

  • Negative control (broth with DMSO)

  • Incubator (37°C)

Procedure:

  • Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for the sterility control) with the bacterial suspension.

  • Include a positive control (antibiotic) and a negative control (broth with DMSO) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

Table 1: Representative Anticancer Activity of N-Benzylthiourea Analogs
CompoundTarget Cell LineIC₅₀ (µM)Reference
N-(5-chloro-2-hydroxybenzyl)-N'-(4-chlorobenzyl)thioureaMCF-70.08 (EGFR)[1]
N-(5-chloro-2-hydroxybenzyl)-N'-(4-chlorobenzyl)thioureaMCF-70.35 (HER-2)[1]
N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea derivative (DC27)A549 (Lung Cancer)2.5 - 12.9[3]
Table 2: Representative Antibacterial Activity of Thiourea Analogs
CompoundBacterial StrainMIC (µg/mL)Reference
1-allyl-3-(4-chlorobenzoyl)thioureaMRSA1000[4]
1-allyl-3-(4-nitrobenzoyl)thioureaMRSA1000[4]

Potential Signaling Pathway Involvement

Based on studies of analogous compounds, this compound may exert its anticancer effects by inhibiting the EGFR signaling pathway. Inhibition of EGFR can block downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K BMT This compound (Hypothesized) BMT->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Hypothesized inhibition of the EGFR signaling pathway by this compound.

Conclusion

This compound represents a molecule of interest for further investigation in medicinal chemistry, particularly in the fields of oncology and bacteriology. The provided protocols and data from analogous compounds offer a solid foundation for researchers to initiate their studies. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this particular compound.

References

Application Notes and Protocols: Cytotoxicity of 1-Benzyl-3-methyl-2-thiourea and Related Thiourea Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the cytotoxic effects of thiourea derivatives, with a specific focus on the potential application for 1-Benzyl-3-methyl-2-thiourea, against various cancer cell lines. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the established protocols and summarizes the cytotoxic activity of structurally related thiourea compounds, offering a valuable framework for investigation.

Introduction to Thiourea Derivatives in Cancer Research

Thiourea derivatives have garnered significant interest in medicinal chemistry as a promising class of compounds with potential anticancer properties.[1][2] The thiourea scaffold offers a versatile platform for chemical modification, allowing for the synthesis of a diverse range of derivatives with varying biological activities.[1] Several studies have demonstrated that substituted thiourea derivatives can exhibit potent cytotoxic activity against a panel of human cancer cell lines, including those of the colon, prostate, and breast.[3][4] The proposed mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][4]

Data Presentation: Cytotoxicity of Thiourea Derivatives

The cytotoxic potential of various thiourea derivatives has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the IC50 values for several thiourea derivatives from published studies, providing a comparative reference for the potential efficacy of this compound.

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference CompoundIC50 (µM)
N¹,N³-disubstituted-thiosemicarbazone 7HCT116Not Specified1.11Doxorubicin8.29
HepG2Not Specified1.74Doxorubicin7.46
MCF-7Not Specified7.0Doxorubicin4.56
3,4-dichlorophenylthiourea (2)SW620Not Specified1.5Cisplatin-
4-(trifluoromethyl)phenylthiourea (8)SW620Not Specified5.8Cisplatin-
Diarylthiourea (compound 4)MCF-7MTT338.33--
N-(2,4-dichloro)benzoyl-N'-phenylthioureaMCF-7Not Specified310Hydroxyurea>1000
T47DNot Specified940Hydroxyurea>1000

Note: This table presents data for various thiourea derivatives to illustrate the range of cytotoxic activity and is not specific to this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cytotoxicity. The following are standard protocols for commonly used in vitro cytotoxicity assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a negative control (untreated cells). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Protocol 2: Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (or other test compounds)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the treatment period, gently add 50 µL of cold 10% TCA to each well (for a final concentration of 5%) and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for in vitro cytotoxicity screening of a test compound like this compound.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis compound This compound (Stock Solution) treatment Compound Treatment (Serial Dilutions) compound->treatment cells Cancer Cell Lines (Culture) seeding Cell Seeding (96-well plate) cells->seeding seeding->treatment incubation Incubation (48-72h) treatment->incubation assay_step Assay Specific Steps (e.g., MTT/SRB addition) incubation->assay_step readout Absorbance Reading (Microplate Reader) assay_step->readout viability Calculate % Viability/ % Inhibition readout->viability ic50 Determine IC50 Value viability->ic50

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

Potential Signaling Pathway

Thiourea derivatives have been shown to induce apoptosis in cancer cells. One of the key pathways involved in apoptosis is the intrinsic or mitochondrial pathway. The following diagram depicts a simplified representation of this pathway, which could be a potential mechanism of action for this compound.

G compound This compound stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome active_cas9 Active Caspase-9 apoptosome->active_cas9 cas9 Pro-Caspase-9 cas9->apoptosome cas3 Pro-Caspase-3 active_cas9->cas3 active_cas3 Active Caspase-3 cas3->active_cas3 apoptosis Apoptosis active_cas3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway.

Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols are generalized and may require optimization for specific cell lines and experimental conditions. It is essential to consult relevant literature and perform appropriate validation studies.

References

Application Notes and Protocols: 1-Benzyl-3-methyl-2-thiourea as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct experimental data has been found for the corrosion inhibition of steel by 1-Benzyl-3-methyl-2-thiourea. The following application notes and protocols are based on published research on a close structural analog, 1-Benzyl-3-phenyl-2-thiourea (BPTU) .[1][2] The substitution of a phenyl group for the methyl group may influence the inhibitor's performance; however, the fundamental mechanism and experimental methodologies are expected to be comparable.

Introduction

Thiourea derivatives are a well-established class of organic corrosion inhibitors for various metals and alloys, particularly in acidic environments.[1] These molecules typically function by adsorbing onto the metal surface, forming a protective barrier that impedes the cathodic and/or anodic reactions of the corrosion process. The presence of heteroatoms such as nitrogen and sulfur, along with aromatic rings, in their structure facilitates this adsorption. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor for steel, drawing upon data and methods from studies on its phenyl analog.

Mechanism of Action

The corrosion inhibition by thiourea derivatives like 1-Benzyl-3-phenyl-2-thiourea (and presumably this compound) is attributed to the presence of polar functional groups and benzene rings.[1] The sulfur and nitrogen atoms act as active centers for adsorption onto the steel surface. This adsorption can be a combination of physisorption (electrostatic interaction) and chemisorption (covalent bonding between the heteroatoms and the d-orbitals of iron). The benzyl group can further enhance the inhibitor's performance by increasing the surface coverage. The thiourea functional group is considered the primary adsorption center.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the corrosion inhibition of low carbon steel in 1.0 M HCl solution by 1-Benzyl-3-phenyl-2-thiourea (BPTU). This data is presented as a reference for the expected performance of this compound.

Table 1: Electrochemical Impedance Spectroscopy (EIS) Data for BPTU at 30°C [1]

Inhibitor Concentration (M)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (μF·cm⁻²)Inhibition Efficiency (IE %)
0 (Blank)45.3110.2-
1 x 10⁻⁵871.457.887.72
5 x 10⁻⁵1022.748.990.90
1 x 10⁻⁴1200.041.792.43
2 x 10⁻⁴1785.733.694.99

Table 2: Potentiodynamic Polarization Measurement (PPM) Data for BPTU at 30°C [1]

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (μA·cm⁻²)Inhibition Efficiency (IE %)
0 (Blank)-4851120-
1 x 10⁻⁵-490132.788.15
5 x 10⁻⁵-49395.591.47
1 x 10⁻⁴-49878.493.00
2 x 10⁻⁴-50563.894.30

Table 3: Effect of Temperature on the Inhibition Efficiency of BPTU (2 x 10⁻⁴ M) [1]

Temperature (°C)Inhibition Efficiency (IE %) from PPM
3094.30
4088.02
5066.15
6054.01

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound.

Weight Loss Method

This gravimetric technique is a straightforward method to determine the corrosion rate and the inhibition efficiency.

Objective: To determine the corrosion rate of steel in a corrosive medium with and without the inhibitor and to calculate the inhibitor efficiency.

Materials and Equipment:

  • Steel coupons of known dimensions and composition (e.g., low carbon steel)

  • Corrosive medium (e.g., 1.0 M HCl)

  • This compound

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Glass beakers

  • Acetone, distilled water

  • Desiccator

Procedure:

  • Mechanically polish the steel coupons with emery paper of increasing grit size (e.g., from 120 to 2000), rinse with distilled water, degrease with acetone, and dry.

  • Accurately weigh the cleaned and dried coupons (W_initial).

  • Prepare the corrosive solution with and without various concentrations of this compound.

  • Immerse the coupons in the test solutions in beakers. Ensure the coupons are fully submerged.

  • Maintain the beakers at a constant temperature (e.g., 30°C) for a specific immersion period (e.g., 24 hours).

  • After the immersion period, remove the coupons, rinse with distilled water, gently clean with a soft brush to remove corrosion products, rinse again with distilled water, then with acetone, and dry.

  • Weigh the cleaned and dried coupons again (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • Calculate the corrosion rate (CR) in mm/year using the formula: CR (mm/y) = (87.6 * ΔW) / (A * t * ρ) where:

    • ΔW is the weight loss in mg

    • A is the surface area of the coupon in cm²

    • t is the immersion time in hours

    • ρ is the density of steel in g/cm³

  • Calculate the inhibition efficiency (IE %) using the formula: IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where:

    • CR_blank is the corrosion rate in the absence of the inhibitor

    • CR_inhibitor is the corrosion rate in the presence of the inhibitor

Electrochemical Measurements

Electrochemical techniques such as Potentiodynamic Polarization (PPM) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the corrosion kinetics and the mechanism of inhibition.

Materials and Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Steel specimen with a known exposed surface area.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite rod/foil.

  • Corrosive medium (e.g., 1.0 M HCl)

  • This compound

General Procedure:

  • Prepare the steel working electrode by embedding it in an insulating resin, leaving a defined surface area exposed. Polish the exposed surface as described in the weight loss method.

  • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

  • Fill the cell with the test solution (corrosive medium with or without the inhibitor).

  • Allow the system to stabilize for a certain period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).

Potentiodynamic Polarization (PPM) Protocol:

  • After OCP stabilization, scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP).

  • Use a slow scan rate (e.g., 1 mV/s) to ensure a quasi-stationary state.

  • Plot the resulting current density (log scale) versus the applied potential to obtain the Tafel plot.

  • Extrapolate the linear Tafel regions of the cathodic and anodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculate the inhibition efficiency (IE %) using the formula: IE (%) = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100 where:

    • icorr_blank is the corrosion current density in the absence of the inhibitor

    • icorr_inhibitor is the corrosion current density in the presence of the inhibitor

Electrochemical Impedance Spectroscopy (EIS) Protocol:

  • After OCP stabilization, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance response of the system.

  • Plot the data as a Nyquist plot (Z_imaginary vs. Z_real) and/or Bode plots (log |Z| and phase angle vs. log frequency).

  • Model the impedance data using an appropriate equivalent electrical circuit (e.g., a Randles circuit) to determine the charge transfer resistance (Rct).

  • Calculate the inhibition efficiency (IE %) using the formula: IE (%) = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100 where:

    • Rct_blank is the charge transfer resistance in the absence of the inhibitor

    • Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_experiments Corrosion Inhibition Experiments cluster_analysis Data Analysis cluster_results Results prep_steel Steel Coupon Preparation & Polishing weight_loss Weight Loss Measurement prep_steel->weight_loss eis Electrochemical Impedance Spectroscopy prep_steel->eis ppm Potentiodynamic Polarization prep_steel->ppm prep_solution Inhibitor Solution Preparation prep_solution->weight_loss prep_solution->eis prep_solution->ppm calc_cr Calculate Corrosion Rate weight_loss->calc_cr model_eis Equivalent Circuit Modeling eis->model_eis tafel_analysis Tafel Extrapolation ppm->tafel_analysis calc_ie Calculate Inhibition Efficiency calc_cr->calc_ie results Quantitative Data & Performance Evaluation calc_ie->results model_eis->calc_ie tafel_analysis->calc_ie

Caption: Experimental workflow for evaluating corrosion inhibitor performance.

Corrosion Inhibition Mechanism

inhibition_mechanism inhibitor This compound (in solution) steel Steel Surface (Fe) inhibitor->steel Adsorption (N, S atoms) protective_layer Adsorbed Protective Layer corrosion Corrosion (Anodic & Cathodic reactions) protective_layer->corrosion Blocks active sites

Caption: Proposed mechanism of corrosion inhibition by adsorption.

References

Application Notes and Protocols: Antimicrobial Activity Screening of 1-Benzyl-3-methyl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiourea derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[1][2][3][4][5] The presence of oxygen, nitrogen, and sulfur donor atoms allows for various bonding possibilities, contributing to their diverse biological functions.[1][6] This document provides a detailed protocol for the antimicrobial activity screening of a specific thiourea derivative, 1-Benzyl-3-methyl-2-thiourea. While specific data for this compound is not extensively available in the public domain, the provided protocols are based on established methods for screening novel thiourea compounds and analogous derivatives. The potential mechanism of action for some thiourea derivatives involves the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV.[7]

Data Presentation: Antimicrobial Activity of Representative Thiourea Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of various thiourea derivatives against a panel of clinically relevant microbial strains, showcasing the potential antimicrobial efficacy of this class of compounds. This data serves as a reference for the expected activity of novel derivatives like this compound.

Compound ClassMicroorganismMIC (µg/mL)Reference
Thiourea DerivativesStaphylococcus aureus (Gram-positive)2 - 32[2][3]
Staphylococcus epidermidis (Gram-positive)4 - 32[2]
Enterococcus faecalis (Gram-positive)2 - 16[3]
Methicillin-resistant Staphylococcus aureus (MRSA)2 - 64[2][3]
Escherichia coli (Gram-negative)>256[3]
Pseudomonas aeruginosa (Gram-negative)>256[3]
Candida albicans (Fungus)Moderate Activity[1]
Aspergillus flavus (Fungus)0.95 - 3.25[8]

Experimental Protocols

This section outlines the detailed methodologies for key experiments to determine the antimicrobial activity of this compound.

Synthesis of this compound (General Procedure)

A common method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine.[9]

Materials:

  • Benzyl isothiocyanate

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Ethanol or another suitable solvent

  • Glass reaction vessel

  • Stirring apparatus

  • Cooling bath

Procedure:

  • Dissolve benzyl isothiocyanate in a suitable solvent such as ethanol in a reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric equivalent of methylamine solution to the cooled isothiocyanate solution while stirring continuously. The reaction is often exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight to ensure completion.

  • The product, this compound, may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Confirm the structure of the synthesized compound using analytical techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][10]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.

  • Prepare a microbial inoculum adjusted to a 0.5 McFarland turbidity standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the standardized inoculum to each well containing the diluted compound.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Agar Disk Diffusion Method

This is a qualitative method to assess the antimicrobial activity of a compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal strains

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile swabs

Procedure:

  • Prepare a stock solution of this compound.

  • Impregnate sterile filter paper disks with a known concentration of the compound solution and allow them to dry.

  • Prepare a lawn of the test microorganism on the surface of an MHA plate using a sterile swab dipped in a standardized inoculum.

  • Place the impregnated disks onto the surface of the agar.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited). The size of the zone is indicative of the antimicrobial activity.

Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial screening and a potential mechanism of action for thiourea derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening Antimicrobial Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound purification Purification & Characterization synthesis->purification stock_prep Stock Solution Preparation purification->stock_prep mic_test Broth Microdilution (MIC Determination) stock_prep->mic_test Test Compound disk_diffusion Agar Disk Diffusion stock_prep->disk_diffusion Test Compound mic_determination Determine MIC Value mic_test->mic_determination zone_measurement Measure Zone of Inhibition disk_diffusion->zone_measurement activity_assessment Assess Antimicrobial Activity mic_determination->activity_assessment zone_measurement->activity_assessment mechanism_of_action thiourea This compound bacterial_cell Bacterial Cell thiourea->bacterial_cell Enters Cell dna_gyrase DNA Gyrase / Topoisomerase IV thiourea->dna_gyrase Inhibits dna_replication DNA Replication & Repair dna_gyrase->dna_replication Blocks cell_death Bacterial Cell Death dna_replication->cell_death Leads to

References

Application Notes and Protocols for the Quantification of 1-Benzyl-3-methyl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific, validated analytical methods for the quantification of 1-Benzyl-3-methyl-2-thiourea are not extensively documented in publicly available literature. The following protocols are proposed based on established and validated analytical techniques for structurally similar thiourea derivatives. These methodologies are intended to serve as a comprehensive starting point for method development and validation by researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted thiourea derivative. The accurate and precise quantification of this compound is essential for various stages of research and development, including pharmacokinetic studies, formulation analysis, and quality control. This document outlines two primary analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet (UV) detection, noted for its robustness and accessibility, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity, particularly in complex biological matrices.

Analytical Methodologies

The selection between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of small organic molecules. The method separates the analyte from other components in a sample mixture based on its interaction with a stationary phase, and quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly advantageous for analyzing samples with complex matrices or when very low detection limits are required.

Data Presentation

The following tables summarize hypothetical quantitative data for the proposed analytical methods. These tables are intended to serve as a template for the presentation of validation data.

Table 1: HPLC-UV Method - Example Calibration Curve Data

Concentration (µg/mL)Peak Area (mAU*s)
115,234
576,170
10151,987
25380,543
50759,876
1001,521,432
Linearity (r²) 0.9998

Table 2: LC-MS/MS Method - Example Precision and Accuracy Data

QC LevelSpiked Conc. (ng/mL)Measured Conc. (ng/mL, n=5)Precision (%RSD)Accuracy (%)
Low54.85 ± 0.214.397.0
Medium5051.2 ± 1.83.5102.4
High500495.7 ± 15.43.199.1

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

1. Objective: To provide a detailed procedure for the quantification of this compound in a simple matrix (e.g., bulk drug substance or formulation) using HPLC-UV.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

4. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 to 100 µg/mL.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: To be determined by UV scan of the analyte (typically around 240-260 nm for thiourea derivatives).

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    10.0 10 90
    12.0 10 90
    12.1 90 10

    | 15.0 | 90 | 10 |

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte versus its concentration.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

1. Objective: To provide a detailed procedure for the sensitive and selective quantification of this compound in a complex matrix (e.g., plasma) using LC-MS/MS.

2. Materials and Reagents:

  • This compound reference standard

  • A suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human or animal plasma (control)

3. Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Data acquisition and processing software

4. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

5. LC-MS/MS Conditions:

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      2.5 5 95
      3.5 5 95
      3.6 95 5

      | 5.0 | 95 | 5 |

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by infusing a standard solution of the analyte and its internal standard. Optimize precursor ion (Q1) and product ion (Q3) masses, as well as collision energy.

      • Example Analyte Transition: [M+H]⁺ → fragment ion

      • Example IS Transition: [M+H]⁺ → fragment ion

6. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard for each sample and standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Perform a weighted (e.g., 1/x²) linear regression to determine the best fit.

  • Quantify the concentration of this compound in the samples using the calibration curve.

Visualizations

analytical_workflow sample Sample Receipt and Login prep Sample Preparation (e.g., Dilution, Extraction) sample->prep Assign Sample ID analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) prep->analysis Load Prepared Samples data_proc Data Processing (Integration, Calibration) analysis->data_proc Generate Raw Data report Data Review and Reporting data_proc->report Calculate Concentrations

Caption: General workflow for the analytical quantification of a target compound.

method_selection start Analytical Need matrix Sample Matrix Complexity? start->matrix sensitivity Required Sensitivity? matrix->sensitivity Low lcms Use LC-MS/MS matrix->lcms High hplc Use HPLC-UV sensitivity->hplc Low (µg/mL) sensitivity->lcms High (ng/mL or lower)

Caption: Decision tree for selecting the appropriate analytical method.

Application Notes: 1-Benzyl-3-methyl-2-thiourea as a Potential iNOS Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key pathological feature in various inflammatory diseases and septic shock. Consequently, the development of selective iNOS inhibitors is a significant therapeutic goal. Thiourea derivatives have emerged as a promising class of compounds with potent iNOS inhibitory activity.[1][2] This document provides detailed application notes and protocols for investigating 1-Benzyl-3-methyl-2-thiourea as a potential inhibitor of iNOS. While direct extensive studies on this specific molecule are not widely published, the provided protocols are based on established methods for evaluating thiourea derivatives as iNOS inhibitors.[2][3]

Mechanism of Action

Thiourea-based compounds can inhibit iNOS through various mechanisms. Some derivatives act as competitive inhibitors at the L-arginine binding site, directly competing with the enzyme's natural substrate. Others may suppress the expression of the iNOS enzyme at the protein and mRNA levels.[2] The primary pathway for iNOS induction involves the activation of the transcription factor NF-κB by inflammatory stimuli such as lipopolysaccharide (LPS).[3] Therefore, this compound could potentially exert its inhibitory effects by interfering with the NF-κB signaling pathway or by directly inhibiting iNOS enzyme activity.

Key Applications

  • In vitro screening: Assessing the inhibitory effect of this compound on NO production in cell-based assays.

  • Enzyme kinetics: Determining the mode of inhibition and the inhibitory constants (IC50, Ki) against purified iNOS.

  • Mechanism of action studies: Investigating the effect of the compound on iNOS expression and the upstream NF-κB signaling pathway.

  • Preclinical evaluation: Examining the anti-inflammatory effects in animal models of inflammation.[3]

Data Presentation

Table 1: In Vitro Inhibition of Nitric Oxide Production
Concentration of this compound (µM)Nitrite Concentration (µM) (LPS-stimulated RAW 264.7 cells)% Inhibition of NO Production
0 (Vehicle Control)50.2 ± 3.50
142.1 ± 2.816.1
1025.5 ± 1.949.2
5010.8 ± 0.978.5
1005.1 ± 0.589.8

Data are representative and should be generated experimentally.

Table 2: iNOS Enzyme Inhibition Assay
CompoundIC50 (µM)Selectivity vs. nNOSSelectivity vs. eNOS
This compoundTBDTBDTBD
Aminoguanidine (Reference)2.1[4]~38x vs nNOS[4]~8x vs eNOS[4]

TBD: To be determined experimentally.

Mandatory Visualizations

iNOS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO L_Arginine L-Arginine L_Arginine->NO catalyzed by Inhibitor 1-Benzyl-3-methyl- 2-thiourea Inhibitor->NFkB inhibits translocation? Inhibitor->iNOS_Protein inhibits activity?

Caption: Potential inhibitory mechanisms of this compound on the iNOS pathway.

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_assays Downstream Analysis cluster_enzyme Enzyme-Based Assay cell_culture 1. Cell Culture (e.g., RAW 264.7) pretreatment 2. Pre-treatment with This compound cell_culture->pretreatment stimulation 3. Stimulation with LPS/IFN-γ pretreatment->stimulation incubation 4. Incubation (24h) stimulation->incubation griess 5a. Nitrite Measurement (Griess Assay) incubation->griess viability 5b. Cell Viability (MTT Assay) incubation->viability western 5c. iNOS Expression (Western Blot) incubation->western enzyme_prep 1. Prepare Reaction Mix (Purified iNOS, Cofactors) inhibitor_add 2. Add Inhibitor enzyme_prep->inhibitor_add reaction_start 3. Initiate with [3H]-L-Arginine inhibitor_add->reaction_start reaction_stop 4. Stop Reaction reaction_start->reaction_stop citrulline_quant 5. Quantify [3H]-L-Citrulline reaction_stop->citrulline_quant

Caption: Workflow for evaluating iNOS inhibitory activity.

Experimental Protocols

Protocol 1: Determination of Nitric Oxide Production in Macrophages (Griess Assay)

This protocol measures the accumulation of nitrite, a stable metabolite of NO, in cell culture supernatants.[5]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Interferon-gamma (IFN-γ) (optional, can enhance iNOS induction)

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Mix equal volumes of A and B just before use.[5]

  • Sodium nitrite (NaNO₂) for standard curve

  • 96-well cell culture plates

  • Plate reader (540 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) in fresh medium for 1-2 hours. Include a vehicle control (DMSO, final concentration ≤ 0.1%).

  • Stimulation: Induce iNOS expression by adding LPS (1 µg/mL) and IFN-γ (10 ng/mL) to the wells.[5] Include unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement:

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the freshly mixed Griess reagent to all wells containing supernatants and standards.[5]

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage inhibition of NO production for each concentration of the test compound relative to the LPS-stimulated control.

Protocol 2: iNOS Enzymatic Activity Assay ([³H]-L-Arginine to [³H]-L-Citrulline Conversion)

This assay directly measures the enzymatic activity of iNOS.[3][5]

Materials:

  • Purified iNOS enzyme

  • [³H]-L-Arginine

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, with necessary cofactors)

  • Cofactor solution (containing NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin)

  • Calmodulin

  • Stop Buffer (e.g., containing EDTA)

  • Dowex 50W-X8 resin (Na⁺ form)

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, calmodulin, cofactor solution, and various concentrations of this compound.

  • Enzyme Addition: Add the purified iNOS enzyme to the reaction mixture.

  • Initiation: Start the reaction by adding [³H]-L-Arginine.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding the Stop Buffer.

  • Separation: Apply the reaction mixture to a column containing Dowex 50W-X8 resin. The unreacted [³H]-L-Arginine (positively charged) will bind to the resin, while the [³H]-L-Citrulline (neutral) will flow through.[5]

  • Quantification: Collect the eluate and measure the amount of [³H]-L-Citrulline using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of iNOS activity relative to the control (no inhibitor) and determine the IC50 value.

Protocol 3: Western Blot for iNOS Protein Expression

This protocol determines if the inhibitor affects the amount of iNOS protein produced by the cells.

Materials:

  • Cell lysates from Protocol 1

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against iNOS

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the iNOS signal to the loading control. Compare the levels of iNOS expression in treated versus untreated cells.

References

Synthesis of Metal Complexes with 1-Benzyl-3-methyl-2-thiourea: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal complexes with the ligand 1-Benzyl-3-methyl-2-thiourea. The information is curated for professionals in research, scientific, and drug development fields, offering insights into the therapeutic potential and synthetic methodologies for this class of compounds. While specific data for this compound complexes is limited in published literature, this document adapts established protocols from closely related thiourea derivatives to provide robust guidance.

Application Notes

Thiourea derivatives and their metal complexes are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. The coordination of a metal ion to a thiourea ligand can significantly enhance its therapeutic efficacy. The this compound ligand offers a versatile scaffold for complexation with various transition metals, such as platinum(II) and copper(I), to generate novel therapeutic candidates.

Anticancer Potential: Platinum(II) complexes, in particular, are of significant interest due to the clinical success of cisplatin and its analogs. Thiourea ligands can chelate to the platinum center, influencing the complex's stability, solubility, and interaction with biological targets like DNA.[1][2] Computational studies on similar bis-(1-(benzoyl)-3-methyl thiourea) platinum (II) complexes suggest their potential as effective anticancer agents.[3] The cytotoxic activity of such complexes is often evaluated against cancer cell lines like MCF-7 (human breast adenocarcinoma).[1][2]

Antimicrobial Properties: Copper(I) complexes of thiourea derivatives have demonstrated notable antibacterial activity.[4] The lipophilicity and structural arrangement of the complex play a crucial role in its ability to penetrate bacterial cell walls and exert its effect. These complexes are often screened against a panel of Gram-positive and Gram-negative bacteria to determine their spectrum of activity.[4]

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of metal complexes with structurally similar thiourea ligands.[1][4] Researchers should consider these as a starting point and may need to optimize reaction conditions for the specific this compound ligand.

Protocol 1: Synthesis of this compound Ligand

This protocol describes the synthesis of the thiourea ligand from the corresponding isothiocyanate and amine.

Materials:

  • Benzyl isothiocyanate

  • Methylamine (40% in water or as a solution in a suitable solvent)

  • Ethanol or Dichloromethane

  • Standard laboratory glassware

Procedure:

  • Dissolve benzyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add methylamine (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 18-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

  • Characterize the ligand using FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: Synthesis of a Platinum(II) Complex

This protocol is adapted from the synthesis of platinum(II) complexes with 1-benzyl-3-phenylthiourea.[1][2]

Materials:

  • This compound (2 equivalents)

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄) (1 equivalent)

  • Ethanol

  • Triethylamine (a few drops, if deprotonation is required)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • In a separate flask, dissolve K₂PtCl₄ in a minimal amount of water and then add ethanol.

  • Slowly add the K₂PtCl₄ solution to the ligand solution with constant stirring.

  • If the ligand is to coordinate as an anion, add a few drops of triethylamine to facilitate deprotonation.

  • Reflux the reaction mixture for 4-6 hours.

  • Allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • Collect the solid precipitate by filtration, wash with cold ethanol and then diethyl ether.

  • Dry the complex under vacuum.

  • Characterize the complex using FT-IR, ¹H NMR, and elemental analysis.

Protocol 3: Synthesis of a Copper(I) Complex

This protocol is adapted from the synthesis of copper(I) complexes with 1-Benzyl-3-(4-ethyl-pyridin-2-yl)-thiourea.[4]

Materials:

  • This compound (2 equivalents)

  • Copper(I) chloride (CuCl) (1 equivalent)

  • Acetonitrile

  • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound in degassed acetonitrile.

  • In a separate Schlenk flask, suspend copper(I) chloride in degassed acetonitrile.

  • Slowly add the ligand solution to the CuCl suspension with vigorous stirring.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The product may precipitate from the solution. If not, the solvent can be partially removed under vacuum to induce precipitation.

  • Isolate the solid product by filtration under an inert atmosphere, wash with degassed diethyl ether, and dry under vacuum.

  • Characterize the complex using FT-IR, ¹H NMR, and elemental analysis.

Data Presentation

The following tables summarize typical characterization and biological activity data for analogous thiourea metal complexes. This data is provided as a reference for expected outcomes.

Table 1: Physicochemical and Spectroscopic Data of a Representative Pt(II) Complex (Adapted from data for Pt(II) complexes of 1-benzyl-3-phenylthiourea[1])

PropertyObserved Value
Appearance Yellowish solid
Yield (%) 70-80
Melting Point (°C) >200 (decomposes)
FT-IR ν(N-H) (cm⁻¹) Absent (indicating deprotonation)
FT-IR ν(C=S) (cm⁻¹) Shifted to lower frequency upon coordination
¹H NMR (δ, ppm) Signals for benzyl and methyl protons

Table 2: In Vitro Cytotoxicity Data of a Representative Pt(II) Complex (Adapted from data for Pt(II) complexes of 1-benzyl-3-phenylthiourea against MCF-7 cells[1][2])

CompoundIC₅₀ (µM)
1-Benzyl-3-phenylthiourea (Ligand)78.90 ± 2.87
[Pt(BPT)₂(Phen)]10.96 ± 1.12
Cisplatin (Reference)~11

Table 3: Antibacterial Activity of a Representative Cu(I) Complex (Adapted from data for Cu(I) complexes of 1-Benzyl-3-(4-ethyl-pyridin-2-yl)-thiourea[4])

OrganismZone of Inhibition (mm)
Staphylococcus aureus18-22
Bacillus subtilis16-20
Escherichia coli12-15
Pseudomonas aeruginosa10-13

Visualizations

The following diagrams illustrate the general synthetic workflows for the ligand and its metal complexes.

Synthesis_of_Ligand cluster_reactants Reactants cluster_process Process cluster_product Product Benzyl isothiocyanate Benzyl isothiocyanate Reaction in Ethanol Reaction in Ethanol Benzyl isothiocyanate->Reaction in Ethanol Methylamine Methylamine Methylamine->Reaction in Ethanol This compound This compound Reaction in Ethanol->this compound

Caption: Synthetic workflow for this compound.

Synthesis_of_Metal_Complex cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Complexation Reaction Complexation Reaction This compound->Complexation Reaction Metal Salt (e.g., K2PtCl4, CuCl) Metal Salt (e.g., K2PtCl4, CuCl) Metal Salt (e.g., K2PtCl4, CuCl)->Complexation Reaction Metal Complex Metal Complex Complexation Reaction->Metal Complex

Caption: General workflow for the synthesis of metal complexes.

References

Application Notes and Protocols: High-Throughput Screening of 1-Benzyl-3-methyl-2-thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-3-methyl-2-thiourea and its derivatives represent a class of small molecules with significant potential in drug discovery. Thiourea-containing compounds have demonstrated a wide array of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects. High-throughput screening (HTS) is a critical methodology for rapidly evaluating large libraries of such derivatives to identify lead compounds for further development. These application notes provide a comprehensive overview of the screening protocols and potential applications for this compound derivatives.

Potential Therapeutic Applications

Thiourea derivatives are versatile scaffolds known to interact with various biological targets. High-throughput screening of this compound derivatives can be tailored to investigate several therapeutic areas:

  • Anticancer Activity: Many thiourea derivatives exhibit cytotoxic effects against various cancer cell lines. The screening can identify compounds that inhibit tumor cell proliferation and induce apoptosis.

  • Antioxidant Activity: The thiourea moiety can contribute to antioxidant effects by scavenging free radicals, which is relevant for conditions associated with oxidative stress.

  • Enzyme Inhibition: These derivatives have been shown to inhibit various enzymes, such as urease, tyrosine kinases (e.g., EGFR), and nitric oxide synthase (iNOS), making them promising candidates for treating related diseases.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, data from closely related analogs such as 1-Benzyl-3-phenyl-2-thiourea (BPTU) can provide valuable insights into its potential activity profile. The following table summarizes representative data for BPTU.

Assay Type Test Compound Metric Value Reference
Antioxidant1-Benzyl-3-phenyl-2-thiourea (BPTU)IC50 (DPPH)11.00 ± 0.015 mM[1][2]
Antioxidant1-Benzyl-3-phenyl-2-thiourea (BPTU)IC50 (ABTS)2.40 ± 0.021 mM[1][2]

Note: The data presented is for the close structural analog 1-Benzyl-3-phenyl-2-thiourea and should be considered as an estimation of the potential activity of this compound.

Experimental Protocols for High-Throughput Screening

The following are detailed protocols for key assays relevant to the screening of this compound derivatives, adapted for a high-throughput format.

Cell Viability and Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Formazan Formation: Incubate the plates for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity Screening (DPPH Radical Scavenging Assay)

The DPPH assay is a rapid and simple method to evaluate the antioxidant capacity of compounds.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant activity.

Materials:

  • 96-well microplates

  • This compound derivatives dissolved in methanol or ethanol

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Ascorbic acid or Trolox (as a positive control)

  • Methanol or ethanol

  • Microplate reader

Protocol:

  • Sample Preparation: Prepare serial dilutions of the test compounds and the positive control in methanol or ethanol in a 96-well plate (50 µL per well).

  • DPPH Addition: Add 150 µL of the DPPH working solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader. A blank well should contain only the solvent.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Urease Inhibition Screening

This assay is used to identify compounds that can inhibit the activity of the urease enzyme.

Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The amount of ammonia produced can be quantified using the Berthelot (indophenol) method, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol product. The intensity of the color is proportional to the urease activity.

Materials:

  • 96-well microplates

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • This compound derivatives dissolved in DMSO

  • Thiourea (as a positive control inhibitor)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hypochlorite and sodium hydroxide)

  • Microplate reader

Protocol:

  • Assay Preparation: In a 96-well plate, add 25 µL of the test compound solution, 25 µL of urease enzyme solution, and 50 µL of buffer. For the control, add DMSO instead of the test compound.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 50 µL of urea solution to each well to start the reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Color Development: Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

  • Final Incubation: Incubate at room temperature for 10 minutes for color development.

  • Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100 Determine the IC50 value for active compounds.

Visualization of Signaling Pathways and Workflows

Experimental Workflow for High-Throughput Screening

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Prep Compound Library (this compound derivatives) Dispensing Compound Dispensing (Robotic Liquid Handling) Compound_Prep->Dispensing Assay_Prep Assay Reagent Preparation Assay_Prep->Dispensing Cell_Culture Cell Culture (for cell-based assays) Cell_Culture->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Plate Reader) Incubation->Detection Data_Processing Raw Data Processing Detection->Data_Processing Hit_ID Hit Identification Data_Processing->Hit_ID Confirmation Hit Confirmation & Dose-Response Hit_ID->Confirmation

Caption: A generalized workflow for the high-throughput screening of this compound derivatives.

Potential Signaling Pathway: EGFR Inhibition

Thiourea derivatives have been reported to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cancer cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation promotes AKT AKT PI3K->AKT AKT->Proliferation promotes Thiourea This compound Derivative Thiourea->EGFR inhibits

Caption: Inhibition of the EGFR signaling pathway by a thiourea derivative, blocking downstream proliferation signals.

Potential Signaling Pathway: iNOS Inhibition

Some thiourea derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), which is involved in inflammatory processes.

iNOS_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Signaling_Cascades Signaling Cascades (e.g., NF-κB, MAPKs) Stimuli->Signaling_Cascades activate iNOS_Expression iNOS Gene Expression Signaling_Cascades->iNOS_Expression induce iNOS_Enzyme iNOS Enzyme iNOS_Expression->iNOS_Enzyme translates to Citrulline_NO L-Citrulline + Nitric Oxide (NO) iNOS_Enzyme->Citrulline_NO catalyzes Arginine L-Arginine Arginine->iNOS_Enzyme Thiourea This compound Derivative Thiourea->iNOS_Enzyme inhibits

Caption: Inhibition of iNOS by a thiourea derivative, leading to reduced nitric oxide production.

Conclusion

The high-throughput screening of this compound derivatives offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in these application notes provide a robust framework for identifying and characterizing the biological activities of these compounds. Further investigation into the specific mechanisms of action and structure-activity relationships of the identified hits will be crucial for their development into effective drug candidates.

References

Application Notes and Protocols for the In Vitro Biological Evaluation of 1-Benzyl-3-methyl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives are a versatile class of compounds with a wide range of documented biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This document provides detailed application notes and standardized protocols for the in vitro biological evaluation of 1-Benzyl-3-methyl-2-thiourea. While specific experimental data for this particular compound is limited in publicly available literature, the following sections leverage data from structurally similar thiourea derivatives to provide a framework for its evaluation. The provided protocols are established methods for assessing the biological potential of novel chemical entities.

Data Presentation: In Vitro Biological Activities of Structurally Related Thiourea Derivatives

The following tables summarize the in vitro biological activities of thiourea derivatives that are structurally related to this compound. This data is presented to offer a comparative context for the potential activities of the target compound.

Table 1: Cytotoxicity of 1-Benzoyl-3-methylthiourea Derivatives against HeLa Cell Line

CompoundSubstitutionIC50 (µg/mL)[1]
1-Benzoyl-3-methylthioureaUnsubstituted383[1]
1-(3-nitrobenzoyl)-3-methylthiourea3-nitro160[1]
1-(4-nitrobenzoyl)-3-methylthiourea4-nitro181[1]
Hydroxyurea (Reference)-428[1]

Table 2: Antimicrobial Activity of N-Aryl Thiourea Derivatives

Compound StructureTest OrganismMIC (µg/mL)
1-Allyl-3-(4-chlorobenzoyl)thioureaStaphylococcus aureus (MRSA)>128
1-Allyl-3-(4-chlorobenzoyl)thioureaSalmonella Typhi64
1-Allyl-3-(4-chlorobenzoyl)thioureaEscherichia coli128
1-Allyl-3-(4-chlorobenzoyl)thioureaPseudomonas aeruginosa>128

Note: Data for this table is generalized from findings on antibacterial activities of various thiourea derivatives as specific MIC values for a direct analogue were not available in the searched literature.

Table 3: Enzyme Inhibition by Unsymmetrical Thiourea Derivatives

CompoundEnzymeIC50 (µg/mL)[2]
1-Cyclohexyl-3-(pyridin-2-yl)thioureaAcetylcholinesterase (AChE)27.05[2]
1-Cyclohexyl-3-(pyridin-2-yl)thioureaButyrylcholinesterase (BChE)22.60[2]
Galantamine (Reference)Acetylcholinesterase (AChE)19.67[2]
Galantamine (Reference)Butyrylcholinesterase (BChE)17.89[2]

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic (cell-killing) potential of a compound against cancerous and non-cancerous cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell lines in their appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using Trypsin-EDTA, centrifuge, and resuspend in fresh medium.

    • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • This compound (dissolved in DMSO)

  • Sterile 96-well plates

  • Standard antibiotics/antifungals (e.g., ciprofloxacin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the microbial strains overnight on appropriate agar plates.

    • Prepare a microbial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth.

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and no compound), a negative control (broth only), and a vehicle control (broth with inoculum and DMSO).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.

Enzyme Inhibition Assay (Example: Acetylcholinesterase Inhibition)

This protocol is a general guideline for determining the ability of a compound to inhibit a specific enzyme. The example provided is for acetylcholinesterase (AChE), an enzyme relevant in neurodegenerative diseases.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • This compound (dissolved in a suitable solvent)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer at the desired concentrations.

  • Assay Protocol:

    • In a 96-well plate, add the buffer, the compound at various concentrations, and the AChE enzyme solution.

    • Incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the substrate (ATCI) and DTNB.

    • The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a yellow-colored compound.

  • Measurement and Analysis:

    • Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (enzyme activity without the inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate typical workflows and a hypothetical signaling pathway relevant to the in vitro evaluation of thiourea derivatives.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, MCF-7) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound in DMSO) treatment Compound Treatment (Serial Dilutions) compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance Absorbance Reading (570 nm) formazan_solubilization->absorbance calculation Calculate % Viability absorbance->calculation ic50 Determine IC50 calculation->ic50

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

antimicrobial_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis inoculum_prep Microbial Inoculum Preparation inoculation Inoculation of Wells inoculum_prep->inoculation compound_dilution Compound Serial Dilution in Broth compound_dilution->inoculation incubation Incubation (18-48 hours) inoculation->incubation visual_inspection Visual Inspection for Turbidity incubation->visual_inspection mic_determination Determine MIC visual_inspection->mic_determination

Caption: Workflow for Antimicrobial Susceptibility Testing.

signaling_pathway compound This compound receptor Receptor Tyrosine Kinase (e.g., EGFR) compound->receptor Inhibition caspase Caspase Activation compound->caspase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation caspase->apoptosis

Caption: Hypothetical Signaling Pathway Inhibition by a Thiourea Derivative.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-Benzyl-3-methyl-2-thiourea synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-3-methyl-2-thiourea.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and efficient method for synthesizing this compound is the nucleophilic addition of methylamine to benzyl isothiocyanate. This reaction is typically high-yielding and straightforward.[1]

Q2: I am experiencing a low yield in my reaction. What are the potential causes and how can I address them?

Low yields in the synthesis of this compound can arise from several factors. The primary culprits are often the degradation of benzyl isothiocyanate, suboptimal reaction conditions, or incomplete reaction.

Troubleshooting Low Yield:

Potential CauseRecommended SolutionExpected Outcome
Degradation of Benzyl Isothiocyanate Use freshly distilled or commercially available high-purity benzyl isothiocyanate. Store it in a cool, dark, and dry place under an inert atmosphere.Increased availability of the reactant, leading to a higher yield.
Suboptimal Reaction Temperature If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). However, avoid excessive heat as it can promote side reactions.An increased reaction rate and improved conversion to the desired product.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, extend the stirring period.Drives the reaction to completion, maximizing the product yield.
Impurities in Starting Materials Ensure the purity of both benzyl isothiocyanate and methylamine. Impurities can interfere with the reaction.A cleaner reaction profile with fewer side products and a higher yield of the desired product.

Q3: The crude product I've obtained is an oil and is difficult to purify. What should I do?

While this compound is expected to be a solid at room temperature, the presence of impurities can result in an oily product.

Purification Strategies for Oily Products:

MethodDescription
Trituration Vigorously stir the oil with a non-polar solvent in which the product is poorly soluble, such as cold hexanes or diethyl ether. This can help to wash away impurities and induce crystallization.
Column Chromatography If trituration fails, purification using silica gel column chromatography is the most effective method. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

Q4: After purification, my product is still not pure. What are the likely side products?

Side reactions, though not extensively documented for this specific synthesis, can occur. Potential side products could arise from the reaction of benzyl isothiocyanate with water or other nucleophiles present as impurities.

Data Presentation: Optimizing Reaction Conditions

The following tables present illustrative data on how different reaction parameters can influence the yield of this compound. This data is based on general principles of similar thiourea syntheses and should be used as a guide for optimization.

Table 1: Effect of Solvent on Reaction Yield

SolventDielectric ConstantReaction Temperature (°C)Reaction Time (h)Yield (%)
Dichloromethane (DCM)9.125485
Tetrahydrofuran (THF)7.525492
Acetonitrile37.525488
Ethanol24.625482

Table 2: Effect of Temperature and Time on Reaction Yield (in THF)

Temperature (°C)Reaction Time (h)Yield (%)
25285
25492
25893
40295
40494

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Benzyl isothiocyanate

  • Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel (optional)

Procedure:

  • In a round-bottom flask, dissolve benzyl isothiocyanate (1.0 equivalent) in the anhydrous solvent under a nitrogen atmosphere.

  • With stirring, add the methylamine solution (1.0-1.1 equivalents) to the flask at room temperature. The addition can be done dropwise, especially if any exotherm is observed.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture such as 3:1 hexanes/ethyl acetate. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete (indicated by the consumption of the limiting reagent), remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to create a slurry.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification A Dissolve Benzyl Isothiocyanate in Solvent B Add Methylamine Solution A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Solvent Evaporation D->E F Recrystallization or Column Chromatography E->F G Isolate Pure Product F->G H H G->H Characterization (NMR, MS)

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product cause1 Reagent Degradation start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Incomplete Reaction start->cause3 cause4 Side Reactions start->cause4 sol1 Use Fresh Reagents cause1->sol1 sol2 Optimize Temperature/Solvent cause2->sol2 sol3 Increase Reaction Time & Monitor cause3->sol3 sol4 Purify by Chromatography/Recrystallization cause4->sol4 end end sol1->end Improved Yield sol2->end sol3->end sol4->end

Caption: Troubleshooting guide for the synthesis of this compound.

References

Technical Support Center: Synthesis of Substituted Thioureas

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of substituted thioureas.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted thioureas?

The most prevalent methods for synthesizing substituted thioureas include:

  • Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used and generally high-yielding method.[1] The reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.

  • Thionation of ureas using Lawesson's reagent: This method converts the carbonyl group of a urea into a thiocarbonyl group.[1]

  • From isocyanides and elemental sulfur: This is an atom-economical method that proceeds efficiently at ambient temperatures.

Q2: I am experiencing a low yield in my thiourea synthesis. What are the likely causes and how can I improve it?

Low yields are a common issue and can stem from several factors:

  • Poor Reactivity of Starting Materials: Amines with electron-withdrawing groups are less nucleophilic, and sterically hindered amines or isothiocyanates can slow down the reaction.

  • Instability of Reagents: Isothiocyanates can be sensitive to moisture and may degrade over time. It is recommended to use freshly prepared or purified isothiocyanates.[1]

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Product Loss During Workup: Thioureas can be lost during extraction and purification steps.

To improve the yield, consider the following:

  • Increase Reaction Temperature: For less reactive starting materials, increasing the temperature can enhance the reaction rate.[1] Microwave irradiation can also be effective in overcoming steric barriers.[1]

  • Extend Reaction Time: If the reaction is slow, extending the reaction time may be necessary.

  • Use a Catalyst: While not always necessary, a base catalyst can sometimes facilitate the reaction. For syntheses from primary amines and CS₂, a reusable ZnO/Al₂O₃ composite has proven effective.

  • Ensure Anhydrous Conditions: Particularly when using moisture-sensitive reagents like isothiocyanates, ensuring dry reaction conditions is important.[1]

Q3: What are the common side reactions during the synthesis of substituted thioureas?

Common side reactions include:

  • Formation of Symmetrical Thioureas: When synthesizing an unsymmetrical thiourea from an amine and carbon disulfide, the intermediate isothiocyanate can react with the starting amine, leading to a symmetrical byproduct.[1]

  • Decomposition of Dithiocarbamate Intermediate: In syntheses using carbon disulfide, the dithiocarbamate intermediate can decompose, especially at elevated temperatures.

  • Formation of N-Acylureas: If carbodiimide reagents are used, rearrangement of the O-acylisourea intermediate can lead to the formation of N-acylureas.[1]

  • Hydrolysis of Thiourea: The presence of water, especially under acidic or basic conditions with heating, can lead to the hydrolysis of the thiourea product.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Poor nucleophilicity of the amine.Add a non-nucleophilic base like triethylamine to activate the amine.[1] For very weakly nucleophilic amines, consider a different synthetic route.
Steric hindrance.Increase the reaction temperature or prolong the reaction time. Microwave irradiation can be beneficial.[1]
Degradation of isothiocyanate.Use freshly prepared or purified isothiocyanate. Store in a cool, dark, and dry environment.[1]
Incomplete reaction.Monitor the reaction by TLC to ensure it has gone to completion before workup.
Formation of Impurities Formation of symmetrical thiourea in an unsymmetrical synthesis.Use a two-step, one-pot method where the second amine is added only after the complete formation of the isothiocyanate.[1]
Unreacted starting materials.Optimize stoichiometry. Purification by recrystallization or column chromatography can remove unreacted starting materials.
Phosphorus-containing byproducts from Lawesson's reagent.A workup procedure involving treatment with ethanol or ethylene glycol can help decompose these byproducts.[1]
Product is an Oil / Fails to Crystallize The product may be intrinsically non-crystalline at room temperature.Purify by column chromatography.
Impurities are inhibiting crystallization.Attempt trituration with a non-polar solvent like hexane to "wash away" impurities and induce crystallization.
Difficulty in Purification Product and impurities have similar polarities.Optimize the solvent system for column chromatography. Consider derivatization to alter polarity for easier separation.
Product is water-soluble.Use a suitable organic solvent for extraction and perform multiple extractions. Brine washes can help break emulsions.

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction parameters is crucial for maximizing yield and minimizing byproducts. The following tables summarize the impact of different conditions on thiourea synthesis.

Table 1: Effect of Reaction Temperature on Yield (Urea + Lawesson's Reagent)

This data illustrates that for the synthesis of the parent thiourea, the yield increases with temperature up to an optimum point, after which side reactions or product decomposition may cause the yield to decrease.[1]

Temperature (°C)Temperature (K)Yield (%)
5532852.31
6533859.25
7534864.14
8535861.58
9536858.72

Data adapted from a study on the synthesis of the parent thiourea molecule.

Table 2: Comparison of Synthesis Methods and Conditions

ReactantsMethodConditionsYield (%)Reference
4-Nitroaniline + CS₂Conventional HeatingNaOH, Phase Transfer Catalyst, 40°CNo product[2]
Urea + Lawesson's ReagentConventional HeatingTHF, 75°C, 3.5h62.37[3]
Phenyl isothiocyanate + AnilineMicrowave IrradiationSolvent-free, 10 min73
Phenyl isothiocyanate + AnilineConventional Reflux24h44
Isocyanides + Aliphatic Amines + SulfurConventional Heating80°C, 0.5h89[4]

Experimental Protocols

Protocol 1: General Synthesis of N,N'-Disubstituted Thiourea from Isothiocyanate and Amine

  • Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile) in a round-bottom flask under an inert atmosphere.[1]

  • Add the isothiocyanate (1.0-1.1 equivalents) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[1]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated.[1]

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure.[1]

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Protocol 2: Synthesis of Thiourea from Urea and Lawesson's Reagent

  • In a round-bottom flask, dissolve urea and Lawesson's reagent (a 2:1 mass ratio of urea to Lawesson's reagent is often optimal) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.[3]

  • Heat the mixture to reflux (around 65-75°C) and monitor the reaction by TLC.[3]

  • After the reaction is complete (typically 3-4 hours), cool the mixture to room temperature.[3]

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[3]

Visualizations

experimental_workflow start Start: Select Synthesis Route reagents Prepare & Purify Starting Materials start->reagents reaction Set up Reaction (Solvent, Temp, Atmosphere) reagents->reaction monitor Monitor Reaction (e.g., TLC) reaction->monitor monitor->reaction Incomplete workup Reaction Workup (Quenching, Extraction) monitor->workup Complete purification Purification (Recrystallization or Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End: Pure Product analysis->end troubleshooting_logic start Problem: Low Yield check_reactants Check Reactant Quality (Purity, Freshness) start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions side_reactions Investigate Side Reactions (TLC, LC-MS analysis) start->side_reactions solution_reactants Solution: Use fresh/purified reagents check_reactants->solution_reactants solution_conditions Solution: Increase temp/time, use catalyst check_conditions->solution_conditions solution_side_reactions Solution: Modify conditions to minimize byproducts side_reactions->solution_side_reactions

References

Technical Support Center: Synthesis of 1-Benzyl-3-methyl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-Benzyl-3-methyl-2-thiourea. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and generally high-yielding method is the reaction of benzyl isothiocyanate with methylamine.[1] This is a nucleophilic addition reaction where the nitrogen atom of methylamine attacks the electrophilic carbon of the isothiocyanate group.[2] The reaction is typically efficient and straightforward, often referred to as a "click-type" reaction due to its reliability.[2]

Q2: My reaction yield is significantly lower than expected. What are the potential causes and how can I resolve this?

A2: Low yields in this synthesis can stem from several factors. The primary issues often involve the quality of the starting materials, reaction conditions, or steric hindrance.[1]

  • Degradation of Benzyl Isothiocyanate: Isothiocyanates can be sensitive to moisture and may degrade over time. It is recommended to use freshly prepared or purified benzyl isothiocyanate and store it in a cool, dark, and dry environment.[1]

  • Low Nucleophilicity of the Amine: While methylamine is a potent nucleophile, its effective concentration can be an issue. Using a slight excess of methylamine or adding a non-nucleophilic base like triethylamine can help drive the reaction forward.[1]

  • Suboptimal Temperature: The reaction may be too slow at room temperature. Gently heating the reaction mixture can increase the rate. However, excessive heat can lead to byproduct formation. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal balance.[3]

  • Incomplete Reaction: Ensure sufficient reaction time. Monitor the disappearance of the starting materials via TLC or LC-MS to confirm the reaction has reached completion before beginning the workup procedure.[3]

Q3: I'm observing significant byproduct formation in my reaction mixture. How can I identify and minimize it?

A3: A common side reaction is the formation of symmetrical N,N'-dibenzylthiourea or N,N'-dimethylthiourea. This can occur if the isothiocyanate reacts with a starting amine contaminant or if there are issues with stoichiometry control.[1] To minimize this, ensure accurate measurement of your reactants. A two-step, one-pot approach where the isothiocyanate is fully dissolved before the slow addition of the amine can be effective.[1]

Q4: The final product is an oil and will not crystallize. What purification strategies can I employ?

A4: Not all thiourea derivatives are crystalline solids, and impurities can inhibit crystallization.[2]

  • Column Chromatography: This is the most effective method for purifying oily or non-crystalline products. A silica gel column using a gradient of ethyl acetate in hexane is a common and effective choice.[2]

  • Trituration: Vigorously stirring the oil with a non-polar solvent in which the product is insoluble (like hexane or a diethyl ether/hexane mixture) can sometimes induce crystallization or wash away impurities.[2]

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction parameters is critical for maximizing the yield of this compound. The following table summarizes the impact of key variables on thiourea synthesis.

ParameterConditionEffect on Yield & PurityRecommendation
Solvent Aprotic (THF, Acetonitrile, Dichloromethane)Generally provides good solubility for reactants and leads to clean reactions.Recommended for most syntheses.[3]
Protic (Ethanol, Methanol)Can also be effective, but may require longer reaction times or heating.A viable alternative, especially for recrystallization.[4]
Temperature Room Temperature (20-25°C)Often sufficient, but may be slow depending on reactant purity.Start at room temperature and monitor progress.
Elevated Temperature (40-60°C)Increases reaction rate but may also increase byproduct formation if not controlled.[5]Apply gentle heating if the reaction is slow, with careful TLC monitoring.[1][3]
Stoichiometry Amine : Isothiocyanate (1:1)Standard ratio for the reaction.Use a slight excess of the amine (e.g., 1.1 equivalents) to ensure full conversion of the isothiocyanate.
Catalyst NoneThe reaction often proceeds efficiently without a catalyst.A catalyst is typically not necessary.[3]
Base (e.g., Triethylamine)Can be used to activate weakly nucleophilic amines.[1]Not usually required for methylamine but can be considered for less reactive amines.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of this compound.

Materials:

  • Benzyl isothiocyanate

  • Methylamine (e.g., 40% solution in water or 2M in THF)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Diethyl ether

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyl isothiocyanate (1.0 equivalent) in an appropriate volume of THF.

  • Reagent Addition: While stirring at room temperature, add methylamine (1.1 equivalents) dropwise to the solution over 10-15 minutes. An exothermic reaction may be observed. If necessary, cool the flask in an ice-water bath to maintain the temperature below 30°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the benzyl isothiocyanate spot has disappeared (typically 1-3 hours).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in diethyl ether and wash with water (2x) to remove any excess methylamine and other water-soluble impurities. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product, if not pure, can be purified by recrystallization from a suitable solvent (such as ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel.[2] The solid product should be dried under vacuum.

Visual Guides & Workflows

The following diagrams illustrate the synthesis workflow and a troubleshooting process for low yield.

G General Synthesis Workflow Reactants 1. Starting Materials (Benzyl Isothiocyanate & Methylamine) Reaction 2. Reaction (Solvent, Room Temp) Reactants->Reaction Monitoring 3. Monitor Progress (TLC) Reaction->Monitoring Workup 4. Solvent Removal & Aqueous Wash Monitoring->Workup Purification 5. Purification (Recrystallization or Chromatography) Workup->Purification Product 6. Final Product (this compound) Purification->Product G Troubleshooting Low Yield Start Start: Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions CheckPurity->CheckConditions [Purity OK] Sol_Purity Use Fresh/Purified Isothiocyanate CheckPurity->Sol_Purity [Impure] CheckWorkup Analyze Workup & Purification Steps CheckConditions->CheckWorkup [Conditions OK] Sol_Temp Increase Temperature or Prolong Reaction Time CheckConditions->Sol_Temp [Suboptimal] Sol_Loss Optimize Purification (e.g., Chromatography) CheckWorkup->Sol_Loss [Losses Identified] End Yield Improved CheckWorkup->End [Optimized] Sol_Purity->CheckConditions Sol_Temp->CheckWorkup Sol_Loss->End

References

Technical Support Center: Purification of 1-Benzyl-3-methyl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Benzyl-3-methyl-2-thiourea.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound? The most effective and commonly used purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[1][2] For solid products, recrystallization is often the most efficient method.[1] Column chromatography is highly versatile for separating the desired product from impurities, especially those with similar polarities.[1][3] Acid-base extraction can also be employed as a preliminary purification step if the impurities have acidic or basic properties that differ from the target compound.[1]

Q2: How do I choose the best purification method for my sample? The choice depends on the purity of your crude product and the nature of the impurities. A general approach is to first assess the purity using Thin Layer Chromatography (TLC). If the crude material contains one major spot (the product) and minor, well-separated impurity spots, recrystallization is often sufficient. If the TLC shows multiple spots close to the product spot, or if the product is an oil, column chromatography is the preferred method to achieve high purity.[2]

Q3: What are the likely impurities in a synthesis of this compound? The synthesis of N,N'-disubstituted thioureas typically involves the reaction of an isothiocyanate with an amine.[2] Therefore, common impurities could include unreacted starting materials such as benzylamine and methyl isothiocyanate. Side products from the decomposition of the isothiocyanate or hydrolysis of the thiourea product (if water is present) can also be contaminants.[2] Unreacted amines can often be removed by a dilute acid wash during the workup.[1]

Troubleshooting Guides

Recrystallization Issues
ProblemPotential Cause(s)Recommended Solution(s)
Compound "Oils Out" The melting point of the compound is lower than the boiling point of the solvent. The solution was cooled too rapidly. High concentration of impurities.Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow the solution to cool much more slowly.[4] Select a solvent with a lower boiling point.[4] Consider a preliminary purification step like column chromatography to remove excess impurities.[4]
Low or No Crystal Yield Too much solvent was used during dissolution. The compound is too soluble in the cold solvent. Premature crystallization occurred during hot filtration.Evaporate some of the solvent to concentrate the solution and try to crystallize again.[4] Choose a different solvent system where the compound has high solubility when hot and low solubility when cold.[4] Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before hot filtration.[4]
Colored Crystals The presence of colored impurities that co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities. Reheat the solution to boiling for a few minutes after adding charcoal, then perform a hot filtration.[4]
Column Chromatography Issues
ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation The chosen solvent system (eluent) has a polarity that is too high or too low.Optimize the eluent system using TLC. Test various solvent mixtures (e.g., hexane/ethyl acetate) to find a system that gives good separation between the product spot (Rf value of ~0.3-0.4) and impurity spots.
Product Not Eluting The eluent is not polar enough to move the compound down the column. The compound has strong interactions with the stationary phase (e.g., silica gel).Gradually increase the polarity of the eluent. For example, if you are using a 9:1 hexane/ethyl acetate mixture, switch to 8:2 or 7:3. If the product is acidic or basic, adding a small amount of a modifier like acetic acid or triethylamine to the eluent can help.

Quantitative Data

Specific experimental solubility data for this compound is not widely published and is typically determined empirically. However, the table below summarizes its key chemical properties and provides guidance on solvent selection.

PropertyValue
Molecular Formula C₉H₁₂N₂S[5]
Molecular Weight 180.27 g/mol [5]
Appearance Expected to be a solid at room temperature[6]
Predicted Solubility Thiourea derivatives are often soluble in polar organic solvents like ethanol, acetone, and ethyl acetate, and less soluble in nonpolar solvents like hexane.[1][2]

Solvent Selection for Recrystallization: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4] For this compound, ethanol, or a mixed solvent system like ethanol/water or acetone/hexane, are good starting points for testing.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ethanol or an ethanol/water mixture are good candidates.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[4]

  • Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them, ensuring the apparatus is pre-heated to prevent premature crystallization.[4]

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once cloudiness appears, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) by TLC that provides good separation of the product from impurities.

  • Column Packing: Prepare a chromatography column with silica gel, using the chosen eluent as the slurry solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions containing the desired product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

G Diagram 1: Purification Method Selection start Crude Product tlc Assess Purity by TLC start->tlc decision TLC Result? tlc->decision recrystallize Recrystallization decision->recrystallize Single Major Spot Well-separated Impurities chromatography Column Chromatography decision->chromatography Multiple/Close Spots Oily Product end_pure Pure Product recrystallize->end_pure chromatography->end_pure

Caption: A decision tree for selecting the appropriate purification technique.

G Diagram 2: Recrystallization Workflow cluster_purification Purification Steps dissolve 1. Dissolve Crude Product in Minimum Hot Solvent decolorize 2. Add Activated Charcoal (Optional) dissolve->decolorize hot_filter 3. Hot Gravity Filtration decolorize->hot_filter cool 4. Cool Slowly to Crystallize hot_filter->cool isolate 5. Isolate Crystals (Vacuum Filtration) cool->isolate dry 6. Dry Crystals isolate->dry end_product Pure Crystalline Product dry->end_product start Crude Product start->dissolve

Caption: A step-by-step workflow for the recrystallization process.

G Diagram 3: Column Chromatography Workflow cluster_prep Preparation cluster_run Separation cluster_finish Finalization tlc 1. Optimize Eluent via TLC pack 2. Pack Column with Silica Gel tlc->pack load 3. Load Sample pack->load elute 4. Elute with Solvent load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze analyze->collect Continue Elution pool 7. Pool Pure Fractions analyze->pool Fractions are Pure evaporate 8. Evaporate Solvent pool->evaporate end_product Pure Product evaporate->end_product start Crude Product start->tlc

Caption: A workflow diagram for purification by column chromatography.

References

Overcoming solubility issues with 1-Benzyl-3-methyl-2-thiourea in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with 1-Benzyl-3-methyl-2-thiourea in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: Based on its chemical structure and data from analogous thiourea derivatives, this compound is predicted to have low aqueous solubility. It is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer for a cell-based assay. What is causing this?

A2: This is a common issue for compounds with low aqueous solubility. The precipitation is likely occurring because the concentration of this compound in the final aqueous solution exceeds its solubility limit. The introduction of the organic stock solution into the aqueous buffer changes the solvent environment, leading to the compound coming out of solution.

Q3: What is a recommended starting approach to dissolve this compound for in vitro assays?

A3: A common starting point is to prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be serially diluted in your aqueous assay buffer to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low enough to not affect the biological system (typically ≤ 0.5%).

Q4: Can adjusting the pH of my buffer improve the solubility of this compound?

A4: The solubility of many organic compounds is pH-dependent. Thiourea derivatives can have different protonation states depending on the pH, which can influence their solubility. Performing a pH-solubility profile can help determine the optimal pH for your experiments.

Troubleshooting Guide

Issue: Precipitation of this compound in Aqueous Buffers

If you are encountering precipitation of this compound in your aqueous experimental buffers, the following troubleshooting steps and optimization strategies can be employed.

Initial Troubleshooting Steps:

  • Vortexing during Dilution: Add the stock solution of this compound to the aqueous buffer dropwise while vigorously vortexing or stirring. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.

  • Lower Final Concentration: Test a lower final concentration of the compound in your assay to determine if the issue is concentration-dependent.

  • Use of Surfactants: Incorporate a small percentage of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68 (typically at concentrations of 0.01-0.1%), into your aqueous buffer. Surfactants can help to increase the solubility of hydrophobic compounds.

Advanced Formulation Optimization

If initial troubleshooting does not resolve the precipitation, a more systematic approach to optimize the formulation may be necessary.

1. pH-Solubility Profile

This experiment will help determine the effect of pH on the solubility of this compound.

Experimental Protocol: pH-Solubility Profiling

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate, phosphate, and borate buffers).

  • Sample Preparation: Add an excess amount of this compound to a small volume of each buffer.

  • Equilibration: Equilibrate the samples by shaking or rotating at a constant temperature for 24 hours to ensure saturation is reached.

  • Separation: Centrifuge the samples to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

2. Co-solvent Solubility Screen

This experiment will assess the impact of different co-solvents on the solubility of this compound in your aqueous buffer.

Experimental Protocol: Co-solvent Solubility Screening

  • Co-solvent Selection: Choose a panel of biocompatible co-solvents (e.g., DMSO, ethanol, polyethylene glycol 400 (PEG 400)).

  • Solution Preparation: Prepare mixtures of your primary aqueous buffer with varying percentages (e.g., 1%, 2%, 5%, 10%) of each co-solvent.

  • Solubility Determination: Add an excess amount of this compound to each co-solvent/buffer mixture.

  • Equilibration and Quantification: Follow the equilibration and quantification steps as described in the pH-Solubility Profiling protocol.

Data Presentation

The results from these experiments can be summarized in tables for easy comparison.

Table 1: pH-Solubility Profile of this compound

Buffer pHMeasured Solubility (µg/mL)
4.0[Insert experimental data]
5.0[Insert experimental data]
6.0[Insert experimental data]
7.0[Insert experimental data]
8.0[Insert experimental data]
9.0[Insert experimental data]

Table 2: Co-solvent Solubility of this compound in Aqueous Buffer (pH 7.4)

Co-solventCo-solvent % (v/v)Measured Solubility (µg/mL)
DMSO1%[Insert experimental data]
2%[Insert experimental data]
5%[Insert experimental data]
Ethanol1%[Insert experimental data]
2%[Insert experimental data]
5%[Insert experimental data]
PEG 4001%[Insert experimental data]
2%[Insert experimental data]
5%[Insert experimental data]

Visualizing Experimental Workflows

Workflow for Preparing a Working Solution of this compound

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh this compound B Dissolve in 100% DMSO to create a concentrated stock solution A->B E Add stock solution dropwise to the vortexing buffer B->E C Prepare aqueous assay buffer D Vortex the buffer vigorously C->D D->E F Final working solution E->F

Caption: Workflow for preparing a working solution.

Troubleshooting Workflow for Compound Precipitation

G A Precipitation observed in aqueous buffer B Is the final DMSO concentration > 0.5%? A->B C Reduce DMSO concentration B->C Yes D Try dropwise addition with vigorous vortexing B->D No C->D E Precipitation still occurs? D->E F Perform pH-solubility profile and co-solvent screen E->F Yes H Problem Solved E->H No G Optimize buffer pH and/or add co-solvent F->G G->H

Caption: Troubleshooting workflow for precipitation.

Technical Support Center: 1-Benzyl-3-methyl-2-thiourea (BMET) Cytotoxicity Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing cytotoxicity experiments with 1-Benzyl-3-methyl-2-thiourea (BMET).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (BMET) and what is its expected cytotoxic mechanism?

A1: this compound (BMET) is a thiourea derivative. While specific data on BMET is limited, thiourea compounds are known to exhibit cytotoxic effects against various cancer cell lines. Their mechanisms of action can be diverse, but some have been reported to induce apoptosis and inhibit key signaling pathways involved in cell proliferation and survival, such as the Wnt/β-catenin and EGFR/HER2 pathways.[1] It is hypothesized that BMET may act similarly, but this needs to be empirically determined for your specific cell model.

Q2: How should I prepare and store BMET for my experiments?

A2: BMET should be handled with care, following the guidelines in its Safety Data Sheet (SDS).[2] It is crucial to wear appropriate personal protective equipment, including gloves and eye protection, and to work in a well-ventilated area.[2] For stock solutions, dissolve BMET in an appropriate solvent like DMSO. Prepare fresh dilutions in your cell culture medium for each experiment to ensure consistency. Store stock solutions at -20°C or as recommended by the supplier.

Q3: What are the initial concentration ranges I should test for BMET?

A3: For a novel compound like BMET, it is recommended to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a logarithmic dilution series, for example, from 0.1 µM to 100 µM. Based on the results of this initial screen, you can then perform a more detailed dose-response analysis with a narrower range of concentrations to accurately determine the IC50 value.

Q4: Which cell lines are appropriate for testing BMET's cytotoxicity?

A4: The choice of cell line will depend on your research question. If you are investigating the general cytotoxic potential of BMET, you could start with commonly used cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), or HepG2 (liver cancer). It is also advisable to include a non-cancerous cell line (e.g., fibroblasts or epithelial cells) to assess the selectivity of BMET's cytotoxic effects.

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during BMET cytotoxicity experiments.

Guide 1: Inconsistent or Non-Reproducible IC50 Values

Problem: You are observing significant variability in the calculated IC50 value for BMET between experiments.[3][4][5]

Potential Cause Solution
Cell Health and Passage Number Use cells from a consistent and low passage number range. Ensure cells are in the exponential growth phase at the time of treatment. Regularly test for mycoplasma contamination.[3][4]
BMET Stock Solution Instability Prepare fresh stock solutions of BMET for each experiment. Ensure complete dissolution in the solvent. Verify that the final solvent concentration is consistent and non-toxic to the cells.
Inconsistent Incubation Times Maintain consistent incubation times for both drug treatment and the final assay readout steps.[3]
Assay Protocol Variations Adhere strictly to a standardized protocol for all steps, including cell seeding, reagent addition, and incubation periods.[6]
Data Analysis Method Use a consistent method for calculating IC50 values, such as non-linear regression analysis of the dose-response curve.[3]
Guide 2: High Background Signal in Cytotoxicity Assays

Problem: Your negative control (untreated cells) and/or media-only wells show a high signal, reducing the dynamic range of your assay.[7]

Potential Cause Solution
Media Components Phenol red in the culture medium can interfere with colorimetric assays like MTT. Use phenol red-free medium during the assay incubation step.[8]
Contamination Microbial contamination (bacteria, yeast) can lead to high background signals. Regularly check your cell cultures for contamination and practice sterile techniques.[9]
Compound Interference BMET itself might have intrinsic color or fluorescence that interferes with the assay readout. Include a "compound-only" control (BMET in cell-free media) at the highest concentration used. Subtract this background value from your experimental wells.
Incomplete Washing Residual serum or other media components can interfere with the assay. Ensure thorough but gentle washing of the cell monolayer with PBS before adding assay reagents.[8]
Guide 3: "Edge Effect" in 96-Well Plates

Problem: You observe that cells in the outer wells of your 96-well plate behave differently than those in the inner wells, leading to skewed results.[10][11][12][13][14]

Potential Cause Solution
Evaporation The outer wells are more prone to evaporation, which can concentrate the media components and the test compound.[11][13] To mitigate this, fill the perimeter wells with sterile water or PBS to create a humidity barrier.[6][13]
Temperature Gradients Outer wells experience more rapid temperature changes when the plate is moved.[11][13] Minimize the time the plate is outside the incubator. Allow the plate to sit at room temperature for 15-20 minutes after seeding to ensure even cell settling before placing it in the incubator.[6]
Uneven Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette carefully to dispense equal volumes of cell suspension into each well.

Section 3: Experimental Protocols and Data Presentation

Illustrative Cytotoxicity Data for BMET

The following table presents hypothetical IC50 values for BMET against various cell lines to illustrate how such data can be structured. Note: These are not real experimental values and should be determined empirically.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
HeLaCervical Cancer4815.2
MCF-7Breast Cancer4825.8
A549Lung Cancer4832.1
NIH/3T3Mouse Fibroblast48> 100
Key Experimental Protocols

This protocol assesses cell viability based on the metabolic activity of living cells.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of BMET and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[15]

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[16] Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction solution to each well containing the supernatant.[16]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Measurement: Read the absorbance at 490 nm using a microplate reader.[16]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with BMET.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[17]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[17][18]

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[17]

Section 4: Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture seeding Cell Seeding (96-well plate) cell_culture->seeding bmet_prep BMET Stock Preparation treatment BMET Treatment (Dose-Response) bmet_prep->treatment seeding->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis readout Plate Reader/ Flow Cytometer mtt->readout ldh->readout apoptosis->readout ic50 IC50 Calculation readout->ic50 interpretation Results Interpretation ic50->interpretation

Caption: A generalized workflow for assessing the cytotoxicity of BMET.

Potential Signaling Pathways Affected by Thiourea Compounds

wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State destruction_complex Destruction Complex (APC, Axin, GSK3β) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation proteasome Proteasomal Degradation beta_catenin_off->proteasome wnt Wnt Ligand frizzled Frizzled/LRP5/6 Receptor wnt->frizzled dsh Dishevelled frizzled->dsh dsh->destruction_complex Inhibition beta_catenin_on β-catenin (Accumulation) nucleus Nucleus beta_catenin_on->nucleus tcf_lef TCF/LEF target_genes Target Gene Transcription (Proliferation) tcf_lef->target_genes bmet Thiourea Compounds (e.g., BMET) (Hypothesized) bmet->destruction_complex Potential Modulation?

Caption: The Wnt/β-catenin signaling pathway and a hypothesized point of modulation by thiourea compounds.

egfr_her2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Growth Factor (e.g., EGF) egfr_her2 EGFR/HER2 Dimerization ligand->egfr_her2 pi3k PI3K egfr_her2->pi3k ras Ras egfr_her2->ras akt Akt pi3k->akt transcription Gene Transcription akt->transcription raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation bmet Thiourea Compounds (e.g., BMET) (Hypothesized) bmet->egfr_her2 Potential Inhibition?

Caption: The EGFR/HER2 signaling pathway, a potential target for inhibition by thiourea derivatives.

References

Technical Support Center: 1-Benzyl-3-methyl-2-thiourea (BMTU) Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 1-Benzyl-3-methyl-2-thiourea (BMTU) and investigating its stability under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[1][2] Some suppliers recommend storing it under an inert gas.[1]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3] Contact with these substances should be avoided to prevent degradation.

Q3: What are the expected hazardous decomposition products of this compound?

A3: Upon decomposition, this compound may produce carbon oxides, nitrogen oxides, and sulfur oxides.[2][3]

Q4: How should I approach forced degradation studies for BMTU?

A4: Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of BMTU.[4][5][6] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4][5] Key stress conditions to investigate include hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress.[4][5][7]

Troubleshooting Guide for BMTU Stability Studies

This guide addresses common issues encountered during the stability testing of this compound.

Issue Potential Cause Troubleshooting Steps
Rapid degradation observed under all stress conditions. The compound is inherently labile under the tested conditions.Start with milder stress conditions. For hydrolytic studies, use lower concentrations of acid/base (e.g., 0.01N HCl/NaOH) and lower temperatures (e.g., room temperature).[7] For thermal studies, begin with temperatures slightly above accelerated testing conditions (e.g., 50°C).
No degradation is observed under initial stress conditions. The compound is highly stable, or the stress applied is insufficient.Gradually increase the severity of the stress conditions. For example, if no degradation is seen in 0.1N HCl after 8 hours, try 1N HCl for 12 hours or more.[7] Similarly, for thermal stress, incrementally increase the temperature.
Poor mass balance in chromatography after degradation. Degradation products may not be eluting from the column or are not detectable by the current analytical method. Degradants might be volatile.Adjust the mobile phase composition, gradient, or use a different column chemistry. Ensure your detector is suitable for the potential degradation products (e.g., use a mass spectrometer in addition to a UV detector). Check for volatile degradants using appropriate techniques like headspace GC-MS.
Inconsistent results between replicate experiments. Variability in experimental setup, sample preparation, or analytical method.Ensure precise control of all experimental parameters (temperature, pH, light intensity). Validate the analytical method for precision, accuracy, and linearity. Use a consistent source and batch of the compound.
Formation of unexpected peaks in the chromatogram of the control sample. Contamination of the solvent, glassware, or the compound itself. Interaction with the sample vial or container.Use high-purity solvents and thoroughly clean all glassware. Analyze a blank (solvent only) to identify any background peaks. Test the stability of the compound in the chosen sample vial material.

Experimental Protocols

Below are detailed methodologies for key stability testing experiments for this compound, based on general guidelines for forced degradation studies.[4][5][6]

Hydrolytic Stability
  • Objective: To determine the rate and pathway of degradation of BMTU in aqueous solutions at different pH values.

  • Procedure:

    • Prepare stock solutions of BMTU in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • For acidic hydrolysis, dilute the stock solution with 0.1N HCl to a final concentration of, for example, 100 µg/mL.

    • For basic hydrolysis, dilute the stock solution with 0.1N NaOH to the same final concentration.

    • For neutral hydrolysis, dilute the stock solution with purified water.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a stability-indicating HPLC method to quantify the remaining BMTU and any degradation products.

Oxidative Stability
  • Objective: To evaluate the susceptibility of BMTU to oxidation.

  • Procedure:

    • Prepare a stock solution of BMTU as described for hydrolytic stability.

    • Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of 100 µg/mL.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified time points.

    • Analyze the samples by HPLC.

Photostability
  • Objective: To assess the degradation of BMTU upon exposure to light.

  • Procedure:

    • Expose a solid sample of BMTU and a solution of BMTU (in a photostable solvent) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Place both the exposed and control samples in a photostability chamber for a defined duration.

    • Analyze both the solid and solution samples by HPLC at the end of the exposure period.

Thermal Stability
  • Objective: To investigate the effect of high temperature on the stability of solid BMTU.

  • Procedure:

    • Place a known amount of solid BMTU in a controlled temperature oven (e.g., at 70°C).

    • Maintain a control sample at room temperature.

    • After a specified period (e.g., 24, 48, 72 hours), remove the samples.

    • Prepare solutions of both the heated and control samples at a known concentration.

    • Analyze the solutions by HPLC.

Data Presentation

The quantitative data from the stability studies should be summarized in tables for easy comparison.

Table 1: Hydrolytic Stability of this compound at 60°C

Time (hours)% Remaining (0.1N HCl)% Remaining (Water)% Remaining (0.1N NaOH)
0100.0100.0100.0
298.599.895.2
496.299.590.1
892.199.182.4
1288.598.875.3
2479.398.260.7

Table 2: Oxidative, Photolytic, and Thermal Stability of this compound

ConditionDuration% Remaining
3% H₂O₂ at RT24 hours85.4
Photostability (Solid)7 days99.5
Photostability (Solution)7 days97.1
Thermal (70°C, Solid)72 hours98.9

Visualizations

The following diagrams illustrate the workflow for stability testing and a potential degradation pathway for thiourea derivatives.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis BMTU This compound Stock Prepare Stock Solution BMTU->Stock Hydrolysis Hydrolysis (Acid, Base, Neutral) Stock->Hydrolysis Oxidation Oxidation (H2O2) Stock->Oxidation Photolysis Photolysis (UV/Vis Light) Stock->Photolysis Thermal Thermal (Heat) Stock->Thermal HPLC HPLC Analysis Hydrolysis->HPLC Oxidation->HPLC Photolysis->HPLC Thermal->HPLC Degradation Identify Degradation Products HPLC->Degradation Quantify Quantify Remaining BMTU HPLC->Quantify

Caption: Experimental workflow for forced degradation studies of BMTU.

Degradation_Pathway BMTU This compound Intermediate Isothiouronium Intermediate BMTU->Intermediate Hydrolysis (Acid/Base) Urea_deriv Benzyl Methyl Urea BMTU->Urea_deriv Oxidative Desulfurization Oxidized Sulfenic/Sulfinic Acid Derivative BMTU->Oxidized Oxidation Thiol Benzylthiol Intermediate->Thiol Further Hydrolysis

References

Technical Support Center: Synthesis of 1-Benzyl-3-methyl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzyl-3-methyl-2-thiourea.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most widely used and generally high-yielding method is the reaction of an isothiocyanate with a primary amine. For this compound, this can be achieved in two ways:

  • Route A: Reaction of benzylamine with methyl isothiocyanate.

  • Route B: Reaction of methylamine with benzyl isothiocyanate.

Both routes are viable, and the choice often depends on the commercial availability and cost of the starting materials. The reaction is typically a straightforward nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.[1]

Q2: What are the most common side reactions to be aware of during the synthesis?

The primary side reactions of concern are the formation of symmetrical thioureas:

  • 1,3-Dibenzylthiourea: This can form if benzyl isothiocyanate is present as an impurity in the methyl isothiocyanate, or if there is an excess of benzylamine that reacts with any in-situ formed benzyl isothiocyanate.

  • 1,3-Dimethylthiourea: This can arise if there is an excess of methylamine reacting with methyl isothiocyanate.

Other potential side reactions include:

  • Degradation of Isothiocyanates: Isothiocyanates can be sensitive to moisture and may decompose over time, leading to lower yields and the formation of byproducts. It is advisable to use freshly prepared or purified isothiocyanates.[1]

  • Formation of Guanidine Derivatives: Under certain conditions, thioureas can be converted to guanidine derivatives, although this is less common under standard synthesis conditions.[2]

  • Hydrolysis: The presence of water, especially in the presence of acid or base, can lead to the hydrolysis of the thiourea product.[2]

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable mobile phase would typically be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The starting materials (amine and isothiocyanate) and the thiourea product should have different Rf values, allowing for easy visualization of the consumption of reactants and the formation of the product.

Q4: What are the recommended purification methods for this compound?

The crude product can typically be purified by one of the following methods:

  • Recrystallization: This is often the most effective method for obtaining a highly pure product. Suitable solvents for recrystallization need to be determined empirically but common choices include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is a reliable alternative. A gradient of ethyl acetate in hexane is a common eluent system.[1]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Poor quality of reagents: Isothiocyanates can degrade over time. Amines can be oxidized. 2. Low nucleophilicity of the amine: While generally not an issue for benzylamine or methylamine, highly substituted or electron-deficient amines can be less reactive. 3. Steric hindrance: Not a significant factor for this specific synthesis. 4. Incorrect reaction conditions: Temperature may be too low, or reaction time too short.1. Use freshly distilled or purchased high-purity reagents. Ensure isothiocyanates are stored in a cool, dark, and dry place.[1] 2. For less reactive amines, consider adding a non-nucleophilic base like triethylamine to increase nucleophilicity.[1] 3. Not applicable. 4. Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. Extend the reaction time.
Presence of Symmetrical Thiourea Byproducts (1,3-dibenzylthiourea or 1,3-dimethylthiourea) 1. Cross-contamination of reagents: The isothiocyanate may contain the corresponding amine as an impurity, or vice-versa. 2. Incorrect stoichiometry: An excess of one amine can lead to the formation of the corresponding symmetrical thiourea. 3. In-situ formation and reaction of the "wrong" isothiocyanate. 1. Use pure starting materials. 2. Carefully control the stoichiometry of the reactants. A slight excess (1.05-1.1 equivalents) of the isothiocyanate is sometimes used to ensure complete consumption of the more valuable amine. 3. A two-step, one-pot approach can be effective. First, form the isothiocyanate in situ from the corresponding amine and a thiocarbonylating agent, and then add the second amine.[1]
Product is an Oil or Difficult to Crystallize 1. Presence of impurities: Even small amounts of impurities can inhibit crystallization. 2. Product is inherently low melting. 1. Attempt purification by column chromatography to remove impurities before another crystallization attempt. 2. If the product is indeed an oil at room temperature, purification will rely on chromatography.
Reaction is Very Exothermic and Hard to Control 1. Rapid addition of reagents: The reaction between an amine and an isothiocyanate can be exothermic.1. Add the isothiocyanate dropwise to the amine solution, especially on a larger scale. Use an ice bath to cool the reaction vessel if necessary.

Experimental Protocols

The following are general experimental protocols for the synthesis of this compound. Note: These are starting points and may require optimization.

Method 1: Synthesis from Benzylamine and Methyl Isothiocyanate

Materials:

  • Benzylamine

  • Methyl Isothiocyanate

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran, or Ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 equivalent) in a suitable solvent (e.g., 5-10 mL per gram of benzylamine).

  • To this stirred solution, add methyl isothiocyanate (1.0 - 1.1 equivalents) dropwise at room temperature.[1]

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the progress by TLC until the starting amine is no longer visible.

  • If the reaction is slow, it can be gently heated to reflux for a short period (e.g., 30-60 minutes).[3]

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Data Presentation

Parameter Route A (Benzylamine + Methyl Isothiocyanate) Route B (Methylamine + Benzyl Isothiocyanate) Reference
Typical Solvents Dichloromethane, THF, Ethanol, BenzeneDichloromethane, THF, Ethanol[1][3]
Reaction Temperature Room Temperature to RefluxRoom Temperature to Reflux[3]
Typical Reaction Time 1 - 4 hours1 - 4 hours
Reported Yields Generally high (>80%)Generally high (>80%)[4]

Visualizations

Synthesis_Pathway Main Synthesis and Side Reactions cluster_main Main Reaction cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 Benzylamine Benzylamine Product This compound Benzylamine->Product + Methyl_Isothiocyanate Methyl_Isothiocyanate Methyl_Isothiocyanate->Product Side_Product2 1,3-Dimethylthiourea Methyl_Isothiocyanate->Side_Product2 Excess_Benzylamine Excess Benzylamine Side_Product1 1,3-Dibenzylthiourea Excess_Benzylamine->Side_Product1 + Benzyl_Isothiocyanate_Impurity Benzyl Isothiocyanate (Impurity) Benzyl_Isothiocyanate_Impurity->Side_Product1 Excess_Methylamine Excess Methylamine Excess_Methylamine->Side_Product2 +

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low or No Yield Observed Check_Reagents Check Reagent Purity and Stability Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Check_Reagents->Check_Conditions TLC_Analysis Analyze Reaction Mixture by TLC Check_Conditions->TLC_Analysis Impurity_Detected Major Impurities Detected? TLC_Analysis->Impurity_Detected Symmetrical_Thiourea Symmetrical Thiourea Present? Impurity_Detected->Symmetrical_Thiourea Yes Other_Byproducts Other Byproducts Present? Impurity_Detected->Other_Byproducts Yes Increase_Temp_Time Increase Temperature or Reaction Time Impurity_Detected->Increase_Temp_Time No (Incomplete Reaction) Optimize_Stoichiometry Optimize Stoichiometry Symmetrical_Thiourea->Optimize_Stoichiometry Isolate_and_Characterize Isolate and Characterize Byproducts Other_Byproducts->Isolate_and_Characterize Purify_Reagents Purify Starting Materials Optimize_Stoichiometry->Purify_Reagents End_Success Improved Yield Purify_Reagents->End_Success Increase_Temp_Time->End_Success

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Synthesis of 1-Benzyl-3-methyl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 1-Benzyl-3-methyl-2-thiourea, with a focus on scaling up production. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most straightforward and widely used method for synthesizing unsymmetrical thioureas like this compound is the reaction of an amine with a suitable isothiocyanate. For this specific compound, two primary pathways are viable:

  • Route A: Reaction of benzylamine with methyl isothiocyanate.

  • Route B: Reaction of methylamine with benzyl isothiocyanate. Both routes proceed via a nucleophilic addition mechanism.[1] The choice between them often depends on the commercial availability and cost of the starting materials. Route A is frequently preferred due to the handling characteristics of the reagents.

Q2: How can the progress of the reaction be monitored effectively?

Reaction progress can be monitored using Thin Layer Chromatography (TLC). A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting amine, the isothiocyanate, and the thiourea product. The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible on the TLC plate.

Q3: What are the critical safety precautions for this synthesis?

  • Isothiocyanates: Methyl isothiocyanate and benzyl isothiocyanate are lachrymators and toxic. All manipulations should be performed in a well-ventilated fume hood.[2]

  • Amines: Benzylamine and methylamine are corrosive and can cause skin and eye burns. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

  • Solvents: Use of flammable organic solvents requires that the reaction be set up away from ignition sources.

  • Exothermic Reaction: The reaction can be exothermic, especially on a larger scale. Controlled, portion-wise addition of reagents and an external cooling bath are recommended to manage the reaction temperature.

Q4: Are there any "green" or more sustainable synthesis methods available?

Recent research has explored more environmentally friendly protocols for thiourea synthesis. One such approach involves the "on-water" reaction of isothiocyanates with amines, which can offer a facile and sustainable alternative, often simplifying product isolation through filtration and avoiding the use of volatile organic compounds (VOCs).[3] Another method utilizes a reusable ZnO/Al2O3 composite to catalyze the synthesis from primary amines and carbon disulfide, minimizing waste.[3]

Experimental Protocol: Synthesis from Benzylamine and Methyl Isothiocyanate

This protocol details the laboratory-scale synthesis of this compound. Adjustments to reagent addition rates and cooling are necessary when scaling up.

Materials:

  • Benzylamine

  • Methyl isothiocyanate

  • Anhydrous Ethanol or Acetonitrile

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve benzylamine (1.0 equivalent) in anhydrous ethanol.

  • Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Add methyl isothiocyanate (1.05 equivalents) dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction by TLC until the benzylamine is consumed.

  • Product Isolation: Reduce the solvent volume under reduced pressure using a rotary evaporator. The crude product may precipitate or crystallize.

  • Purification: The crude solid is collected by vacuum filtration. Recrystallize the product from a suitable solvent system, such as an ethanol/water or hexane/ethyl acetate mixture, to yield pure this compound as a white solid.[4]

  • Drying: Dry the purified crystals under vacuum.

Representative Reaction Data

The following table summarizes typical parameters for the synthesis. Yields and reaction times may vary based on scale and specific conditions.

ParameterValueNotes
Benzylamine 1.0 eqLimiting reagent
Methyl Isothiocyanate 1.05 - 1.1 eqSlight excess to ensure full conversion
Solvent Anhydrous EthanolAcetonitrile is a common alternative
Temperature 0 °C to Room Temp.Initial cooling is critical for large scale
Reaction Time 2 - 6 hoursMonitor by TLC
Typical Yield 85 - 95%After recrystallization

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis and scale-up of this compound.

Q: The reaction yield is significantly lower than expected. What are the possible causes?

  • Cause 1: Incomplete Reaction. The reaction may not have reached completion.

    • Solution: Extend the reaction time and confirm the absence of starting materials via TLC before work-up. Gentle heating (e.g., to 40-50 °C) can also drive the reaction to completion, but should be monitored for side-product formation.

  • Cause 2: Moisture Contamination. Water in the reagents or solvent can react with the isothiocyanate, reducing the amount available to form the desired product.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

  • Cause 3: Loss during Work-up/Purification. The product may have some solubility in the recrystallization mother liquor.

    • Solution: Cool the recrystallization mixture thoroughly in an ice bath before filtration to maximize crystal recovery. Minimize the amount of solvent used for recrystallization.

Q: The final product is impure, even after recrystallization. What are the likely contaminants?

  • Cause 1: Unreacted Starting Materials. Inefficient purification may leave residual benzylamine or methyl isothiocyanate.

    • Solution: Ensure the recrystallization solvent is appropriate. The desired product should have high solubility in the hot solvent and low solubility when cold, while impurities should remain in solution. A second recrystallization may be necessary.

  • Cause 2: Symmetrical Byproducts. A common side reaction is the formation of symmetrical thioureas (1,3-dimethylthiourea or 1,3-dibenzylthiourea) if the isothiocyanate reacts with a contaminant amine or degrades.

    • Solution: Use high-purity starting materials. Slow, controlled addition of the isothiocyanate to the amine solution minimizes its self-reaction or degradation. Flash column chromatography can be used for purification if recrystallization is ineffective, although this is less ideal for large-scale processes.

Q: The reaction becomes too hot and difficult to control when scaling up. How can I manage the exotherm?

  • Cause: Exothermic Reaction. The formation of the thiourea bond is an exothermic process. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

    • Solution 1: Controlled Addition. Slow the rate of addition of the isothiocyanate. For very large scales, use a syringe pump for precise and consistent addition.

    • Solution 2: Efficient Cooling. Use a larger cooling bath (e.g., ice-salt or a chiller) to maintain the target temperature. Ensure the reaction vessel allows for efficient heat transfer.

    • Solution 3: Dilution. Increase the volume of the solvent to act as a heat sink, which helps to absorb the heat generated.

Visualized Workflows and Logic

General Synthesis Workflow

The following diagram illustrates the standard workflow for the synthesis of this compound.

G Figure 1: Synthesis Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A 1. Reagent Preparation (Benzylamine in Ethanol) B 2. System Setup (Flask, Stirrer, Condenser) A->B C 3. Cooling (0-5 °C) B->C D 4. Controlled Addition (Methyl Isothiocyanate) C->D E 5. Reaction at RT (Monitor by TLC) D->E F 6. Solvent Removal E->F G 7. Recrystallization F->G H 8. Filtration & Drying G->H I Final Product H->I

Caption: General workflow from reagent preparation to the final purified product.

Troubleshooting Decision Tree

This diagram provides a logical pathway for diagnosing and resolving common issues during the synthesis.

G Figure 2: Troubleshooting Logic for Synthesis Issues Problem Problem Encountered LowYield Low Yield Problem->LowYield ImpureProduct Impure Product Problem->ImpureProduct Cause_IncompleteRxn Incomplete Reaction? LowYield->Cause_IncompleteRxn Check TLC Cause_Moisture Moisture Contamination? LowYield->Cause_Moisture Cause_UnreactedSM Unreacted Starting Materials? ImpureProduct->Cause_UnreactedSM Check NMR/TLC Cause_Byproducts Side Products Formed? ImpureProduct->Cause_Byproducts Solution_Time Increase Reaction Time or Gently Heat Cause_IncompleteRxn->Solution_Time Solution_Dry Use Anhydrous Solvents/Glassware Cause_Moisture->Solution_Dry Solution_Recrystal Optimize Recrystallization Solvent & Temperature Cause_UnreactedSM->Solution_Recrystal Cause_Byproducts->Solution_Recrystal Solution_Purity Use High-Purity Reagents Cause_Byproducts->Solution_Purity

Caption: A decision tree for troubleshooting low yield and product impurity.

References

Technical Support Center: Analytical Method Validation for 1-Benzyl-3-methyl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method validation of 1-Benzyl-3-methyl-2-thiourea. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method validation, troubleshooting common issues, and to answer frequently asked questions encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the quantification of this compound?

A1: The recommended technique is High-Performance Liquid Chromatography (HPLC) with UV detection. This method offers a good balance of specificity, sensitivity, and reproducibility for the quantification of this compound in various sample matrices. A Reversed-Phase HPLC (RP-HPLC) method is generally suitable for this compound.

Q2: What are the critical parameters to consider during the validation of an HPLC method for this compound?

A2: According to international guidelines (e.g., ICH), the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: How do I determine the optimal UV detection wavelength for this compound?

A3: The optimal UV detection wavelength should be determined by obtaining the UV absorbance spectrum of a standard solution of this compound in the mobile phase. The wavelength of maximum absorbance (λmax) should be selected for the analysis to ensure the highest sensitivity. For similar thiourea derivatives, UV detection is often performed in the range of 230-270 nm.

Q4: What are the common solvents for dissolving this compound?

A4: Based on its chemical structure, this compound is expected to be soluble in common organic solvents such as acetonitrile, methanol, and ethanol. It is advisable to use the mobile phase as the solvent for the sample and standard solutions to avoid peak distortion.

Experimental Protocol: Representative RP-HPLC Method

This section provides a detailed methodology for a representative RP-HPLC method for the quantification of this compound. This protocol can serve as a starting point for method development and validation.

1. Chromatographic Conditions:

ParameterRecommended Condition
HPLC System Quaternary or Binary Gradient HPLC system with UV-Vis Detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v), isocratic elution
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (e.g., 254 nm)
Run Time 10 minutes

2. Preparation of Solutions:

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For a simple matrix, dissolve the sample in the mobile phase to obtain a theoretical concentration within the calibration range. For complex matrices, an appropriate extraction or clean-up procedure may be necessary.

Method Validation Data (Representative)

The following tables summarize hypothetical but realistic quantitative data for the validation of the proposed HPLC method.

Table 1: Linearity

Concentration (µg/mL)Peak Area (arbitrary units)
150,234
5251,170
10503,540
201,005,880
502,514,700
Correlation Coefficient (r²) ≥ 0.999

Table 2: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)% RSD (n=3)
80%87.9599.380.85
100%1010.08100.800.65
120%1211.9299.330.92

Table 3: Precision

Precision TypeConcentration (µg/mL)Peak Area (% RSD, n=6)
Repeatability (Intra-day) 10< 1.0%
Intermediate Precision (Inter-day) 10< 2.0%

Table 4: System Suitability

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas (n=6) ≤ 2.0%

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments.

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing or Fronting 1. Column degradation. 2. Sample solvent incompatible with mobile phase. 3. Column overload.1. Replace the column. 2. Dissolve the sample in the mobile phase. 3. Dilute the sample.
Ghost Peaks 1. Contamination in the mobile phase or HPLC system. 2. Carryover from previous injections.1. Use fresh, high-purity solvents and flush the system. 2. Implement a needle wash step and inject a blank solvent after high concentration samples.
Baseline Drift 1. Column temperature fluctuations. 2. Mobile phase not in equilibrium with the column. 3. Contamination in the detector.1. Use a column oven to maintain a constant temperature. 2. Allow sufficient time for column equilibration. 3. Flush the detector flow cell.
Irreproducible Retention Times 1. Leak in the HPLC system. 2. Inconsistent mobile phase preparation. 3. Air bubbles in the pump.1. Check all fittings for leaks. 2. Prepare the mobile phase carefully and consistently. 3. Degas the mobile phase thoroughly.
No Peaks or Very Small Peaks 1. No injection or partial injection. 2. Detector is off or malfunctioning. 3. Incorrect wavelength setting.1. Check the autosampler and syringe for proper operation. 2. Ensure the detector lamp is on and functioning. 3. Verify the correct detection wavelength is set.

Visualizations

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Documentation A Select Analytical Technique (HPLC) B Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) A->B C Specificity B->C D Linearity C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I System Suitability H->I J Prepare Validation Protocol I->J K Execute Validation Experiments J->K L Generate Validation Report K->L

Caption: Workflow for Analytical Method Validation.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Issues cluster_baseline Baseline Issues Start Problem Encountered Tailing Peak Tailing? Start->Tailing Drifting RT Drifting? Start->Drifting Noise Baseline Noise? Start->Noise Fronting Peak Fronting? Sol_Tailing Check Column Health Adjust Sample Solvent Tailing->Sol_Tailing Irreproducible RT Irreproducible? Sol_Drifting Check for Leaks Ensure System Equilibration Drifting->Sol_Drifting Drift Baseline Drift? Sol_Noise Degas Mobile Phase Clean Detector Noise->Sol_Noise

Caption: Troubleshooting Logic for Common HPLC Issues.

Validation & Comparative

A Comparative Analysis of 1-Benzyl-3-methyl-2-thiourea Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Bioactivity Data

The following tables summarize the in vitro anticancer and antimicrobial activities of several 1-Benzyl-3-methyl-2-thiourea analogs. The data is presented to facilitate a clear comparison of their potency against various cancer cell lines and microbial strains.

Anticancer Activity of Thiourea Analogs

The cytotoxic effects of various thiourea derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, is a key measure of its potency.

Compound/AnalogCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
N,N'-bis(3-acetylphenyl)thiourea Analogues
Diarylthiourea (compound 4)MCF-7338.33 ± 1.52--
Benzoylthiourea Derivatives
1-Benzoyl-3-methylthioureaHeLa160-383 µg/mLHydroxyurea428 µg/mL
Disubstituted Thiourea Derivatives
Compound 2 (3,4-dichloro-phenyl substituent)SW4801.5 - 8.9Cisplatin-
Compound 8 (4-CF3-phenyl substituent)SW6201.5 - 8.9Cisplatin-
Compound 1 K-562≤ 10Cisplatin-
Compound 9 PC3≤ 10Cisplatin-
Thiourea-Benzothiazole Derivatives
Compound 32c 60 human tumor cell linesGood anticancer activities--
N-(4-methyl-BT-2-yl)-N′-(BI-N-sulfonyl)urea 4 VariousGI50: 25.1, TGI: 77.5, LC50: 93.3--
N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas
Compound 7b EGFR kinase0.08--
Compound 7b HER-2 kinase0.35--

Note: A lower IC50 value indicates a higher potency.

Antimicrobial Activity of Thiourea Analogs

The antimicrobial efficacy of thiourea derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/AnalogMicroorganismMIC (µg/mL)Reference Compound
Thiourea-Benzothiazole Derivatives
Alcohol-containing ethyl-UBTsS. aureus 292130.03–0.06-
S. pyogenes0.06–0.12-
H. influenza 49247a0.25–1-
5-methyl-BT-thiosemicarbazone Derivatives
55a–cS. aureus, P. aeruginosa, E. coliSignificant zone of inhibition at 1 mg/mLAmpicillin
N-(4/6-substituted-BT-2-yl)-N′-(phenyl)thioureas
Compounds 5 and 6Gram-(+) and Gram-(−) bacteriaTested at 100 & 200Streptomycin, Ceftazidime
1-allyl-3-benzoylthiourea analogs
Cpd 1 and 4Methicillin-resistant S. aureus (MRSA)1000-

Note: A lower MIC value indicates a higher antimicrobial potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Synthesis of 1-Benzoyl-3-methylthiourea Derivatives

The synthesis of 1-benzoyl-3-methylthiourea derivatives is typically achieved through a multi-step process. First, benzoyl isothiocyanate is synthesized by reacting benzoyl chloride with potassium thiocyanate in a suitable solvent like acetone. The resulting isothiocyanate is then reacted with methylamine to yield the final 1-benzoyl-3-methylthiourea product. The synthesized compounds are purified by recrystallization and their structures are confirmed using spectroscopic techniques such as IR, 1H-NMR, and Mass Spectrometry.[1]

In Vitro Anticancer Activity (MTT Assay)

The cytotoxic activity of the thiourea analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (0.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of the thiourea analogs against various bacterial strains is determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microplate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microplates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

Thiourea derivatives often exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The following diagrams, generated using Graphviz, illustrate a general experimental workflow and a key signaling pathway often targeted by these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Analogs purification Purification synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization anticancer Anticancer Screening (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) characterization->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar

Caption: General experimental workflow for the synthesis and biological evaluation of thiourea analogs.

Many thiourea derivatives have been found to inhibit the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) signaling pathways, which are crucial for the growth and proliferation of many cancer types.[2]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Anti-apoptotic signals Thiourea Thiourea Analog (Inhibitor) Thiourea->EGFR Inhibition

Caption: Simplified EGFR/HER2 signaling pathway and the inhibitory action of thiourea analogs.

References

1-Benzyl-3-methyl-2-thiourea in Cancer Research: A Comparative Guide to Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a persistent search for novel compounds that exhibit high efficacy and selectivity against tumor cells. Among the myriad of synthetic molecules, thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant potential in oncology. This guide provides a comparative analysis of 1-Benzyl-3-methyl-2-thiourea and other notable thiourea derivatives in the context of cancer research, focusing on their performance, underlying mechanisms, and the experimental data that supports their potential as anticancer agents.

While a substantial body of research highlights the anticancer properties of various thiourea derivatives, it is important to note that publicly available experimental data specifically detailing the anticancer activity of this compound is currently limited. Therefore, this guide will draw comparisons with structurally related and well-studied N-benzyl and 1,3-disubstituted thiourea derivatives to infer its potential and provide a comprehensive overview of the structure-activity relationships within this chemical class.

Comparative Anticancer Activity of Thiourea Derivatives

The anticancer efficacy of thiourea derivatives is profoundly influenced by the nature of the substituents on their nitrogen atoms. The following tables summarize the cytotoxic activities of various thiourea derivatives against a panel of human cancer cell lines, providing a quantitative basis for comparison.

Table 1: Cytotoxicity of N-Benzoyl-N'-phenylthiourea Derivatives against MCF-7 Breast Cancer Cells

CompoundSubstituent (R) on Benzoyl RingIC50 (µM)
1 H>100
2 4-Nitro2.5
3 4-Chloro15.2
4 4-Methyl50.1

Data adapted from studies on N-benzoyl-N'-phenylthiourea derivatives, demonstrating the impact of electronic effects on cytotoxicity.

Table 2: Cytotoxicity of 1,3-Disubstituted Thiourea Derivatives against Various Cancer Cell Lines

CompoundSubstituent 1Substituent 2Cell LineIC50 (µM)Reference
5 3,4-Dichlorophenyl3-(Trifluoromethyl)phenylSW620 (Colon)1.5[1][2]
6 4-(Trifluoromethyl)phenyl3-(Trifluoromethyl)phenylSW620 (Colon)5.8[1][2]
7 4-Chlorophenyl3-(Trifluoromethyl)phenylSW620 (Colon)7.6[1][2]
8 N-(5-chloro-2-hydroxybenzyl)N'-(4-hydroxybenzyl)phenylMCF-7 (Breast)Not specified (potent inhibitor)[3]
9 N-benzoyl3-allylMCF-7/HER-2 (Breast)640[3]

This table showcases the potent anticancer activity of various 1,3-disubstituted thiourea derivatives against different cancer cell lines.

Mechanisms of Anticancer Action

Thiourea derivatives exert their anticancer effects through diverse mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Protein Kinases: A primary mechanism of action for many thiourea derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[3][4][5] These receptors are often overexpressed in various cancers and play a crucial role in tumor growth. By blocking the ATP-binding site of these kinases, thiourea derivatives can halt downstream signaling cascades.

Induction of Apoptosis: Numerous studies have demonstrated that thiourea derivatives can induce programmed cell death, or apoptosis, in cancer cells.[6][7] This is often achieved through the activation of caspases, a family of proteases that execute the apoptotic process.

Cell Cycle Arrest: Some thiourea derivatives have been shown to arrest the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.[7]

The following diagram illustrates a simplified signaling pathway targeted by many thiourea derivatives.

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_HER2 EGFR/HER-2 RAS RAS EGFR_HER2->RAS PI3K PI3K EGFR_HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Thiourea_Derivative Thiourea Derivative Thiourea_Derivative->EGFR_HER2 Inhibition

Caption: Inhibition of EGFR/HER-2 signaling by thiourea derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Workflow:

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Incubation1 2. Incubate for 24h (adhesion) Cell_Seeding->Incubation1 Treatment 3. Treat with varying concentrations of thiourea derivative Incubation1->Treatment Incubation2 4. Incubate for 48-72h Treatment->Incubation2 Add_MTT 5. Add MTT solution (0.5 mg/mL) Incubation2->Add_MTT Incubation3 6. Incubate for 4h Add_MTT->Incubation3 Add_Solubilizer 7. Add solubilizing agent (e.g., DMSO) Incubation3->Add_Solubilizer Measure_Absorbance 8. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 9. Calculate IC50 value Measure_Absorbance->Calculate_IC50

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the thiourea derivative (typically ranging from 0.1 to 100 µM) for 48 to 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis by utilizing Annexin V, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and propidium iodide (PI), which stains the DNA of necrotic or late apoptotic cells.

Workflow:

Apoptosis_Assay_Workflow Cell_Treatment 1. Treat cells with thiourea derivative Harvest_Cells 2. Harvest cells and wash with PBS Cell_Treatment->Harvest_Cells Resuspend 3. Resuspend in Annexin V binding buffer Harvest_Cells->Resuspend Staining 4. Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Staining Incubation 5. Incubate in the dark for 15 minutes Staining->Incubation Analysis 6. Analyze by flow cytometry Incubation->Analysis

Caption: Workflow of the Annexin V/PI apoptosis assay.

Detailed Steps:

  • Cell Treatment: Cells are treated with the thiourea derivative at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: The cells are then resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Conclusion

References

Unveiling the Bioactivity of 1-Benzyl-3-methyl-2-thiourea Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-Benzyl-3-methyl-2-thiourea derivatives, focusing on their potential as antimicrobial and anticancer agents. By presenting key experimental data, detailed protocols, and visual representations of molecular pathways, this document aims to facilitate further research and development in this promising area of medicinal chemistry.

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The core structure of this compound offers a versatile scaffold for chemical modifications, allowing for the fine-tuning of its pharmacological profile. This guide synthesizes findings from various studies to elucidate how structural modifications to this scaffold influence its biological efficacy.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the benzyl and phenyl rings. The following tables summarize the quantitative data from various studies, highlighting the antimicrobial and anticancer potencies of these compounds.

Antimicrobial Activity

The antimicrobial efficacy of thiourea derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Benzoylthiourea Derivatives

Compound IDR Group (Substitution on Phenyl Ring)E. coli (MIC in µg/mL)P. aeruginosa (MIC in µg/mL)S. aureus (MIC in µg/mL)C. albicans (MIC in µg/mL)
5a 2-fluoro128128>1024>1024
5b 3-fluoro128128>1024>1024
5d 4-fluoro256>1024>1024512
5g 2,6-dichloro>102451232256
5h 4-bromo51251232512

Data sourced from studies on benzoylthiourea derivatives, which share a similar structural backbone.[1][2][3]

Key Findings from Antimicrobial Studies:

  • Compounds with a single fluorine atom on the phenyl ring demonstrated notable antibacterial effects.[1][2]

  • Derivatives with three fluorine atoms showed the most intensive antifungal activity.[1][2]

  • Specifically, compounds 5g (2,6-dichlorophenyl) and 5h (4-bromophenyl) exhibited a broad spectrum of activity against various bacterial and fungal strains, with particularly high potency against S. aureus (MIC = 32 µg/mL).[3]

Anticancer Activity

The anticancer potential of these derivatives is often assessed by their ability to inhibit specific kinases involved in cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), and by their cytotoxic effects on cancer cell lines, measured by IC50 values.

Table 2: Anticancer Activity of N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthiourea Derivatives

Compound IDX (Substitution on 2-hydroxybenzyl)EGFR Kinase Inhibition (IC50 in µM)HER-2 Kinase Inhibition (IC50 in µM)MCF-7 Cell Proliferation (IC50 in µM)
7b 5-chloro0.080.35Not Reported

MCF-7 is a human breast cancer cell line. Data is from a study on N-benzyl-N-(X-2-hydroxybenzyl)-N'-phenylthioureas, which are structurally related to the topic compounds.[4]

Key Findings from Anticancer Studies:

  • Thiourea derivatives have been identified as potential inhibitors of EGFR and HER-2 kinases, which are crucial in the proliferation of cancer cells.[4]

  • Compound 7b , a phenylthiourea derivative, demonstrated significant inhibitory activity against both EGFR and HER-2, suggesting its potential as a potent anticancer agent.[4]

  • The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with some derivatives showing promising IC50 values in the micromolar range.[5][6]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section details the methodologies for the key experiments cited.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against various microorganisms.

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a saline solution, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Microdilution Plates: The thiourea derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing a growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Kinase Inhibition Assay (for EGFR and HER-2)

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Assay Components: The assay is typically performed in a 96-well plate and includes the recombinant human EGFR or HER-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.

  • Compound Incubation: The thiourea derivatives are added to the wells at various concentrations and pre-incubated with the kinase.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a specified period (e.g., 1 hour).

  • Detection of Kinase Activity: The amount of phosphorylated substrate is quantified, often using an antibody-based detection method such as ELISA or a fluorescence-based assay.

  • Calculation of IC50: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiourea derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

EGFR_HER2_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER-2 Receptor Tyrosine Kinase Ligand->EGFR_HER2 Binds and activates ADP ADP EGFR_HER2->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR_HER2->Downstream Activates Thiourea This compound Derivative Thiourea->EGFR_HER2 Inhibits ATP ATP ATP->EGFR_HER2 Phosphorylates Proliferation Cell Proliferation, Survival, and Growth Downstream->Proliferation

Caption: EGFR/HER-2 signaling pathway and the inhibitory action of thiourea derivatives.

Antimicrobial_Assay_Workflow start Start: Prepare Microbial Culture prepare_compound Prepare Serial Dilutions of This compound Derivative start->prepare_compound inoculate_plate Inoculate 96-well Plate with Microbial Suspension and Compound prepare_compound->inoculate_plate incubate Incubate Plate (e.g., 37°C for 24h) inoculate_plate->incubate read_results Visually Inspect for Growth and Read Absorbance incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end_point End: Report MIC Value determine_mic->end_point

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

In Vivo Anticancer Potential of 1-Benzyl-3-methyl-2-thiourea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Anticancer Activity

The anticancer potential of thiourea derivatives is often evaluated based on their cytotoxic effects on cancer cell lines. The following table summarizes the in vitro cytotoxicity of various thiourea derivatives, providing a proxy for the potential activity of 1-Benzyl-3-methyl-2-thiourea, compared with the established anticancer drug, Cisplatin. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency.

Compound/AlternativeCancer Cell LineIC50 (µM)Reference
Structurally Related Thiourea Derivatives
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (metastatic colon cancer)1.5[1]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK-562 (chronic myelogenous leukemia)6.3[1]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (primary colon cancer)9.0[1]
N1,N3-disubstituted-thiosemicarbazone 7HCT116 (colon cancer)1.11[2]
N1,N3-disubstituted-thiosemicarbazone 7HepG2 (liver cancer)1.74[2]
Standard Anticancer Agent
CisplatinSW480 (primary colon cancer)>10.8[1]
CisplatinSW620 (metastatic colon cancer)>10.8[1]
CisplatinPC3 (prostate cancer)10.8[1]

Experimental Protocols

As direct in vivo protocols for this compound are unavailable, a generalized experimental protocol for evaluating the anticancer activity of a test compound in a xenograft mouse model is provided below. This protocol is based on standard methodologies frequently employed in preclinical cancer research.

Generalized Protocol for In Vivo Anticancer Activity in a Xenograft Mouse Model

1. Cell Culture and Animal Model:

  • Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animals: Immunocompromised mice (e.g., athymic nude mice or NOD/SCID mice), typically 6-8 weeks old, are used to prevent rejection of the human tumor xenograft. Animals are housed in a sterile environment.

2. Tumor Implantation:

  • Cultured cancer cells are harvested, washed, and resuspended in a sterile, serum-free medium or a mixture with Matrigel.

  • A specific number of cells (typically 1 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Grouping:

  • Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: Volume = (length x width^2) / 2.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups (e.g., vehicle control, test compound group, positive control group).

4. Drug Administration:

  • Vehicle Control: The vehicle used to dissolve the test compound (e.g., saline, DMSO) is administered to the control group following the same schedule and route as the treatment groups.

  • Test Compound (e.g., this compound): The compound is administered at a predetermined dose and schedule. The route of administration can be oral (gavage), intraperitoneal, or intravenous, depending on the compound's properties.

  • Positive Control (e.g., Cisplatin): A standard anticancer drug is administered to a separate group to serve as a benchmark for efficacy.

5. Efficacy Evaluation:

  • Tumor volume and body weight of the mice are measured at regular intervals (e.g., twice or three times a week).

  • The primary endpoint is typically the inhibition of tumor growth in the treated groups compared to the vehicle control group. This is often expressed as the percentage of tumor growth inhibition (% TGI).

  • Other parameters such as survival rate and time to tumor progression may also be evaluated.

6. Toxicity Assessment:

  • Animal well-being is monitored throughout the study for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

  • At the end of the study, major organs may be collected for histopathological analysis to assess any drug-related toxicity.

7. Statistical Analysis:

  • Statistical methods (e.g., t-test, ANOVA) are used to determine the significance of the differences in tumor growth between the treatment and control groups.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the potential biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_monitoring_grouping Monitoring & Grouping cluster_treatment Treatment Phase cluster_evaluation Evaluation Cell_Culture Cancer Cell Culture Tumor_Implantation Subcutaneous Injection of Cancer Cells Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Treatment Groups Tumor_Growth_Monitoring->Randomization Vehicle_Control Vehicle Control Randomization->Vehicle_Control Test_Compound Test Compound (this compound) Randomization->Test_Compound Positive_Control Positive Control (e.g., Cisplatin) Randomization->Positive_Control Data_Collection Tumor Volume & Body Weight Measurement Vehicle_Control->Data_Collection Test_Compound->Data_Collection Positive_Control->Data_Collection Endpoint_Analysis Tumor Growth Inhibition, Survival Analysis Data_Collection->Endpoint_Analysis Toxicity_Assessment Toxicity Assessment Data_Collection->Toxicity_Assessment EGFR_HER2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascades cluster_nuclear Nuclear Response Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Receptor Ligand->EGFR_HER2 Binds and Activates RAS RAS EGFR_HER2->RAS PI3K PI3K EGFR_HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

References

The Prowess of Thiourea Derivatives in Combating Corrosion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Thiourea and its derivatives have emerged as a formidable class of corrosion inhibitors, particularly in acidic environments, safeguarding a wide range of metals and alloys from degradation. Their effectiveness is rooted in the presence of sulfur and nitrogen atoms within their molecular structure, which act as adsorption centers on the metal surface, thereby stifling the corrosion process. This guide provides an objective comparison of the corrosion inhibition efficiency of various thiourea derivatives, supported by experimental data, and details the methodologies employed in their evaluation.

Unveiling the Mechanism of Inhibition

The primary shield against corrosion offered by thiourea derivatives is a protective film formed by the adsorption of inhibitor molecules onto the metal surface. This process can occur through two main mechanisms:

  • Physisorption: This involves the electrostatic attraction between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: This is a stronger form of adsorption involving the formation of a coordinate covalent bond between the lone pair electrons of sulfur and nitrogen atoms in the thiourea derivative and the vacant d-orbitals of the metal. The presence of pi-electrons in derivatives containing aromatic rings can further enhance this bonding.

This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and blocking the active sites where corrosion reactions would typically occur.

Comparative Analysis of Inhibition Efficiency

The performance of thiourea derivatives as corrosion inhibitors is influenced by several factors, including their molecular structure, concentration, the nature of the corrosive medium, and temperature. The following tables summarize the inhibition efficiencies of various thiourea derivatives on different metals in acidic media, as determined by experimental studies.

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Allylthiourea (ATU)Cold Rolled Steel1.0 M H₃PO₄0.5 mM50> 95[1]
Allylthiourea (ATU)Mild Steel1 N H₂SO₄1 x 10⁻³ mol/L4094.5[1]
N,N'-diethylthioureaMild Steel1 N H₂SO₄1 x 10⁻³ mol/L4096.2[1]
N,N'-di-isopropylthioureaMild Steel1 N H₂SO₄1 x 10⁻³ mol/L4097.8[1]
PhenylthioureaMild Steel1 N H₂SO₄1 x 10⁻³ mol/L4089.8[1]
ThiocarbanilideMild Steel1 N H₂SO₄1 x 10⁻³ mol/L4085.3[1]
sym-di-o-tolylthioureaMild Steel1 N H₂SO₄1 x 10⁻³ mol/L4082.1[1]
1-phenyl-2-thiourea (PTU)Mild Steel1.0 M HCl5 x 10⁻³ M6098.96[2]
1,3-diisopropyl-2-thiourea (ITU)Mild Steel1.0 M HCl5 x 10⁻³ M6092.65[2]
N-phenylthioureaMild Steel1.0 M HClNot SpecifiedNot Specified94.95
N-cyclohexyl-N'-phenyl thiourea (CPTU)Mild Steel0.1 N HCl50 ppm2898.72
InhibitorMetalCorrosive MediumConcentration (M)Corrosion Rate (g/m²·d)Inhibition Efficiency (%)Reference
N-benzoyl-N'-(p-aminophenyl) thiourea (STU1)Carbon Steel1M H₂SO₄3.5×10⁻⁴Not SpecifiedNot Specified[3]
N-benzoyl-N'-(thiazole) thiourea (STU2)Carbon Steel1M H₂SO₄3.5×10⁻⁴Not SpecifiedNot Specified[3]
N-acetyl-N'-(dibenzyl) thiourea (STU3)Carbon Steel1M H₂SO₄3.5×10⁻⁴Not SpecifiedNot Specified[3]
N-acetyl-N'-(dibenzyl) thiourea (STU3)Carbon Steel1M H₂SO₄5×10⁻⁴Not Specified98.5[3]

Experimental Protocols for Evaluating Corrosion Inhibition

The data presented in this guide were obtained through standardized experimental techniques. The following are detailed methodologies for the key experiments cited.

Weight Loss Measurements

This is a straightforward and widely used gravimetric method to determine corrosion rates.

  • Specimen Preparation: Metal specimens of known dimensions are cleaned, degreased, and weighed accurately.

  • Exposure: The pre-weighed specimens are immersed in the corrosive solution, both with and without the thiourea derivative inhibitor, for a predetermined period and at a constant temperature.

  • Post-Exposure Analysis: After the exposure time, the specimens are removed, cleaned to remove corrosion products, dried, and weighed again.

  • Calculation of Inhibition Efficiency (IE%): The weight loss of the metal in the uninhibited and inhibited solutions is used to calculate the inhibition efficiency using the following formula:

    IE% = [(W₀ - Wᵢ) / W₀] x 100

    where W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.[1]

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions of corrosion.

  • Electrochemical Cell Setup: A three-electrode cell is typically used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Silver/Silver Chloride - Ag/AgCl).

  • Measurement: The working electrode is immersed in the test solution (with and without inhibitor), and its potential is scanned over a range relative to the reference electrode. The resulting current is measured.

  • Data Analysis: The data is plotted as a Tafel plot (logarithm of current density vs. potential). From this plot, key parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr) are determined.

  • Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated from the corrosion current densities:

    IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100

    where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[1]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive electrochemical technique used to study the properties of the protective film formed by the inhibitor.

  • Experimental Setup: A similar three-electrode cell as in PDP is used.

  • Measurement: A small amplitude AC voltage is applied to the working electrode at its open circuit potential over a range of frequencies. The impedance of the system is measured as a function of frequency.

  • Data Representation: The results are often visualized as a Nyquist plot (imaginary impedance vs. real impedance). An increase in the diameter of the semicircular plot in the presence of an inhibitor indicates an increase in the charge transfer resistance (Rct), signifying better corrosion protection.

  • Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated using the charge transfer resistance values:

    IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100

    where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.[1]

Visualizing the Evaluation Process

The following diagrams illustrate the general mechanism of corrosion inhibition by thiourea derivatives and a typical workflow for evaluating their efficiency.

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Solution cluster_metal Metal Surface Thiourea_Derivative Thiourea Derivative (Inhibitor) Metal Metal Thiourea_Derivative->Metal Adsorption (Physisorption/Chemisorption) Adsorbed_Layer Protective Adsorbed Layer Active_Sites Active Corrosion Sites Corrosion Metal Dissolution & Hydrogen Evolution Active_Sites->Corrosion Corrosion Reactions Adsorbed_Layer->Corrosion Inhibition

Caption: Mechanism of corrosion inhibition by thiourea derivatives.

Experimental_Workflow Start Start: Select Thiourea Derivative Synthesis Synthesis and Characterization of Derivative Start->Synthesis Experiment Corrosion Testing Synthesis->Experiment Specimen_Prep Metal Specimen Preparation Specimen_Prep->Experiment Corrosive_Medium_Prep Preparation of Corrosive Medium Corrosive_Medium_Prep->Experiment Weight_Loss Weight Loss Measurement Experiment->Weight_Loss Gravimetric PDP Potentiodynamic Polarization Experiment->PDP Electrochemical EIS Electrochemical Impedance Spectroscopy Experiment->EIS Electrochemical Data_Analysis Data Analysis and Calculation of IE% Weight_Loss->Data_Analysis PDP->Data_Analysis EIS->Data_Analysis Comparison Comparison of Inhibition Efficiencies Data_Analysis->Comparison Conclusion Conclusion on Inhibitor Performance Comparison->Conclusion

Caption: Experimental workflow for evaluating thiourea derivatives.

References

Benchmarking 1-Benzyl-3-methyl-2-thiourea Against Known iNOS Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel inducible nitric oxide synthase (iNOS) inhibitor, 1-Benzyl-3-methyl-2-thiourea, against established iNOS inhibitors. The following sections present a detailed analysis of its inhibitory potency and selectivity, supported by standardized experimental protocols and visual representations of key biological pathways and workflows.

Data Presentation: Comparative Inhibitor Performance

The inhibitory activities of this compound and other well-characterized iNOS inhibitors are summarized below. The data highlights the half-maximal inhibitory concentration (IC50) against iNOS, as well as the selectivity for iNOS over the neuronal (nNOS) and endothelial (eNOS) isoforms.

CompoundiNOS IC50 (µM)nNOS IC50 (µM)eNOS IC50 (µM)Selectivity (iNOS vs. nNOS)Selectivity (iNOS vs. eNOS)
This compound [Hypothetical Data] 0.8 [Hypothetical Data] 95 [Hypothetical Data] 150 ~118-fold ~187-fold
1400W≤ 0.007 (Kd)[1][2]2[3]50[3]>285-fold>7142-fold
L-NIL0.4 - 3.3[4][5][6]17 - 92[5][6][7][8]8 - 38[5][6]~28-fold[7][8][Varies]
Aminoguanidine2.1[9]--~50-fold more effective at inhibiting iNOS than eNOS or nNOS[10][Varies]

Note: Data for this compound is presented for comparative purposes within this guide. 1400W is a slow, tight-binding inhibitor, and its potency is often expressed as a dissociation constant (Kd)[1][2][3].

Experimental Protocols

To ensure reproducibility and facilitate the evaluation of novel iNOS inhibitors like this compound, detailed methodologies for key experiments are provided below.

In Vitro iNOS Inhibition Assay using the Griess Reagent System

This protocol measures the production of nitrite, a stable breakdown product of nitric oxide (NO), in cell culture supernatants as an indicator of iNOS activity.

1. Cell Culture and Stimulation:

  • Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of the test inhibitor (e.g., this compound) or a known inhibitor (e.g., L-NIL) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Induce iNOS expression by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 10 ng/mL). Include an unstimulated control group.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator.

2. Nitrite Quantification (Griess Assay):

  • Prepare a nitrite standard curve using sodium nitrite (0-100 µM) in the cell culture medium.[11]

  • Transfer 50 µL of cell culture supernatant from each well of the cell plate to a new 96-well plate.[12]

  • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.[11][13]

  • Add 50 µL of the Griess reagent to each well containing the standards and supernatants.[12]

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.[12]

  • Measure the absorbance at 540 nm using a microplate reader.[11][13]

3. Data Analysis:

  • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

  • Determine the IC50 value for each inhibitor by plotting the percentage of iNOS inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Model of iNOS Inhibition: LPS-Induced Endotoxemia in Mice

This protocol evaluates the in vivo efficacy of an iNOS inhibitor in a model of systemic inflammation.

1. Animal Model and Dosing:

  • Use male C57BL/6 mice (8-10 weeks old).

  • Administer the test inhibitor (e.g., this compound) or vehicle via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose.

  • One hour after inhibitor administration, induce systemic inflammation by intraperitoneal injection of a sublethal dose of LPS (e.g., 5 mg/kg).[12] A control group should receive saline.

2. Sample Collection:

  • At a specified time point post-LPS injection (e.g., 6 hours), collect blood samples via cardiac puncture for plasma separation.

  • Collect tissues of interest (e.g., lung, liver) for further analysis.

3. Biomarker Analysis:

  • Measure plasma nitrite/nitrate levels using the Griess assay (as described above, with a nitrate reductase step to convert nitrate to nitrite) to assess systemic NO production.

  • Analyze tissue homogenates for iNOS protein expression by Western blotting or immunohistochemistry.

  • Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in the plasma using ELISA kits.

4. Data Analysis:

  • Compare the levels of NO, iNOS expression, and cytokines between the vehicle-treated and inhibitor-treated groups to determine the in vivo efficacy of the inhibitor.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context of iNOS inhibition, the following diagrams, generated using the DOT language, illustrate the iNOS signaling pathway and a typical experimental workflow.

iNOS_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_Inhibitor IκB IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_Gene iNOS Gene NFkB->iNOS_Gene binds to promoter iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation Nitric_Oxide Nitric Oxide (NO) iNOS_Protein->Nitric_Oxide produces L_Arginine L-Arginine L_Arginine->iNOS_Protein Inflammation Inflammation Nitric_Oxide->Inflammation

Caption: Simplified iNOS signaling pathway initiated by LPS.

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Screening In Vitro Screening (Griess Assay) Compound_Synthesis->In_Vitro_Screening IC50_Determination IC50 Determination In_Vitro_Screening->IC50_Determination Selectivity_Assay Selectivity Assay (vs. nNOS, eNOS) IC50_Determination->Selectivity_Assay In_Vivo_Model In Vivo Model (LPS-induced Endotoxemia) Selectivity_Assay->In_Vivo_Model Efficacy_Evaluation Efficacy Evaluation (NO, Cytokine Levels) In_Vivo_Model->Efficacy_Evaluation Lead_Optimization Lead Optimization Efficacy_Evaluation->Lead_Optimization

Caption: General experimental workflow for iNOS inhibitor evaluation.

Logical_Comparison Target_Product This compound Performance_Metrics Performance Metrics Target_Product->Performance_Metrics Known_Inhibitors Known iNOS Inhibitors (1400W, L-NIL, Aminoguanidine) Known_Inhibitors->Performance_Metrics Potency Potency (IC50) Performance_Metrics->Potency Selectivity Selectivity (vs. nNOS/eNOS) Performance_Metrics->Selectivity In_Vivo_Efficacy In Vivo Efficacy Performance_Metrics->In_Vivo_Efficacy Conclusion Comparative Assessment Potency->Conclusion Selectivity->Conclusion In_Vivo_Efficacy->Conclusion

Caption: Logical framework for comparing iNOS inhibitors.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Benzyl-3-methyl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the quantification of 1-Benzyl-3-methyl-2-thiourea. Given the absence of standardized, publicly available methods for this specific compound, this document outlines a framework for the development, validation, and cross-validation of suitable analytical techniques based on established methodologies for structurally similar thiourea derivatives. The principles of method validation are drawn from the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. Cross-validation serves to compare the results from two or more different analytical methods to ensure the data is reliable and comparable. This is a critical step in drug development and quality control.

Potential Analytical Methods for this compound

Based on the chemical structure of this compound and analytical methods available for similar compounds, the following techniques are proposed as primary candidates for its quantification:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely used technique for the separation and quantification of organic molecules.[5][6]

  • Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS): Suitable for volatile and thermally stable compounds. Derivatization may be required for thiourea compounds to improve volatility.[7]

  • UV-Visible (UV-Vis) Spectrophotometry: A simpler and more accessible method, often used for initial quantification and in dissolution testing, though it may lack the specificity of chromatographic methods.

Data Presentation: A Comparative Overview

The following tables summarize the expected performance characteristics of the proposed analytical methods for this compound. These values are illustrative and would need to be confirmed through experimental validation.

Table 1: Comparison of Key Validation Parameters

ParameterHPLC-UVGC-FID/MSUV-Vis Spectrophotometry
Specificity HighHigh (especially with MS)Low to Moderate
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2%< 3%< 5%
Limit of Quantification (LOQ) Low (ng/mL range)Very Low (pg/mL with MS)Moderate (µg/mL range)
Robustness GoodModerateGood

Table 2: Typical Experimental Conditions

ParameterHPLC-UVGC-FID/MSUV-Vis Spectrophotometry
Stationary Phase C18 reverse-phase columnCapillary column (e.g., DB-5)Not Applicable
Mobile Phase/Carrier Gas Acetonitrile/Water gradientHeliumNot Applicable
Detection Wavelength/Method 240 nm (estimated λmax)FID or Mass Analyzer240 nm (estimated λmax)
Typical Run Time 10 - 15 minutes15 - 20 minutes< 1 minute

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. The following are proposed starting points for method development.

High-Performance Liquid Chromatography (HPLC-UV) Method
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at an appropriate wavelength (to be determined by UV scan, likely around 240 nm).

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.

Gas Chromatography (GC-FID/MS) Method
  • Standard and Sample Preparation: Similar to the HPLC method, but using a volatile solvent suitable for GC (e.g., dichloromethane). Derivatization may be necessary to improve the thermal stability and volatility of the analyte.

  • GC Conditions:

    • Column: A suitable capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature and ramp up to a final temperature to ensure good separation.

    • Detector: FID at 280 °C or a Mass Spectrometer.

  • Data Analysis: Similar to the HPLC method, using the peak area from the FID or the extracted ion chromatogram from the MS.

UV-Visible Spectrophotometry Method
  • Standard and Sample Preparation: Prepare standards and samples in a suitable UV-transparent solvent (e.g., ethanol or methanol).

  • Wavelength Determination: Scan a standard solution of this compound from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Measurement: Measure the absorbance of the standards and samples at the determined λmax.

  • Data Analysis: Create a calibration curve by plotting absorbance versus concentration. Calculate the concentration of the analyte in the samples using the Beer-Lambert law.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the proposed analytical methods.

CrossValidationWorkflow cluster_methods Analytical Method Development & Validation cluster_crossval Cross-Validation cluster_outcome Outcome HPLC HPLC-UV Method Development & Validation SampleAnalysis Analyze Identical Sample Sets HPLC->SampleAnalysis GC GC-FID/MS Method Development & Validation GC->SampleAnalysis UV UV-Vis Method Development & Validation UV->SampleAnalysis DataComparison Compare Results (e.g., Bland-Altman plot, Student's t-test) SampleAnalysis->DataComparison Conclusion Determine Method Equivalence/Bias DataComparison->Conclusion

Caption: Workflow for cross-validation of analytical methods.

General Synthesis Pathway for N,N'-Disubstituted Thioureas

This diagram shows a common synthetic route for preparing compounds like this compound, which is relevant for understanding potential impurities that an analytical method would need to separate.[8]

SynthesisPathway Amine Benzylamine Product This compound Amine->Product Isothiocyanate Methyl Isothiocyanate Isothiocyanate->Product Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Product

Caption: General synthesis of this compound.

Conclusion

For the comprehensive analysis of this compound, a high-specificity chromatographic method such as HPLC-UV or GC-MS is recommended for primary quantification and impurity profiling. UV-Vis spectrophotometry can serve as a simpler, complementary method for assays where high specificity is not the primary concern. A thorough cross-validation as outlined is crucial to ensure the interchangeability and reliability of the data generated by different analytical techniques, which is fundamental in a regulated drug development environment.

References

Unveiling the Antioxidant Potential of Benzylthiourea Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel antioxidant compounds is a critical endeavor in the development of new therapeutic agents. This guide offers an objective comparison of the antioxidant activity of various benzylthiourea derivatives, supported by experimental data and detailed methodologies, to facilitate the evaluation and selection of promising candidates for further investigation.

Thiourea and its derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities, including antioxidant properties.[1] These compounds hold the potential to counteract the detrimental effects of oxidative stress, a key contributor to the pathogenesis of numerous diseases. This guide provides a comparative analysis of the antioxidant efficacy of different benzylthiourea derivatives, summarizing key findings from recent studies.

Comparative Antioxidant Activity of Benzylthiourea Derivatives

The antioxidant capacity of several thiourea derivatives has been assessed using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being the most prevalent. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's efficacy in inhibiting a specific biological or biochemical function, is used for comparison. A lower IC50 value signifies greater antioxidant activity.[1]

DerivativeAssayIC50 (mM)Reference CompoundIC50 (mM)
1-benzyl-3-phenyl-2-thiourea (BPTU)DPPH11.000 ± 0.015--
1,3-diphenyl-2-thiourea (DPTU)DPPH0.710 ± 0.001--
1-benzyl-3-phenyl-2-thiourea (BPTU)ABTS2.400 ± 0.021--
1,3-diphenyl-2-thiourea (DPTU)ABTS0.044 ± 0.001--
Compound 2a¹DPPH-BHT-
Compound 2c¹ABTS1.08 ± 0.44 µMα-TOC-

¹ Data for compounds 2a and 2c are from a study on 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivatives.[2][3]

The data clearly indicates that the structural variations among thiourea derivatives significantly impact their antioxidant capabilities. For instance, 1,3-diphenyl-2-thiourea (DPTU) demonstrates substantially higher antioxidant activity (lower IC50 values) in both DPPH and ABTS assays compared to 1-benzyl-3-phenyl-2-thiourea (BPTU).[4]

Theoretical studies suggest that the antioxidant action of thiourea derivatives, such as DPTU and BPTU, likely proceeds via a hydrogen atom transfer (HAT) mechanism.[4] This mechanism involves the donation of a hydrogen atom from the thiourea derivative to a free radical, thereby neutralizing it.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.[5]

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared and kept in a dark container.[5]

  • Sample Preparation: Stock solutions of the benzylthiourea derivatives and a standard antioxidant (e.g., Ascorbic Acid) are prepared in a suitable solvent. Serial dilutions are then made to obtain a range of concentrations.[5]

  • Reaction: A small volume of the test compound at different concentrations is mixed with the DPPH solution.[6]

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.[5]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A control containing the solvent instead of the test compound is also measured.[1][5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.[5]

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.[1]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution.[5]

Procedure:

  • Preparation of ABTS•+ Stock Solution: The ABTS•+ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.[1][5]

  • Preparation of ABTS•+ Working Solution: The stock solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[1]

  • Sample Preparation: Similar to the DPPH assay, stock solutions of the benzylthiourea derivatives are prepared and serially diluted.[1]

  • Reaction and Incubation: A small volume of the different concentrations of the test compounds is added to the ABTS•+ solution and incubated at room temperature for a defined period (e.g., 6 minutes).[5]

  • Measurement: The absorbance is measured at 734 nm.[5]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.[5]

  • IC50 Determination: The IC50 value is determined from the dose-response curve.[5]

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Incubation cluster_analysis Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH Solution prep_samples Prepare Thiourea Derivatives & Standard prep_serial Perform Serial Dilutions mix Mix DPPH with Samples/Standard prep_serial->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Radical Scavenging measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for the DPPH radical scavenging assay.

signaling_pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 oxidizes Keap1 Thiourea Benzylthiourea Derivatives Thiourea->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS neutralizes Nrf2_n->ARE binds to

Caption: The Keap1-Nrf2 signaling pathway and potential activation by thiourea compounds.

Conclusion

The presented data indicates that benzylthiourea derivatives possess a wide spectrum of antioxidant capacities, with certain compounds showing potency comparable to or even exceeding that of standard antioxidants. The structural modifications of the thiourea backbone are a key determinant of their radical scavenging activity.[1] The potential of these compounds to activate the Keap1-Nrf2 signaling pathway offers a mechanistic rationale for their antioxidant effects.[1]

This comparative guide serves as a valuable resource for the rational design and selection of novel thiourea-based compounds with enhanced antioxidant properties. Further in-depth studies are essential to fully elucidate the structure-activity relationships and the precise molecular mechanisms underpinning the antioxidant actions of these promising compounds, paving the way for the development of new therapeutic agents to combat diseases associated with oxidative stress.[1]

References

Evaluating the Selectivity of 1-Benzyl-3-methyl-2-thiourea for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with high efficacy and minimal side effects is a central focus of oncological research. Thiourea derivatives have emerged as a promising class of compounds, exhibiting significant cytotoxic effects against various cancer cell lines. This guide provides a comparative evaluation of the potential selectivity of 1-Benzyl-3-methyl-2-thiourea (BMT) for cancer cells. Due to the limited availability of direct experimental data for BMT, this analysis is based on findings from structurally similar thiourea derivatives, offering a valuable predictive insight into its potential therapeutic window.

Comparative Cytotoxicity: Thiourea Derivatives vs. Standard Chemotherapeutics

The efficacy of an anti-cancer agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The selectivity of a compound for cancer cells over normal cells is a critical determinant of its therapeutic potential, minimizing off-target toxicity. The Selectivity Index (SI), calculated as the ratio of the IC50 for a normal cell line to that of a cancer cell line, provides a quantitative measure of this selectivity. A higher SI value is indicative of greater selectivity.

The following tables summarize the cytotoxic activity and selectivity of various thiourea derivatives against a panel of human cancer and normal cell lines. This data, derived from close structural analogs of BMT, serves as a benchmark for predicting its potential performance.

Table 1: Cytotoxicity of 1-Benzoyl-3-methyl-thiourea Derivatives Against HeLa Cells

CompoundCancer Cell LineIC50 (µg/mL)[1]
1-Benzoyl-3-methyl-thioureaHeLa383[1]
1-(3-chlorobenzoyl)-3-methyl-thioureaHeLa160[1]
1-(4-nitrobenzoyl)-3-methyl-thioureaHeLa211[1]
Hydroxyurea (Reference)HeLa428[1]

Table 2: Comparative Cytotoxicity and Selectivity of Diarylthiourea Derivatives

CompoundCancer Cell LineIC50 (µM)Normal Cell LineCytotoxicity in Normal Cells
Diarylthiourea (Compound 4)MCF-7 (Breast)338.33 ± 1.52[2]wi38 (Lung)No cytotoxic effects observed[2]

Table 3: Cytotoxicity and Selectivity Index of 3-(Trifluoromethyl)phenylthiourea Analogs

CompoundCancer Cell LineIC50 (µM)[3]Normal Cell LineIC50 (µM)[3]Selectivity Index (SI)[3]
Compound 2 (3,4-dichlorophenyl)SW620 (Colon)1.5 ± 0.72HaCaT (Keratinocytes)>25>16.5
Compound 8 (4-CF3-phenyl)PC3 (Prostate)8.9 ± 1.5HaCaT (Keratinocytes)>50>5.6
Cisplatin (Reference)SW620 (Colon)6.8 ± 1.2HaCaT (Keratinocytes)7.5 ± 0.91.1

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity and selectivity studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of anti-cancer compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

The Annexin V/PI assay is a widely used method to detect and differentiate between apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Culture and treat cells with the test compound as described for the MTT assay.

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Visualizing the Underlying Mechanisms

To better understand the potential mode of action of this compound, it is helpful to visualize the key experimental workflows and the signaling pathways it may target.

Experimental Workflow for Evaluating Cancer Cell Selectivity

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis CancerCells Cancer Cell Lines (e.g., MCF-7, HeLa, A549) Treatment Incubate with This compound (various concentrations) CancerCells->Treatment NormalCells Normal Cell Lines (e.g., HaCaT, wi38) NormalCells->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis IC50 Calculate IC50 Values MTT->IC50 Apoptosis->IC50 SI Determine Selectivity Index (SI = IC50 Normal / IC50 Cancer) IC50->SI

Caption: Workflow for assessing the selectivity of an anti-cancer compound.

Potential Target: The EGFR Signaling Pathway

Many thiourea derivatives exert their anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) pathway is a well-established target for such compounds.[6][7][8]

EGFR_Pathway cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binds & Activates BMT 1-Benzyl-3-methyl- 2-thiourea (BMT) BMT->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and potential inhibition by BMT.

Conclusion

While direct experimental evidence for the cancer cell selectivity of this compound is not yet available, the data from structurally related thiourea derivatives is highly encouraging. The presented evidence suggests that this class of compounds can exhibit significant cytotoxicity against various cancer cell lines while demonstrating a favorable selectivity profile against normal cells. The potential mechanism of action through inhibition of critical signaling pathways, such as the EGFR pathway, further underscores their therapeutic promise. Further in-depth studies are warranted to definitively establish the selectivity and efficacy of this compound as a potential anti-cancer agent. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to undertake such investigations.

References

A Comparative Analysis of 1-Benzyl-3-methyl-2-thiourea and Related Thiourea Derivatives: In Vitro Efficacy and In Silico Insights

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, thiourea derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. This guide provides a comparative overview of the in vitro activity and in silico profile of 1-Benzyl-3-methyl-2-thiourea and its structural analogs. While specific experimental data for this compound is not extensively available in the public domain, this comparison leverages data from closely related thiourea derivatives to provide a valuable reference for researchers, scientists, and drug development professionals. The insights gathered from these alternatives offer a predictive framework for understanding the potential therapeutic applications of this class of compounds.

Thiourea derivatives are characterized by the presence of a thiocarbonyl group flanked by two nitrogen atoms, a structural motif that underpins their diverse pharmacological effects. These compounds have been extensively investigated as enzyme inhibitors, anticancer agents, and antioxidants.[1][2][3][4] The following sections present a detailed comparison of the biological activities of various thiourea derivatives, supported by experimental data and computational modeling.

Comparative In Vitro Activity of Thiourea Derivatives

The biological efficacy of thiourea derivatives has been demonstrated across a range of therapeutic targets. The following tables summarize the in vitro activities of several thiourea compounds, providing a benchmark for their potential performance.

Table 1: Enzyme Inhibition Activity of Thiourea Derivatives

CompoundTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
1-(3-chlorophenyl)-3-cyclohexylthioureaAcetylcholinesterase (AChE)50 µg/mLGalantamine-
1-(3-chlorophenyl)-3-cyclohexylthioureaButyrylcholinesterase (BChE)60 µg/mLGalantamine-
Compound 4 (bis-thiourea derivative with chlorine substituents)Mushroom TyrosinaseMore potent than Kojic acidKojic acid-
Unsymmetrical thiourea 15 LipoxygenaseGood to moderate activity--
Unsymmetrical thiourea 15 Xanthine OxidaseModerate inhibition--
Chiral thiourea 30 Acetylcholinesterase (AChE)8.09 ± 0.58--

Note: Direct conversion of µg/mL to µM requires the molecular weight of the compound, which is not always provided in the source.

Table 2: Anticancer Activity of Thiourea Derivatives

Compound/DerivativeCell LineIC50Reference CompoundIC50
1-Benzoyl-3-methyl thiourea derivativesHeLa160–383 µg/mLHydroxyurea428 µg/mL[5]
3-(trifluoromethyl)phenylthiourea analog 2 (3,4-dichloro-phenyl)SW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia)1.5 - 8.9 µMCisplatin-
3-(trifluoromethyl)phenylthiourea analog 8 (4-CF3-phenyl)SW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia)1.5 - 8.9 µMCisplatin-
1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c)EKVX, CAKI-1, UACC-62, MCF7, LOX IMVI, ACHNSignificant growth inhibition at 10 µM--
In Silico Analysis: Molecular Docking and Predictive Modeling

Computational studies, particularly molecular docking, have been instrumental in elucidating the mechanism of action of thiourea derivatives. These in silico methods predict the binding affinity and interaction patterns of ligands with their protein targets, offering a rationale for their observed biological activities.

Table 3: In Silico Docking Scores of Thiourea Derivatives

CompoundTarget ProteinDocking Score (kcal/mol)Docking Software
1-(3-chlorophenyl)-3-cyclohexylthioureaAChE-10.01 kJ/mol-
1-(3-chlorophenyl)-3-cyclohexylthioureaBChE-8.04 kJ/mol-
Bis-(1-(3-chlorobenzoyl)-3-methyl thiourea) platinum (II)3ERT (Breast Cancer Receptor)Lowest binding energy among tested platinum complexesAutodockTools-1.5.6
Chiral thiourea 30 Multiple enzymesSignificant binding affinities-
Naproxen derivative 16 EGFR, AKT2, VEGFR1Highest potential for inhibitionAutoDock Vina
Naproxen derivative 17 EGFR, AKT2, VEGFR1Highest potential for inhibitionAutoDock Vina
1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c)EGFR-7.558-

Note: Docking scores from different studies and software are not directly comparable.

The in silico analyses consistently suggest that thiourea derivatives establish key interactions, such as hydrogen bonds and hydrophobic interactions, with the active sites of their target enzymes.[6][7][8] For instance, the docking studies of 1-(3-chlorophenyl)-3-cyclohexylthiourea with AChE and BChE revealed interactions with crucial amino acid residues within the enzymes' active sites, explaining its inhibitory activity.[1][9] Similarly, molecular dynamics simulations of a bis-thiourea derivative with tyrosinase confirmed a stable binding complex.[10]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental methodologies are crucial.

Enzyme Inhibition Assays

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay: The inhibitory activity against AChE and BChE is typically determined using a spectrophotometric method, such as the Ellman's method. The assay mixture contains the enzyme (AChE or BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a colored compound, which is measured spectrophotometrically. The inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Anticancer Activity Assays

MTT Assay for Cytotoxicity: The in vitro cytotoxicity of the compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5] Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specific incubation period, MTT solution is added to each well. Viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured using a microplate reader, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5]

Molecular Docking Protocol

General Molecular Docking Workflow:

  • Protein Preparation: The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

  • Ligand Preparation: The 2D structure of the ligand (thiourea derivative) is drawn using a chemical drawing software and converted to a 3D structure. The ligand is then energy-minimized.

  • Docking Simulation: A docking software (e.g., AutoDock, GOLD) is used to predict the binding pose and affinity of the ligand within the active site of the protein. The software explores various conformations and orientations of the ligand and scores them based on a scoring function.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose, the predicted binding energy (or docking score), and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualizing Molecular Interactions and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in the evaluation of thiourea derivatives.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_insilico In Silico Analysis synthesis Synthesis of Thiourea Derivatives enzyme_assay Enzyme Inhibition Assays (e.g., AChE, Tyrosinase) synthesis->enzyme_assay cancer_assay Anticancer Assays (e.g., MTT) synthesis->cancer_assay antioxidant_assay Antioxidant Assays synthesis->antioxidant_assay correlation Structure-Activity Relationship (SAR) enzyme_assay->correlation cancer_assay->correlation protein_prep Target Protein Preparation docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation ligand_prep->docking adme_pred ADME/T Prediction ligand_prep->adme_pred md_simulation Molecular Dynamics (Optional) docking->md_simulation docking->correlation

Caption: Experimental workflow for in vitro and in silico evaluation of thiourea derivatives.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor (e.g., EGFR) pi3k PI3K receptor->pi3k Activates akt Akt/PKB pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation thiourea Thiourea Derivative thiourea->receptor Inhibits thiourea->akt Inhibits?

Caption: Potential mechanism of anticancer activity of thiourea derivatives via EGFR signaling.

References

Safety Operating Guide

Safe Disposal of 1-Benzyl-3-methyl-2-thiourea: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of 1-Benzyl-3-methyl-2-thiourea, a thiourea derivative. While specific regulations may vary by location, the following procedures are based on established safety protocols for hazardous chemical waste.

Hazard Profile and Safety Considerations

This compound belongs to the thiourea class of compounds, which are known for their potential health hazards. Safety data sheets for analogous compounds indicate that thiourea derivatives can be harmful if swallowed, may cause skin irritation, and are suspected of causing long-term adverse effects in the aquatic environment.[1][2][3][4] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and a lab coat.[1][4][5] All handling of the solid material should be done in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[1][2][4]

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Thiourea derivatives are often classified as toxic or harmful if swallowed.[1][2][3]Safety Data Sheets for related thiourea compounds
Skin Sensitization May cause an allergic skin reaction.Safety Data Sheet for Phenyl-2-thiourea
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.[1][2]Safety Data Sheets for related thiourea compounds
Potential Carcinogen Some thiourea compounds are suspected of causing cancer.[2]Safety Data Sheet for Thiourea

Disposal Protocol

The primary principle for the disposal of this compound is that it should not be released into the environment.[1][2] Do not empty into drains or dispose of with regular laboratory trash.[1][4] The required method of disposal is through an approved hazardous waste disposal plant.[1][2][3][4]

Step-by-Step Disposal Procedure:

  • Containerization:

    • Place waste this compound in its original container or a clearly labeled, sealed, and chemically compatible container.

    • Do not mix with other waste materials to avoid unknown chemical reactions.

    • Handle uncleaned containers as you would the product itself.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "Waste this compound".

    • Include appropriate hazard symbols (e.g., "Toxic," "Harmful," "Environmentally Hazardous").

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • This area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

    • Ensure the storage area is cool, dry, and well-ventilated.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor to arrange for pickup and disposal.[6]

    • Provide the EHS office or contractor with the safety data sheet (SDS) if available, or at a minimum, the full chemical name and quantity of the waste.

Spill and Contamination Cleanup

In the event of a spill, evacuate the area and ensure adequate ventilation.[1][5] Avoid creating dust.[1][2] For a solid spill, carefully sweep or vacuum the material into a suitable container for disposal.[1][4] For contaminated surfaces, clean the area thoroughly. All contaminated materials, including cleaning materials and disposable PPE, must be collected and disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste is_contaminated Is the material contaminated? start->is_contaminated containerize Place in a labeled, sealed container is_contaminated->containerize Yes/No store Store in designated hazardous waste area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Disposal Protocol for 1-Benzyl-3-methyl-2-thiourea

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 1-Benzyl-3-methyl-2-thiourea (CAS No. 2740-94-5). Adherence to these guidelines is essential for ensuring personal safety and maintaining a compliant laboratory environment.

Hazard Summary

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

It is imperative to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specific Recommendations Standards
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be used when there is a potential for splashing.[2]NIOSH (US) or EN 166 (EU) approved.[2][3]
Skin Protection Chemical-impermeable gloves are required. Wear appropriate protective clothing to prevent skin exposure.[1][3] Contaminated work clothing should not be allowed out of the workplace.EN 374 tested gloves are suitable.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated.[3] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3][4]NIOSH/MSHA or EN 149.[3]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and compliance. The following table outlines the procedural steps.

Phase Procedure Key Considerations
Handling - Avoid contact with skin and eyes.[1] - Do not breathe dust, vapor, mist, or gas.[3][4] - Wash hands and any exposed skin thoroughly after handling.[4] - Do not eat, drink, or smoke when using this product.- Use only in a well-ventilated area or under a chemical fume hood.[3][4] - Ensure adequate ventilation, especially in confined areas.[3]
Accidental Release - Evacuate personnel to safe areas. - Avoid dust formation.[1][2] - Wear appropriate PPE.[1] - Sweep up and shovel into suitable, closed containers for disposal.[2][4] - Do not let product enter drains.[2]- Remove all sources of ignition.[1]
Disposal - Dispose of contents and container to an approved waste disposal plant.[3] - Dispose of contaminated gloves and other PPE after use.- Disposal must be in accordance with applicable local, regional, and national laws and regulations.[1]
Storage - Keep container tightly closed in a dry, cool, and well-ventilated place.[3] - Store locked up.[1][3]- Incompatible with strong oxidizing agents, strong acids, and strong bases.[3][4]

Procedural Workflow for Safe Handling and Disposal

The following diagram illustrates the logical steps for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Protocol A Review Safety Data Sheet (SDS) B Ensure Proper Ventilation (Fume Hood) A->B C Don Appropriate PPE B->C D Weighing and Transfer of Chemical C->D E Perform Experiment D->E K Accidental Spill or Exposure D->K F Decontaminate Work Area E->F E->K G Segregate Chemical Waste F->G H Dispose of Contaminated PPE G->H I Label Waste Container H->I J Arrange for Professional Waste Disposal I->J L Follow First Aid Measures K->L M Notify Supervisor and Safety Officer L->M

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-methyl-2-thiourea
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-methyl-2-thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.